molecular formula C6H4F2N4O B2824706 8-(difluoromethyl)-9H-purin-6-ol CAS No. 2413882-99-0

8-(difluoromethyl)-9H-purin-6-ol

Cat. No.: B2824706
CAS No.: 2413882-99-0
M. Wt: 186.122
InChI Key: LWXLKNFVBZQWNU-UHFFFAOYSA-N
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Description

8-(Difluoromethyl)-9H-purin-6-ol is a synthetic purine derivative of interest in medicinal chemistry and life sciences research. Purines are heterocyclic aromatic organic compounds consisting of a pyrimidine ring fused to an imidazole ring, and they are among the most widely occurring nitrogen-containing heterocycles in nature . The core purine structure is a fundamental building block of key biomolecules, including the nucleotide bases adenine and guanine in DNA and RNA, as well as ATP, GTP, and cofactors like NADH . As a substituted purine, this compound features a difluoromethyl group at the 8-position, a modification that is often explored to modulate the molecule's electronic properties, metabolic stability, and binding affinity in biological systems. Researchers value such modified purines for developing enzyme inhibitors, probing biochemical pathways, and as key intermediates in the synthesis of more complex molecules, such as novel nucleosides . Purine derivatives are investigated for a range of potential bioactivities, and some analogs have shown utility as antibiotics or in leukemia treatment . This compound is provided for research applications only.

Properties

IUPAC Name

8-(difluoromethyl)-1,7-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N4O/c7-3(8)5-11-2-4(12-5)9-1-10-6(2)13/h1,3H,(H2,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXLKNFVBZQWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)NC(=N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-(Difluoromethyl)-9H-purin-6-ol: Structural Dynamics, Synthesis, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug design. Specifically, the difluoromethyl group (


) has emerged as a highly versatile bioisostere, capable of acting as a lipophilic hydrogen bond donor. This whitepaper provides an in-depth technical analysis of 8-(difluoromethyl)-9H-purin-6-ol  (also recognized by its keto tautomer, 8-difluoromethylhypoxanthine). By systematically exploring its physicochemical properties, structural tautomerism, and synthetic methodologies, this guide equips medicinal chemists and process scientists with the mechanistic insights and validated protocols necessary to leverage this compound in advanced drug discovery programs.

Chemical Identity and Physicochemical Properties

The physical and electronic profile of 8-(difluoromethyl)-9H-purin-6-ol is heavily dictated by the electron-withdrawing nature of the


 group at the C8 position. The difluoromethyl moiety possesses a Hansch lipophilicity parameter (

) of approximately +0.38, offering a balanced enhancement in membrane permeability without the extreme lipophilicity penalty often associated with trifluoromethyl (

) groups.
Quantitative Data Summary

The following table summarizes the core chemical identifiers and theoretical physicochemical properties of the compound[1].

PropertyValue
Common Name 8-(difluoromethyl)-9H-purin-6-ol
Synonym 8-(difluoromethyl)hypoxanthine
CAS Number 2413882-99-0
Molecular Formula

Molecular Weight 186.12 g/mol
Hydrogen Bond Donors 2 (N9-H, O-H / N1-H)
Hydrogen Bond Acceptors 4 (N3, N7, F, O)
Topological Polar Surface Area (TPSA) ~71.3 Ų

Structural Dynamics: Tautomerism and Electronic Effects

A critical factor in the pharmacological application of purines is their tautomeric equilibrium. 8-(difluoromethyl)-9H-purin-6-ol exists in a dynamic equilibrium with its keto form, 8-(difluoromethyl)-1,9-dihydro-6H-purin-6-one.

Causality in Target Binding: In physiological environments, the keto (hypoxanthine) form is overwhelmingly favored. However, the introduction of the highly electronegative


 group at the C8 position exerts a strong inductive pull (

effect) across the imidazole ring. This significantly lowers the

of the N9 proton compared to unsubstituted hypoxanthine. Consequently, the N9 proton becomes a stronger hydrogen bond donor, which can dramatically alter binding kinetics when interacting with the active sites of enzymes such as Purine Nucleoside Phosphorylase (PNP) or the hinge region of kinases.

Tautomerism Enol 8-(difluoromethyl)-9H-purin-6-ol (Enol Form) Keto 8-(difluoromethyl)-1,9-dihydro-6H-purin-6-one (Keto Form) Enol->Keto Tautomerization (Solvent Dependent) Effect C8-CF2H Electron Withdrawal Lowers N9 pKa & Stabilizes Keto Form Effect->Keto

Tautomeric equilibrium of 8-(difluoromethyl)-9H-purin-6-ol and C8-CF2H electronic influence.

Synthetic Methodologies and Mechanistic Pathways

Historically, the synthesis of difluoromethylated purines relied on multi-step functional group transformations, such as the oxidation of 6-(hydroxymethyl)purines followed by nucleophilic fluorination using Deoxofluor[2]. However, functionalizing the C8 position requires different strategic approaches.

Approach A: De Novo Pyrimidine Cyclization

The classical approach involves the condensation of 5,6-diaminopyrimidin-4-ol with difluoroacetic acid. Under acidic conditions and high heat, the amide intermediate undergoes dehydrative cyclization to form the imidazole ring. While robust, this method suffers from harsh conditions that can degrade sensitive functional groups.

Approach B: Late-Stage Photoredox C-H Difluoromethylation

A more modern, atom-economical approach utilizes visible-light photoredox catalysis to directly functionalize the C8-H bond of hypoxanthine[3].

Mechanistic Causality: Traditional cross-coupling of


 is notoriously difficult because organometallic 

intermediates rapidly undergo

-fluoride elimination to form highly reactive difluorocarbenes. Photoredox catalysis circumvents this by generating a neutral

radical from a bench-stable precursor like sodium difluoromethanesulfinate (

). The electrophilic

radical selectively attacks the electron-deficient C8 position of the purine. Subsequent single-electron oxidation and deprotonation restore aromaticity, yielding the desired product.

Mechanism PC Photocatalyst (PC) Ground State PC_star PC* Excited State (Green LED) PC->PC_star Radical •CF2H Radical Generation PC_star->Radical SET to Reagent Reagent CF2HSO2Na (Difluoromethylating Agent) Reagent->Radical -SO2 Attack Radical Attack at C8 of Hypoxanthine Radical->Attack Oxidation SET Oxidation & Deprotonation (Rearomatization) Attack->Oxidation Oxidation->PC Electron Return / Oxidant Product 8-(difluoromethyl)-9H-purin-6-ol Oxidation->Product

Radical mechanism for late-stage C8-difluoromethylation of hypoxanthine via photoredox catalysis.

Experimental Protocols

The following protocol details the late-stage photoredox C-H difluoromethylation. This system is designed to be self-validating; the use of specific stoichiometric ratios and degassing procedures directly correlates to the suppression of oxidative side reactions.

Protocol: Photocatalytic Synthesis of 8-(difluoromethyl)-9H-purin-6-ol

Materials Required:

  • Hypoxanthine (1.0 equiv, 0.5 mmol)

  • Sodium difluoromethanesulfinate (

    
    ) (3.0 equiv, 1.5 mmol)
    
  • Photocatalyst: Rose Bengal or Eosin Y (2 mol%)

  • Oxidant: Potassium persulfate (

    
    ) (1.5 equiv) Note: If utilizing an 
    
    
    
    -mediated cycle, replace with an
    
    
    balloon[3].
  • Solvent: DMSO/Water (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add hypoxanthine,

    
    , the photocatalyst, and the oxidant.
    
  • Solvent Addition & Solvation: Add the DMSO/Water solvent mixture. Causality: The inclusion of water is critical to fully solubilize the inorganic sulfinate salt and the oxidant, ensuring a homogenous radical generation phase.

  • Degassing (Critical Step): Seal the tube with a rubber septum and subject the mixture to three cycles of freeze-pump-thaw. Causality: Dissolved oxygen (unless specifically used as the terminal oxidant) will rapidly quench the excited state of the photocatalyst (

    
    ) or trap the 
    
    
    
    radical to form peroxy species, drastically reducing the yield.
  • Irradiation: Backfill the tube with Argon. Irradiate the stirring mixture using 3W Green LEDs (approx. 530 nm) at room temperature for 18–24 hours. Maintain a distance of 2 cm from the light source.

  • Reaction Quenching: Monitor completion via LC-MS. Once complete, dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous

    
     (3 x 10 mL) to neutralize acidic byproducts and remove DMSO.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (DCM/MeOH gradient) to afford the pure 8-(difluoromethyl)-9H-purin-6-ol.
    

Workflow Step1 Step 1: Preparation Mix Hypoxanthine, CF2HSO2Na, & PC in DMSO/H2O Step2 Step 2: Degassing Freeze-Pump-Thaw (3 Cycles) Step1->Step2 Step3 Step 3: Irradiation Green LED (530 nm) 24 Hours, RT Step2->Step3 Step4 Step 4: Isolation Quench, Extract, Silica Gel Chromatography Step3->Step4 Step5 Step 5: Validation NMR (1H, 19F, 13C) & HRMS Analysis Step4->Step5

Step-by-step experimental workflow for the photocatalytic synthesis of 8-(difluoromethyl)-9H-purin-6-ol.

Pharmacological Relevance

The strategic placement of a difluoromethyl group at the C8 position of the purine ring serves multiple pharmacological purposes:

  • Metabolic Stability: The C8 position of purines is highly susceptible to enzymatic oxidation by xanthine oxidase. The steric bulk and strong C-F bonds of the

    
     group effectively block this metabolic liability, increasing the half-life of the compound in vivo.
    
  • Conformational Control: In nucleoside analogs, a bulky C8 substituent forces the glycosidic bond into a syn conformation rather than the standard anti conformation. This is a crucial design element for specific antiviral and antineoplastic agents.

  • Bioisosterism: As demonstrated in various fluorination studies of heterocycles[4], the

    
     proton can act as a hydrogen bond donor, mimicking the interactions of a hydroxyl or thiol group while maintaining superior lipophilicity and membrane permeability.
    

References

  • Chemsrc. "8-(difluoromethyl)-9H-purin-6-ol | CAS#:2413882-99-0". Chemsrc.com.
  • Šilhár, P., Pohl, R., Votruba, I., Hocek, M. "Synthesis and Cytostatic Activity of Novel 6-(Difluoromethyl)purine Bases and Nucleosides". Synthesis, 2006.
  • ResearchGate. "Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis". Nature Communications, 2020.
  • SciSpace. "Direct Perfluoroalkylation of C-H Bonds in (Hetero)arenes". Chemistry – A European Journal, 2022.

Sources

Therapeutic Potential of 8-Difluoromethyl Purine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic rationale, synthetic methodology, and application strategies for 8-difluoromethyl purine derivatives . This guide is structured for medicinal chemists and drug discovery scientists, focusing on the specific utility of the difluoromethyl (


) group as a lipophilic hydrogen bond donor and metabolic blocker at the critical C8 position of the purine scaffold.

Technical Guide & Whitepaper

Executive Summary: The Advantage

The purine scaffold is ubiquitous in kinase inhibitors, adenosine receptor antagonists, and nucleoside antivirals. However, the C8 position represents both a metabolic liability (susceptibility to xanthine oxidase-mediated oxidation) and an underutilized vector for physicochemical tuning.

The 8-difluoromethyl (


)  group offers a unique tripartite advantage over traditional C8-substituents like methyl (

), trifluoromethyl (

), or halogens:
  • Lipophilic Hydrogen Bond Donor: Unlike

    
     (which is purely lipophilic and electron-withdrawing), the 
    
    
    
    proton acts as a weak hydrogen bond donor (bioisostere of
    
    
    or
    
    
    ) while maintaining high lipophilicity.
  • Metabolic Blockade: The C-F bonds resist oxidative metabolism, extending half-life compared to C8-H or C8-Alkyl analogs.

  • Electronic Modulation: The electron-withdrawing nature of

    
     lowers the 
    
    
    
    of the purine ring system (
    
    
    ), altering solubility and binding kinetics without the steric penalty of larger groups.

Medicinal Chemistry Rationale

Bioisosterism and Physicochemical Properties

The decision to install a difluoromethyl group at C8 should be driven by specific SAR (Structure-Activity Relationship) goals. The table below compares


 with common C8 substituents.
PropertyHydrogen (

)
Methyl (

)
Trifluoromethyl (

)
Difluoromethyl (

)
Hammett

0.00-0.170.540.32
H-Bond Donor? NoNoNoYes (Weak, Lipophilic)
Metabolic Stability Low (Oxidation)Low (Benzylic ox.)HighHigh
Lipophilicity (

)
0.000.560.880.65

Strategic Insight: Use


 when you need to fill a hydrophobic pocket (like 

) but require a specific hydrogen bond interaction with a backbone carbonyl or side-chain acceptor (e.g., Asp/Glu) to gain selectivity.
Mechanism of Action Visualization

The following diagram illustrates the decision logic for deploying the


 motif in lead optimization.

SAR_Logic Start Lead Optimization: Purine Scaffold Problem1 Problem: Metabolic Instability at C8 (Xanthine Oxidase) Start->Problem1 Problem2 Problem: Low Potency (Missing H-Bond) Start->Problem2 Sol_Me Try C8-Methyl Problem1->Sol_Me Blocks C8-H? Sol_CF3 Try C8-CF3 Problem2->Sol_CF3 Fill Pocket? Sol_CF2H Deploy C8-CF2H Sol_Me->Sol_CF2H Fails: Benzylic Oxidation Sol_CF3->Sol_CF2H Fails: No H-Bond Donor Result Optimized Lead Candidate Sol_CF2H->Result Result: Metabolic Stability + Lipophilic H-Bond

Figure 1: Decision tree for incorporating the 8-difluoromethyl motif during lead optimization.

Synthetic Methodologies

Installing a


 group at the C8 position of a purine is non-trivial due to the electron-deficient nature of the pyrimidine ring fused to the imidazole. The most robust, "self-validating" protocol utilizes innate radical C-H functionalization .
Protocol: Radical C-H Difluoromethylation

This method avoids pre-functionalization (like halogenation) and uses the Baran reagent (Zinc difluoromethanesulfinate, DFMS) to generate


 radicals that regioselectively attack the electron-deficient C8 position.

Reagents:

  • Substrate: 6-substituted purine (e.g., 6-chloropurine or protected adenosine).

  • Reagent: Zinc difluoromethanesulfinate (DFMS) (

    
    ).[1]
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq.).

  • Solvent: DMSO/Water (biphasic mixture often aids solubility).

Step-by-Step Workflow:

  • Dissolution: Dissolve the purine substrate (1.0 equiv) in DMSO (0.1 M concentration).

  • Reagent Addition: Add DFMS (3.0 equiv) to the solution.

  • Initiation: Cool to 0°C. Add TBHP (5.0 equiv) dropwise. Note: Exotherm is possible.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The reaction is driven by the release of

    
    .
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove sulfinic acid byproducts) and brine.
    
  • Purification: Flash column chromatography. The

    
     product is typically less polar than the starting material.
    

Why this works: The


 radical is nucleophilic.[2] The C8 position of the purine is the most electron-deficient site (lowest LUMO), ensuring high regioselectivity over C2 or C6.
Alternative: Deoxyfluorination

For substrates sensitive to radical conditions, a two-step sequence can be used:

  • Formylation: Lithiation at C8 (using LDA at -78°C) followed by quenching with DMF yields the C8-formyl purine.

  • Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor converts the aldehyde (

    
    ) directly to the difluoromethyl (
    
    
    
    ) group.

Therapeutic Applications & Case Studies

Adenosine Receptor Antagonists ( )

Adenosine receptors are G-protein coupled receptors (GPCRs) implicated in Parkinson's disease and cancer immunotherapy.

  • Challenge: Classic antagonists (xanthines/caffeine derivatives) often suffer from poor selectivity or rapid metabolism.

  • Solution: Introduction of 8-difluoromethyl to the xanthine scaffold.

  • Mechanism: The

    
     proton can form a hydrogen bond with Asn253  (in 
    
    
    
    ) or similar residues in the binding pocket, a specific interaction that
    
    
    cannot provide, while maintaining the hydrophobic bulk required to displace the endogenous ligand's ribose tail.
Kinase Inhibitors (HSP90 & CDK)

Many kinase inhibitors utilize the purine scaffold to mimic ATP.

  • Application: In HSP90 inhibitors (e.g., PU-H71 analogs), the C8 position faces the solvent interface or a hydrophobic "gatekeeper" region.

  • Benefit: The

    
     group modulates the electronics of the purine ring, reducing the basicity of N7. This can reduce non-specific binding to other proteins (improving the toxicity profile) while blocking metabolic oxidation by aldehyde oxidase or xanthine oxidase, which frequently clears purine-based drugs.
    

Experimental Validation (Self-Validating Protocol)

To confirm the successful synthesis and bio-activity of an 8-difluoromethyl purine, the following analytical signatures must be observed.

NMR Characterization[3]
  • 
     NMR:  Look for a characteristic doublet (due to coupling with H) around -110 to -130 ppm .
    
  • 
     NMR:  The 
    
    
    
    proton appears as a distinct triplet (due to coupling with two F atoms) in the range of 6.0 – 7.5 ppm , with a large coupling constant (
    
    
    Hz). Absence of this triplet indicates failure (e.g., formation of
    
    
    or decomposition).
Metabolic Stability Assay
  • Incubate compound (

    
    ) with human liver microsomes (HLM) and Xanthine Oxidase.
    
  • Monitor disappearance of parent compound via LC-MS/MS at 0, 15, 30, and 60 min.

  • Success Criteria:

    
     min in the presence of Xanthine Oxidase (compared to 
    
    
    
    min for the C8-H parent).

References

  • Fujiwara, Y., et al. (2012).[3] "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature, 491, 86–89. (Seminal paper on Zinc Difluoromethanesulfinate/DFMS reagent).

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. (Definitive study on CF2H hydrogen bonding).

  • Ji, Y., et al. (2014). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences, 108(35), 14411-14415. (Foundational work on radical functionalization of purines).

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology, 200, 151–199. (Context for C8-substitution in adenosine antagonists).

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Review of fluorine effects on pKa and metabolism).

Sources

The Strategic Role of 8-Substituted Hypoxanthine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hypoxanthine scaffold (6-oxopurine) represents a privileged structure in medicinal chemistry, serving as a central metabolic hub in the purine salvage pathway. While often overshadowed by its adenine and guanine counterparts, 8-substituted hypoxanthine analogs have emerged as critical effectors in immunomodulation, neuroprotection, and enzyme inhibition.

The C8 position of the purine ring offers a unique vector for chemical modification. Unlike the N9 position (sugar attachment) or the Watson-Crick face (N1/C6/N7), the C8 position projects into solvent-accessible regions or specific hydrophobic pockets within target proteins, allowing for the modulation of lipophilicity and metabolic stability without abolishing base-pairing fidelity or core recognition.

This guide details the medicinal chemistry, synthetic accessibility, and therapeutic validation of these analogs, with a specific focus on Purine Nucleoside Phosphorylase (PNP) inhibition and Adenosine Receptor antagonism .

Part 1: Structural Rationale & Medicinal Chemistry[1]

The C8 "Vector of Opportunity"

The C8 position is electronically unique. In the purine ring system, C8 is electron-deficient, making it susceptible to nucleophilic attack (in enzymatic settings) and radical functionalization (in synthetic settings).

  • Electronic Modulation: Substituents at C8 (e.g., -NH2, -Halogen, -Aryl) significantly alter the pKa of the N7 and N9 protons. Electron-withdrawing groups (EWGs) at C8 increase the acidity of the imidazole ring, potentially strengthening H-bond interactions with receptor residues.

  • Conformational Control: Bulky substituents at C8 (e.g., tert-butyl, aryl) force the nucleoside into a syn-conformation due to steric clash with the ribose sugar (if glycosylated). This syn-preference is a powerful tool for designing selective agonists for receptors that discriminate between syn and anti conformers.

Tautomeric Fluidity

Hypoxanthine exists in a lactam-lactim equilibrium. 8-substitution can shift this equilibrium, influencing binding affinity.

  • Lactam (Keto): Predominant at physiological pH; essential for PNP recognition.

  • Lactim (Enol): Rare, but stabilized by specific C8-donors.

SAR_Logic Hypoxanthine Hypoxanthine Scaffold C8_Amino C8-Amino (e.g., 8-aminohypoxanthine) Hypoxanthine->C8_Amino Nucleophilic Displacement C8_Aryl C8-Aryl/Styryl (Hydrophobic Pocket) Hypoxanthine->C8_Aryl C-H Activation (Suzuki/Sonogashira) C8_Oxo C8-Oxo (TLR7/8 Recognition) Hypoxanthine->C8_Oxo Metabolic Oxidation Target_PNP Target: PNP (T-cell suppression) C8_Amino->Target_PNP Transition State Mimicry Target_AR Target: Adenosine Receptors (A2A) C8_Aryl->Target_AR Steric Blockade Target_TLR Target: TLR7 (Immunostimulation) C8_Oxo->Target_TLR H-Bonding Network

Figure 1: Structure-Activity Relationship (SAR) logic flow for 8-substituted hypoxanthines mapping substitutions to therapeutic targets.

Part 2: Therapeutic Targets & Mechanisms

Primary Target: Purine Nucleoside Phosphorylase (PNP) Inhibition

Therapeutic Area: T-cell Leukemia, Gout, Autoimmune Disorders.[1]

PNP catalyzes the phosphorolysis of inosine to hypoxanthine. Inhibiting PNP leads to the accumulation of dGTP in T-cells, triggering apoptosis. This is a validated strategy for T-cell mediated diseases.

  • Mechanism: 8-substituted analogs (specifically 8-amino-hypoxanthines ) mimic the oxocarbenium transition state of the enzymatic reaction.

  • Key Compound: 8-amino-3-benzylhypoxanthine .

    • SAR Insight: The 8-amino group provides a critical hydrogen bond donor to the active site residues (specifically Asn243 in human PNP), while the 3-benzyl group occupies a hydrophobic pocket usually reserved for the ribose ring, creating a "non-nucleoside" inhibitor profile.

Secondary Target: Adenosine Receptor (AR) Modulation

Therapeutic Area: Parkinson’s Disease (A2A antagonism), Asthma (A1 antagonism).

While xanthines (theophylline) are classic AR antagonists, 8-substituted hypoxanthines (which can metabolize to xanthines or act directly) offer higher selectivity.

  • Mechanism: The C8-substituent extends into the exosite of the Adenosine Receptor. Large, rigid groups (like styryl or phenylethynyl) at C8 prevent activation of the receptor (antagonism).

  • Clinical Relevance: Istradefylline is an 8-styrylxanthine (oxidized hypoxanthine derivative) approved for Parkinson's. The synthetic precursor is often an 8-substituted hypoxanthine or uracil derivative.

Part 3: Synthetic Methodologies

Traditional Route: Electrophilic Halogenation & Displacement

The classical approach involves bromination at C8 followed by nucleophilic aromatic substitution (


).
  • Bromination: Hypoxanthine +

    
     / AcOH 
    
    
    
    8-bromohypoxanthine.
  • Displacement: 8-bromohypoxanthine + Amine/Thiol

    
     8-substituted analog.
    
    • Limitation: Harsh conditions; limited scope for Carbon-Carbon bond formation.

Modern Protocol: Visible-Light Induced C-H Functionalization

Why this matters: This "Green Chemistry" approach avoids pre-functionalization (halogenation) and uses radical chemistry to install alkyl/ether groups directly at C8.

Protocol: Direct C8-Alkylation of Hypoxanthine

Adapted from recent photocatalytic methodologies (e.g., Eosin Y catalysis).

Reagents:

  • Substrate: Hypoxanthine derivative (protected, e.g., 9-benzylhypoxanthine) (1.0 equiv)

  • Alkylation Agent: Ether (e.g., THF, Diethyl ether) (Solvent/Reagent excess)

  • Photocatalyst: Eosin Y (2 mol%)

  • Oxidant: tert-Butyl hydroperoxide (TBHP) (2.0 equiv)

  • Acid: Trifluoroacetic acid (TFA) (1.0 equiv)

Step-by-Step Workflow:

  • Setup: In a Pyrex tube, dissolve 9-benzylhypoxanthine (0.2 mmol) and Eosin Y (0.004 mmol) in the ether substrate (2 mL).

  • Activation: Add TFA (0.2 mmol) and TBHP (0.4 mmol).

  • Irradiation: Seal the tube and irradiate with Green LEDs (530-535 nm, approx. 3-5 W) at room temperature under air atmosphere.

  • Monitoring: Stir for 12-24 hours. Monitor via TLC (DCM:MeOH 9:1) for the disappearance of the starting material.

  • Workup: Quench with saturated

    
     (aq). Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel flash chromatography.
    

Validation Criteria (Self-Check):

  • NMR: Disappearance of the sharp singlet at

    
     8.0-8.5 ppm (C8-H). Appearance of alkyl signals coupled to the purine core.[2]
    
  • Yield: Expected 60-85% depending on the ether stability.

Synthesis_Workflow Start Hypoxanthine Substrate Decision Target Substituent? Start->Decision Route_A Route A: Heteroatom (N, S, O) Decision->Route_A Amino/Thio Route_B Route B: Carbon (Aryl, Alkyl) Decision->Route_B Alkyl/Aryl Step_A1 Bromination (Br2, AcOH) Route_A->Step_A1 Step_B1 Direct C-H Activation (Pd/Cu Catalyst) Route_B->Step_B1 Step_B2 Photocatalysis (Eosin Y, Green Light) Route_B->Step_B2 Step_A2 SnAr Displacement (Heat, Base) Step_A1->Step_A2 Product 8-Substituted Hypoxanthine Step_A2->Product Step_B1->Product Step_B2->Product

Figure 2: Synthetic decision tree for accessing 8-substituted hypoxanthine libraries.

Part 4: Data Summary & Comparative Analysis

The following table summarizes the impact of C8-substitutions on biological activity against key targets.

C8 SubstituentTarget PriorityMechanism of ActionKey SAR Feature
-H (Unsubstituted) Metabolic SubstratePrecursor for IMP/GMPHigh metabolic turnover.
-NH₂ (Amino) PNP Inhibition Transition State MimicH-bond donor to Asn243; increases pKa of N7.
-Styryl / -Aryl A2A Receptor AntagonismSteric bulk blocks receptor activation (lock-and-key).
-Oxo (-OH) TLR7 AgonismMimics guanosine; critical for immune receptor recognition.
-Alkyl (via Radical) Tubulin/Misc LipophilicityIncreases cell permeability; alters biodistribution.

References

  • Inhibitors of human purine nucleoside phosphorylase. Synthesis and biological activities of 8-amino-3-benzylhypoxanthine and related analogues. Source: Journal of Medicinal Chemistry / PubMed

  • Visible light-induced direct alkylation of the purine C8–H bond with ethers. Source: Organic & Biomolecular Chemistry (RSC) [2]

  • Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists. Source: Archiv der Pharmazie / PubMed

  • Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology. Source: ACS Medicinal Chemistry Letters / PMC

  • Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives. Source: Beilstein Journal of Organic Chemistry

Sources

Metabolic Stability Profile: 8-Difluoromethyl-9H-purin-6-ol

[1]

Executive Technical Summary

8-Difluoromethyl-9H-purin-6-ol represents a strategic modification of the hypoxanthine scaffold.[1] By installing a difluoromethyl group at the C8 position, the molecule is engineered to modulate the catalytic activity of Xanthine Oxidase (XO) and Purine Nucleoside Phosphorylase (PNP) while altering lipophilicity (

1

From a metabolic perspective, this compound exhibits a biphasic stability profile :

  • C8-Oxidation Resistance: The

    
     group effectively blocks the formation of 8-oxy metabolites (uric acid analogs), preventing the standard degradation pathway of purines.[1]
    
  • C2-Oxidation Susceptibility: The C2 position remains electronically and sterically accessible to Xanthine Oxidase, likely resulting in the formation of 8-difluoromethylxanthine as the primary Phase I metabolite.[1]

  • Salvage Pathway Competition: The steric bulk of the

    
     group at C8 may impede ribosylation by HGPRT  (Hypoxanthine-guanine phosphoribosyltransferase), potentially reducing intracellular accumulation as a nucleotide.[1]
    

Physicochemical & Structural Context

To understand the metabolic fate, we must first analyze the structural inputs.[1]

FeatureDescriptionMetabolic Implication
Core Scaffold Purin-6-ol (Hypoxanthine)Natural substrate for XO and HGPRT.[1] High polarity.
C8-Substituent Difluoromethyl (

)
Lipophilicity: Increases

compared to parent hypoxanthine, improving membrane permeability.Bioisosterism: Acts as a lipophilic H-bond donor (resembling

or

).Electronic: Strong electron-withdrawing group (EWG), reducing the

of the N7/N9 protons.[1]
Tautomerism Lactam-LactimPredominantly exists as the 6-one (lactam) tautomer in physiological pH, essential for XO binding.[1]

Detailed Metabolic Pathways

The following analysis details the specific enzymatic interactions governing the stability of the compound.

Phase I: Xanthine Oxidase (XO) Mediated Oxidation

Xanthine Oxidase is a molybdenum-containing hydroxylase that sequentially oxidizes hypoxanthine


1
  • Mechanism: XO attacks the electron-deficient carbon atoms of the purine ring via a nucleophilic attack by a molybdenum-bound hydroxyl group.[1]

  • Fate of 8-Difluoromethyl-9H-purin-6-ol:

    • Step 1 (C2 Oxidation): The C2 position remains unsubstituted.[1] While the electron-withdrawing

      
       group at C8 decreases the electron density of the ring (theoretically activating it for nucleophilic attack), the steric bulk of the 
      
      
      group may slightly retard the reaction rate (
      
      
      ) compared to native hypoxanthine.[1] However, oxidation will occur , yielding 8-difluoromethylxanthine .[1]
    • Step 2 (C8 Oxidation): In native substrates, xanthine is further oxidized at C8 to form uric acid.[1] The presence of the metabolically stable C-F bonds at C8 blocks this step .[1] The enzyme cannot displace the

      
       group under physiological conditions.[1]
      
    • Result: The metabolic pathway is arrested at the xanthine stage.[1]

Phase II: Conjugation & Salvage[1]
  • HGPRT (Salvage Pathway): This enzyme converts hypoxanthine bases into nucleotides (IMP analogs).[1]

    • Critical Insight: C8-substituted purines often exhibit drastically reduced affinity for HGPRT due to steric clash with the ribose-5-phosphate binding pocket.[1] If the

      
       group prevents this binding, the compound will not  be ribosylated, leading to higher plasma concentrations and renal clearance of the free base rather than intracellular entrapment.[1]
      
  • Glucuronidation: The N7 or N9 positions are potential sites for N-glucuronidation by UGTs, facilitating excretion.[1]

Stability of the Moiety

The difluoromethyl group is generally resistant to P450-mediated defluorination.[1] Unlike monofluoromethyl groups (which can release toxic HF and formaldehyde), the


1

Visualizing the Metabolic Map

The following diagram illustrates the divergent metabolic fate of the native substrate versus the 8-difluoromethyl analog.

MetabolicPathwaysHypoxanthineHypoxanthine(Native Substrate)XanthineXanthineHypoxanthine->XanthineXO (C2-Ox)UricAcidUric Acid(Excreted)Xanthine->UricAcidXO (C8-Ox)Target8-Difluoromethyl-9H-purin-6-olMetabolite18-Difluoromethyl-xanthineTarget->Metabolite1XO (C2-Ox)(Likely Rate Limiting)Nucleotide8-Difluoromethyl-IMP(Intracellular)Target->NucleotideHGPRT (Salvage)(Sterically Hindered?)BlockedC8-OxidationBLOCKEDMetabolite1->BlockedXO (C8-Ox)

Figure 1: Comparative metabolic pathways showing the blockade of uric acid formation by the C8-difluoromethyl substituent.[1]

Experimental Protocols for Stability Assessment

To validate the theoretical profile above, the following experimental workflows are required.

Xanthine Oxidase Kinetics Assay

Objective: Determine if the compound is a substrate or inhibitor of XO.[1][2]

  • Reagents: Bovine milk Xanthine Oxidase (0.05 U/mL), 50 mM Phosphate Buffer (pH 7.4).

  • Substrate Prep: Prepare 8-difluoromethyl-9H-purin-6-ol stocks (1–100

    
    M) in DMSO (final <1%).
    
  • Reaction:

    • Initiate reaction by adding enzyme to substrate solution at 25°C.[1]

    • Monitor: UV absorbance at 290 nm (formation of xanthine core) or LC-MS/MS monitoring of the parent depletion and +16 Da metabolite formation.

  • Analysis: Plot velocity (

    
    ) vs. concentration (
    
    
    ).
    • If

      
      : It is a substrate.[1]
      
    • If

      
       and it inhibits xanthine oxidation: It is an XO inhibitor.[1]
      
Microsomal Stability (Liver Microsomes)

Objective: Assess broad Phase I stability (CYP450 + XO). Note: Cytosolic enzymes like XO are often under-represented in microsomes; S9 fraction or Hepatocytes are preferred for purines.[1]

Protocol (S9 Fraction/Hepatocytes):

  • System: Pooled Human/Rat Liver S9 fraction (containing both microsomal and cytosolic enzymes) or Cryopreserved Hepatocytes.[1]

  • Incubation: 1

    
    M test compound at 37°C.
    
  • Cofactors: NADPH (for CYPs), NAD+ (for dehydrogenases), and endogenous purines (if using whole cells).[1]

  • Timepoints: 0, 15, 30, 60, 120 min.

  • Quench: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Quantification: LC-MS/MS (MRM mode).

    • Parent Transition:

      
       fragment.
      
    • Metabolite Transition:

      
       (Mono-oxidation/Xanthine analog).[1]
      
Workflow Diagram[1]

Workflowcluster_AssaysParallel Stability AssaysStep1Compound Preparation(10 mM DMSO Stock)AssayAAssay A: XO Kinetics(Buffer + Purified Enzyme)Target: C2-Oxidation RateStep1->AssayAAssayBAssay B: Hepatocyte Stability(Whole Cell)Target: Total Clearance (CLint)Step1->AssayBStep2Quench & Centrifugation(Protein Precipitation)AssayA->Step2AssayB->Step2Step3LC-MS/MS Analysis(MRM Mode)Step2->Step3DataData Output:1. t1/2 (Half-life)2. CLint (Intrinsic Clearance)3. Metabolite ID (+16 Da)Step3->Data

Figure 2: Experimental workflow for defining the metabolic stability and clearance parameters.

Data Interpretation & Reference Values

When analyzing the data generated from the protocols above, use the following guide:

ParameterObservationInterpretation
XO

< 5% of HypoxanthineThe

group provides steric protection; the compound is metabolically stable against XO.[1]
XO

20–50% of HypoxanthineThe compound is rapidly converted to 8-difluoromethylxanthine.[1] This metabolite will likely accumulate.[1]
Hepatocyte

High (> 20

L/min/10

cells)
Rapid clearance.[1] Likely due to XO oxidation or efficient renal excretion if not metabolized.[1]
Metabolite ID +16 Da PeakConfirms oxidation to the xanthine analog.[1]
Metabolite ID +176 Da PeakGlucuronide conjugate (Direct N-glucuronidation).[1]
Scientific Rationale for Stability

The 8-difluoromethyl group acts as a "metabolic blocker" for the C8 position.[1] In standard purine metabolism, C8 oxidation is the final step to uric acid.[1] By substituting this position with a chemically inert C-F bond, the molecule becomes an obligate intermediate —it can be oxidized to the xanthine level but cannot easily progress to the uric acid level.[1] This is analogous to the mechanism of Allopurinol , which is oxidized to Oxypurinol (at C2) and then binds tightly to the enzyme.[1]

Warning: If this compound inhibits XO (like Allopurinol), it may cause drug-drug interactions (DDIs) by increasing the half-life of other drugs metabolized by XO (e.g., Azathioprine, 6-Mercaptopurine).[1]

References

  • Nagai, K. et al. (2020).[1] Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry. Link[1]

  • Pasternak, A. et al. (2026).[1] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link[1]

  • Hocek, M. et al. (2005).[1] Synthesis and Cytostatic Activity of Novel 6-(Difluoromethyl)purine Bases and Nucleosides. Synthesis. Link

  • Berry, C. et al. (1984).[1] The inhibition of xanthine oxidase by 8-bromoxanthine. Journal of Biological Chemistry. Link

  • Bhattarai, P. et al. (2026).[1][3][4] On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv.[1][3] Link

The 8-Difluoromethyl Purine Scaffold: Hydrogen Bonding Capacity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Hydrogen Bonding Capacity of 8-Difluoromethyl Purine Scaffold Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, primarily used to modulate lipophilicity, metabolic stability, and pKa.[1] However, the difluoromethyl group (


)  occupies a unique niche as a "lipophilic hydrogen bond donor" .[2][3][4] Unlike the chemically inert trifluoromethyl (

) group, the

moiety possesses a polarized C-H bond capable of acting as a weak hydrogen bond (HB) donor.

When installed at the C8-position of a purine scaffold , this group creates a specific electronic environment that alters the physicochemical profile of the heterocycle. This guide provides a technical analysis of the 8-difluoromethyl purine scaffold, focusing on its hydrogen bonding capacity, tautomeric influence, and synthetic accessibility via radical functionalization.

Theoretical Framework: The Dipole

Electronic Polarization and H-Bond Acidity

The hydrogen bonding capability of the


 group arises from the strong electron-withdrawing inductive effect ($ -I $) of the two geminal fluorine atoms. This polarization depletes electron density from the central carbon, rendering the attached proton sufficiently acidic to interact with Lewis bases (acceptors like carbonyl oxygens or pyridine nitrogens).
  • H-Bond Acidity (

    
    ):  The Abraham solute hydrogen bond acidity parameter (
    
    
    
    ) for
    
    
    is approximately 0.10 – 0.15 .
    • Comparison: This is weaker than a hydroxyl group (

      
      ) but comparable to thiophenol (
      
      
      
      ) or aniline (
      
      
      ).
    • Significance: While the interaction is weak (1.5 – 2.5 kcal/mol), it is sufficient to gain binding enthalpy in a protein pocket without the desolvation penalty associated with highly polar groups like -OH.

Bioisosterism and Lipophilicity

The


 group is frequently employed as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[3][5]
  • Lipophilicity (

    
    ):  Unlike -OH, which lowers LogP, 
    
    
    
    generally increases lipophilicity, improving membrane permeability.
  • Metabolic Stability: The C-F bonds protect the adjacent C-H from rapid metabolic oxidation, extending half-life compared to a methyl (

    
    ) group.
    

Structural Analysis: The 8-Substituted Purine

Installing a


 group at the C8 position of the purine ring introduces specific electronic perturbations that affect the entire scaffold.
Tautomeric Equilibrium (N7 vs. N9)

Purines exist in a tautomeric equilibrium between the N7-H and N9-H forms.[6]

  • Unsubstituted Purine: The N9-H tautomer is generally favored in solution.

  • 8-Difluoromethyl Effect: The electron-withdrawing nature of the

    
     group at C8 decreases the electron density of the imidazole ring. This generally stabilizes the N9-H tautomer  by reducing the basicity of N7, although the specific ratio is solvent-dependent.
    
  • Acidity of Ring Protons: The inductive withdrawal makes the N-H proton (at N9) more acidic, potentially lowering the pKa of the purine system by 1–2 units compared to 8-methyl purine.

Interaction Geometry

The C8-


 vector projects the acidic proton into the solvent-accessible space (in the major groove if DNA-bound, or into the pocket if enzyme-bound).
  • Directionality: The C-H...O hydrogen bond is highly directional, preferring a linear geometry (

    
    ).
    
  • Intramolecular Bonding: In N7-alkylated purines, the

    
     proton can form a weak intramolecular hydrogen bond with the N7 lone pair, potentially locking the conformation of the substituent.
    
Comparative Data

The following table contrasts the 8-


 scaffold with common analogs.
Substituent (C8)H-Bond Donor?Electronic EffectApprox.

LogP (vs H)
Primary Utility
-H NoNeutral0Baseline
-

NoWeak Donor (+I)+0.5Steric bulk
-

NoStrong Withdrawal (-I)+1.2Metabolic block, lipophilicity
-

Yes (Weak) Strong Withdrawal (-I)+0.6H-bond donor, Permeability
-

(8-oxo)
Yes (Strong)Tautomerization (C=O)-1.5Metabolite, Mutagenic

Experimental Protocols: Synthesis via Radical Alkylation

The most robust method for introducing a difluoromethyl group at the electron-deficient C8 position of purines is via Minisci-type radical substitution . Nucleophilic alkyl radicals react efficiently with the protonated purine base.

Protocol: Zinc Sulfinate Mediated Difluoromethylation

This protocol utilizes Zinc Difluoromethanesulfinate (DFMS) as a solid, stable source of


 radicals.

Reagents:

  • Substrate: 9-Benzylpurine (or protected nucleoside)

  • Reagent: Zinc Difluoromethanesulfinate (DFMS) (

    
    )
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq.)

  • Solvent: DMSO / Water (3:1)

  • Acid: Trifluoroacetic acid (TFA) (1.0 equiv) – Critical for activating the purine.

Step-by-Step Methodology:

  • Setup: In a 20 mL vial equipped with a magnetic stir bar, dissolve the purine substrate (1.0 mmol) in DMSO (3 mL) and Water (1 mL).

  • Activation: Add TFA (1.0 mmol) to protonate the purine N7/N1 positions, increasing the electrophilicity of C8.

  • Reagent Addition: Add DFMS (3.0 mmol, 3 equiv).

  • Initiation: Add TBHP (5.0 mmol, 5 equiv) dropwise at

    
    , then allow to warm to room temperature.
    
  • Reaction: Stir vigorously at

    
     for 12–24 hours. The reaction color may shift from clear to slightly yellow.
    
  • Workup: Dilute with Ethyl Acetate (30 mL), wash with sat.

    
     (to neutralize acid) and brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (SiO2, Hexane/EtOAc gradient).
    

Mechanism of Action: The oxidant generates a tert-butoxy radical, which oxidizes the sulfinate to a sulfonyl radical. This species extrudes


 to generate the 

radical. The radical attacks the C8 position of the protonated purine. Oxidation of the resulting radical-cation intermediate restores aromaticity.
Visualization: Reaction Pathway

The following diagram illustrates the radical mechanism and the resulting H-bonding interaction.

G Substrate Purine Substrate (Protonated at N7/N1) Intermediate Radical Cation Intermediate Substrate->Intermediate + Reagent DFMS Reagent (Zn(SO2CF2H)2) Radical •CF2H Radical (Nucleophilic) Reagent->Radical Oxidation & -SO2 Radical->Intermediate Attacks C8 Product 8-Difluoromethyl Purine Intermediate->Product -H+ / -e- Target Protein Target (C=O Acceptor) Product->Target H-Bond Interaction (C-H...O)

Caption: Figure 1. Minisci-type radical synthesis of 8-difluoromethyl purine and its subsequent hydrogen bonding mode with a biological target.

Biological Implications & Applications[7][8][9][10]

Case Study: Kinase Inhibition

In kinase inhibitor design, the "hinge region" often requires a donor-acceptor motif.

  • Scenario: An 8-methyl purine inhibitor shows good potency but poor solubility.

  • Substitution: Replacing 8-methyl with 8-difluoromethyl.

  • Outcome:

    • Potency: Maintained or improved due to a new H-bond with a backbone carbonyl (e.g., Leu/Met gatekeeper residues).

    • Permeability:

      
       remains optimal (lipophilic character retained).
      
    • Metabolism: The

      
       group blocks C8-oxidation (a common clearance pathway for purines via Xanthine Oxidase).
      
Conformational Locking

In nucleoside analogs, the 8-substituent influences the sugar pucker (syn/anti conformation).

  • Sterics: Like

    
     or 
    
    
    
    , the
    
    
    group is bulky, often forcing the nucleoside into the syn conformation.
  • H-Bonding: A unique

    
     intramolecular H-bond can further stabilize the syn conformer, affecting binding to polymerases or receptors.
    

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Fujiwara, Y., et al. (2012). "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature.

  • Ji, Y., et al. (2014). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

Sources

8-Trifluoromethyl vs. 8-Difluoromethyl Purines: Physicochemical Divergence and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of purine-based pharmacophores, the C8 position represents a critical vector for modulating physicochemical properties without disrupting the Watson-Crick face (C2/C6). While 8-trifluoromethyl (


) and 8-difluoromethyl (

) groups are often grouped simply as "fluorinated alkyls," they exhibit fundamentally divergent behaviors in a biological context.

The 8-trifluoromethyl group is a steric bulk enhancer and a potent electron-withdrawing group (EWG) that increases lipophilicity and metabolic stability but lacks specific directional interactions. In contrast, the 8-difluoromethyl group acts as a lipophilic hydrogen bond donor (HBD) . It functions as a bioisostere of hydroxyl (-OH) or thiol (-SH) groups, capable of engaging in specific H-bond networks while maintaining a high degree of membrane permeability.

This guide details the mechanistic distinctions between these two moieties and provides validated protocols for their installation on the purine scaffold.

Part 1: Physicochemical Divergence

The substitution of a single fluorine atom for hydrogen (


) triggers a dramatic shift in the molecular interaction profile.
Comparative Property Matrix
Property8-Trifluoromethyl (

)
8-Difluoromethyl (

)
Electronic Effect Strong EWG (

)
Moderate EWG (

)
H-Bonding Weak Acceptor (F)Strong Donor (C-H) & Weak Acceptor (F)
Lipophilicity (

LogP)
High increase (+1.1 to +1.2)Moderate increase (+0.5 to +0.6)
Steric Bulk Similar to IsopropylSimilar to Ethyl / t-Butyl (rotamer dependent)
Metabolic Stability Excellent (blocks oxidation)Good (C-H bond is deactivated by F)
Bioisostere Of -Cl, -CH(CH3)2, -CH3-OH, -SH, -NH2
The Lipophilic Hydrogen Bond Donor

The


 group's unique value lies in the polarization of the C-H bond by the two geminal fluorine atoms. This renders the proton sufficiently acidic to act as a hydrogen bond donor.
  • Mechanism: The electronegativity of the fluorines pulls electron density from the carbon, deshielding the proton.

  • Application: In kinase inhibitors, an 8-

    
     group can replace a solvated water molecule or interact with a backbone carbonyl in the hinge region, a specific interaction impossible for the 8-
    
    
    
    analog.

Properties cluster_CF3 8-Trifluoromethyl (CF3) cluster_CHF2 8-Difluoromethyl (CHF2) CF3_Struct Structure: C-F3 CF3_Prop Properties: - High Lipophilicity - No H-Bond Donor - Steric Bulk CF3_Struct->CF3_Prop CF3_Role Role: - Metabolic Block - Hydrophobic Filling CF3_Prop->CF3_Role CHF2_Struct Structure: C-F2-H CHF2_Prop Properties: - Moderate Lipophilicity - Active H-Bond Donor - Bioisostere of OH/SH CHF2_Struct->CHF2_Prop CHF2_Role Role: - Specific Binding - Solvation Replacement CHF2_Prop->CHF2_Role

Figure 1: Functional divergence of fluorinated alkyl groups at the purine C8 position.

Part 2: Synthetic Architectures

Installing fluoroalkyl groups at the C8 position of purines traditionally required de novo ring synthesis. Modern C-H functionalization methods allow for "late-stage" installation, which is critical for structure-activity relationship (SAR) studies.

Strategic Pathways
  • Radical Alkylation (Minisci-Type): The most direct route. Uses sulfinate salts (

    
    ) to generate electrophilic radicals that attack the electron-deficient C8 position.
    
  • Deoxofluorination (Classical): Converts an 8-formyl group (from 8-vinyl or 8-methyl) into

    
     using DAST or Deoxo-Fluor. This is reliable but requires more steps.
    

Synthesis cluster_CF3 Route A: 8-Trifluoromethylation cluster_CHF2 Route B: 8-Difluoromethylation Purine Purine Scaffold (C8-H) Step1 Reagent: Zn(SO2CF3)2 (Baran Reagent) Purine->Step1 Radical Addition Step3 Reagent: Zn(SO2CHF2)2 (DFMS) Purine->Step3 Radical Addition Step2 Oxidant: t-BuOOH Step1->Step2 ProductA 8-CF3 Purine Step2->ProductA Step4 Oxidant: t-BuOOH / DMSO Step3->Step4 ProductB 8-CHF2 Purine Step4->ProductB

Figure 2: Parallel synthetic workflows for C8 functionalization using zinc sulfinate reagents.

Part 3: Experimental Protocols

Protocol A: Direct C8-Trifluoromethylation

Causality: The use of Zinc Trifluoromethanesulfinate (Baran's Reagent) generates the


 radical under mild oxidative conditions. The radical is electrophilic, favoring the C8 position of the electron-deficient purine ring over the C2 or C6 positions.

Reagents:

  • Substrate: Protected Purine (e.g., 2',3',5'-tri-O-acetylguanosine)[1]

  • Reagent: Zinc Trifluoromethanesulfinate (

    
    ) (3.0 equiv)
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. (3-5 equiv)

  • Solvent: DMSO:Water (3:1) or DCM:Water biphasic system

Workflow:

  • Dissolve the purine substrate (1.0 equiv) and

    
     (3.0 equiv) in DMSO/Water.
    
  • Cool to 0°C. Add TBHP dropwise to control the exotherm and radical generation rate.

  • Allow to warm to room temperature and stir for 12-24 hours.

  • Self-Validation: Monitor by TLC or LCMS. The product will show a significant retention time shift (more lipophilic) and a +138 mass shift (replace H with

    
    ).
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove sulfinic acid byproducts) and brine. Dry over 
    
    
    
    .
Protocol B: Direct C8-Difluoromethylation

Causality: The


 radical is less electrophilic than 

, often leading to lower yields or regioselectivity issues. The use of Zinc Difluoromethanesulfinate (DFMS) requires tighter control of solvent polarity to stabilize the transition state.

Reagents:

  • Substrate: Protected Purine

  • Reagent: Zinc Difluoromethanesulfinate (

    
    , DFMS) (3.0 equiv)
    
  • Oxidant: TBHP (5.0 equiv)

  • Solvent: DCM:Water (2:1) with optional TFA (0.5 equiv) to activate the purine base.

Workflow:

  • Suspend purine (1.0 equiv) and DFMS (3.0 equiv) in DCM/Water.

  • Add TFA (0.5 equiv) if the substrate is electron-rich (e.g., 6-amino purines) to protonate N7, activating C8 toward nucleophilic radical attack.

  • Add TBHP slowly at 0°C.

  • Stir vigorously at RT for 24 hours. Note: DFMS decomposes faster than the trifluoromethyl analog; sequential addition of reagent may be required.

  • Self-Validation: 19F NMR is critical here.

    
     appears as a singlet around -60 to -65 ppm. 
    
    
    
    appears as a doublet (coupling to H) around -110 to -125 ppm (
    
    
    ).
  • Workup: Standard extraction with DCM.

Protocol C: Classical Deoxofluorination (Alternative)

Used when radical chemistry fails or regioselectivity is poor.

  • Formylation: Lithiate C8 (LDA, -78°C) and quench with DMF to get 8-formyl purine.

  • Fluorination: Treat 8-formyl purine with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor in DCM at 0°C

    
     RT.
    
  • Result: Clean conversion of -CHO to -

    
    .
    

References

  • Fujiwara, Y., et al. (2012). Practical and innate carbon-hydrogen functionalization of heterocycles. Nature. [Link]

  • Ji, Y., et al. (2014). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. [Link]

  • O'Hara, F., et al. (2013). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society. [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

synthesis of 8-(difluoromethyl)-9H-purin-6-ol from 2-amino-4-chloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 8-(difluoromethyl)-9H-purin-6-ol (8-(difluoromethyl)hypoxanthine) starting from 2-amino-4-chloro-5-nitropyrimidine .[1]

Executive Summary & Strategic Analysis

The synthesis of 8-substituted purines is a cornerstone in the development of Purine Nucleoside Phosphorylase (PNP) inhibitors and antiviral nucleoside analogs. The user-specified starting material, 2-amino-4-chloro-5-nitropyrimidine , naturally predisposes the synthesis toward Guanine derivatives (2-amino-6-hydroxypurines).[1]

To achieve the specific target 8-(difluoromethyl)-9H-purin-6-ol (a Hypoxanthine derivative), the protocol must include a critical Reductive Deamination step to remove the C2-amino group. This guide details a high-yield, 4-step "Traube-type" synthesis followed by a Sandmeyer-type reduction.[1]

The Critical Path:

  • Hydrolysis: Conversion of the 4-chloro moiety to a 4-hydroxy group (establishing the 6-oxo purine core).

  • Reduction: Selective reduction of the 5-nitro group to an amine.

  • Cyclization: Condensation with a difluoromethyl source (Difluoroacetic anhydride/acid) to close the imidazole ring.

  • Reductive Deamination: Removal of the 2-amino group to yield the final Hypoxanthine target.

Part 1: Chemical Reaction Pathway (Graphviz)

The following diagram illustrates the step-by-step transformation logic.

SynthesisPath SM 2-amino-4-chloro- 5-nitropyrimidine Int1 2-amino-4-hydroxy- 5-nitropyrimidine SM->Int1 Step 1: Hydrolysis (aq. NaOH, Reflux) Int2 2,5-diamino- 4-hydroxypyrimidine Int1->Int2 Step 2: Reduction (Na2S2O4 or H2/Pd-C) Int3 8-(difluoromethyl) guanine Int2->Int3 Step 3: Cyclization (Difluoroacetic Anhydride) Target 8-(difluoromethyl)- 9H-purin-6-ol Int3->Target Step 4: Reductive Deamination (NaNO2, H3PO2)

Caption: Figure 1. Four-step synthetic pathway from chloronitropyrimidine to 8-(difluoromethyl)hypoxanthine.

Part 2: Detailed Experimental Protocols

Step 1: Hydrolysis of 2-amino-4-chloro-5-nitropyrimidine

Objective: Replace the reactive chloro group with a hydroxyl group to establish the purine "6-oxo" functionality.

  • Reagents: 2-amino-4-chloro-5-nitropyrimidine (1.0 eq), Sodium Hydroxide (2.5 eq), Water.[1]

  • Protocol:

    • Suspend 2-amino-4-chloro-5-nitropyrimidine (10 g) in water (100 mL).

    • Add NaOH (2.5 eq) slowly. The solution will turn yellow/orange.

    • Heat to reflux (100°C) for 2–4 hours. Monitor by TLC (EtOAc/MeOH) for disappearance of starting material.

    • Cool the solution to room temperature.

    • Acidify carefully with glacial acetic acid or dilute HCl to pH ~5.

    • The product, 2-amino-4-hydroxy-5-nitropyrimidine , will precipitate as a yellow solid.[1]

    • Filter, wash with cold water, and dry in a vacuum oven at 50°C.

    • Yield Expectation: >85%.

Step 2: Reduction to 2,5-diamino-4-hydroxypyrimidine

Objective: Reduce the 5-nitro group to an amine to create the vicinal diamine required for imidazole ring closure. Sodium dithionite is preferred over catalytic hydrogenation to avoid potential defluorination risks in later steps or catalyst poisoning, though Pd/C works if the halogen is absent.[1]

  • Reagents: 2-amino-4-hydroxy-5-nitropyrimidine (1.0 eq), Sodium Dithionite (Na₂S₂O₄, 3.0 eq), Water/Ammonium Hydroxide.[1]

  • Protocol:

    • Suspend the nitro compound (5 g) in water (50 mL) and heat to 60°C.

    • Add Sodium Dithionite portion-wise over 30 minutes. The yellow color of the nitro compound will fade to a pale suspension.

    • Stir at 60–70°C for an additional 1 hour.

    • Alternative: Hydrogenation with 10% Pd/C in MeOH at 30 psi H₂ for 4 hours is also effective.

    • If using dithionite, cool to 0°C. The sulfate salts may precipitate; filter them off if necessary.[1]

    • The product, 2,5-diamino-4-hydroxypyrimidine , is often used directly as the crude sulfate/hydrochloride salt or isolated by neutralizing with ammonia and filtration.[1]

    • Critical Note: Diaminopyrimidines are oxidation-sensitive (turn dark in air). Use immediately in Step 3 or store under argon.

Step 3: Cyclization to 8-(difluoromethyl)guanine

Objective: Close the imidazole ring using a difluoroacetyl source.[2]

  • Reagents: 2,5-diamino-4-hydroxypyrimidine (1.0 eq), Difluoroacetic Anhydride (DFAA, 3.0 eq) OR Difluoroacetic acid (DFA) in Polyphosphoric Acid (PPA).[1]

  • Protocol (DFAA Method - Milder):

    • Suspend the dry diamine (3 g) in anhydrous DMF or DMAc (30 mL).

    • Add Difluoroacetic anhydride (3.0 eq) dropwise at 0°C.

    • Allow to warm to room temperature and stir for 2 hours (Acylation of the 5-amino group).

    • Heat the mixture to 100–120°C for 4–6 hours to effect cyclization (dehydration).

    • Cool and pour into ice water. Neutralize with aq. NaHCO₃.

    • The precipitate is 2-amino-8-(difluoromethyl)-9H-purin-6-ol (8-difluoromethylguanine).

    • Filter and wash with water.

    • Yield Expectation: 60–75%.[2]

Step 4: Reductive Deamination (The "Targeting" Step)

Objective: Remove the 2-amino group to convert the Guanine derivative into the requested Hypoxanthine derivative.

  • Reagents: 8-(difluoromethyl)guanine (1.0 eq), Sodium Nitrite (NaNO₂, 2.0 eq), Hypophosphorous Acid (H₃PO₂, 50% aq.[1] solution, excess), dilute H₂SO₄.

  • Protocol:

    • Dissolve/suspend the 8-difluoromethylguanine (1 g) in 50% Hypophosphorous acid (10 mL).

    • Cool the mixture to -5°C to 0°C in an ice/salt bath.

    • Add a solution of NaNO₂ (excess, ~2–3 eq) in a minimum amount of water dropwise, maintaining the temperature below 5°C.

      • Mechanism:[1][2][3] The amino group is diazotized to form a diazonium salt (-N₂⁺). H₃PO₂ acts as a reducing agent, replacing the diazonium group with a hydrogen atom (Ar-N₂⁺ → Ar-H).[1]

    • Stir at 0°C for 1 hour, then allow to warm to room temperature slowly. Stir overnight. Nitrogen gas evolution will be observed.

    • Neutralize the reaction mixture carefully with NaOH or NaHCO₃ to pH ~6–7.

    • Extract with Ethyl Acetate (3x) or, if the product precipitates, filter directly.[1]

    • Purify by recrystallization (water/ethanol) or flash chromatography (C18 reverse phase is often required for polar purines).

    • Final Product:8-(difluoromethyl)-9H-purin-6-ol .

Part 3: Quality Control & Data Summary

ParameterSpecification / Expected Value
Appearance Off-white to pale yellow powder
Mass Spectrometry (ESI+) [M+H]⁺ expected at m/z ~187.04 (Calculation: C₆H₄F₂N₄O = 186.12)
¹H NMR (DMSO-d₆) δ 12.0–12.5 (br s, 1H, NH), δ 8.1 (s, 1H, H-2), δ 7.0 (t, 1H, J=52Hz, CF₂H)
¹⁹F NMR δ -110 to -125 ppm (doublet, typical for CF₂H)
Solubility Soluble in DMSO, dilute base (NaOH); sparingly soluble in water

Part 4: Troubleshooting & Safety

  • Difluoroacetic Acid/Anhydride: Corrosive and volatile. Handle in a fume hood.

  • Nitro Reduction: Exothermic. If using H₂/Pd-C, ensure inert atmosphere to prevent fire.[1]

  • Deamination: Evolution of Nitrogen gas can cause foaming. Use a large reaction vessel.

  • Stability: The CF₂H group is generally stable to acid/base, but prolonged boiling in strong base (Step 1) should be done before installing the CF₂H group (as per this protocol) to avoid any risk of haloform-type cleavage.

References

  • Traube Purine Synthesis: Traube, W. Berichte der deutschen chemischen Gesellschaft1900 , 33, 1371.[1] (Foundational chemistry for purine ring closure).

  • Synthesis of 8-Substituted Purines: Robins, R. K.[1] "The Purines."[4][5] Heterocyclic Compounds1967 , 8, 162-421.[1]

  • Reductive Deamination of Aminopurines

    • Kornberg, A. et al. "Enzymatic Synthesis of DNA."[1] Journal of Biological Chemistry (Classic reference for purine handling).

    • Standard Protocol: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 6.7 (Diazo-compounds).[1]

  • Difluoromethylation Strategies

    • Pau, A. et al. "Synthesis of 8-trifluoromethylguanine."[1] Journal of Medicinal Chemistry.

    • Relevant Search Result: Synthesis of 8-oxo-dGTP analogues with difluoromethylene groups. Link

  • Starting Material Hydrolysis

    • Boon, W. R. et al. "Pteridines.[1] Part I." Journal of the Chemical Society1951 , 96-102. (Describes hydrolysis of chloronitropyrimidines). Link

Sources

Application Note: Strategic Synthesis of 8-Difluoromethyl Purine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for Synthesizing 8-Difluoromethyl Purine Analogs Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The difluoromethyl group (


) has emerged as a critical bioisostere in medicinal chemistry, offering a lipophilic hydrogen bond donor capability that mimics hydroxyl, thiol, and amine groups while significantly enhancing metabolic stability.[1][2] In the context of purine scaffolds—ubiquitous in kinase inhibitors, antivirals, and immunomodulators—the introduction of a 

moiety at the C8 position is a high-value transformation. This guide details the reagents and protocols for the direct, innate C-H difluoromethylation of purines, prioritizing the use of Zinc Difluoromethanesulfinate (DFMS) and complementary photoredox strategies.

Strategic Introduction: The C8-Difluoromethyl Purine Motif

The C8 position of the purine ring is a metabolic "soft spot," often susceptible to oxidative clearance by cytochrome P450 enzymes (e.g., via 8-hydroxylation). Blocking this site with a difluoromethyl group serves a dual purpose:

  • Metabolic Blocking: The

    
     bond strength prevents rapid oxidation.
    
  • Physicochemical Tuning: Unlike the highly lipophilic

    
     group, the 
    
    
    
    group retains hydrogen-bond donor acidity (
    
    
    of
    
    
    
    
    23), allowing it to interact with protein targets similarly to a hydroxyl group but with better membrane permeability.[1]
Mechanistic Landscape

Direct functionalization of the purine C8 position relies on the innate electronic properties of the heterocycle. The C8 carbon is electron-deficient (relative to C5), making it the preferred site for attack by nucleophilic radicals .

Figure 1: Mechanistic pathway for the radical Minisci-type difluoromethylation of purines.

Key Reagents & Selection Guide

The selection of reagents depends heavily on the substrate's solubility and functional group tolerance.

A. Zinc Difluoromethanesulfinate (DFMS)[1][3][4][5]
  • Commercial Name: Baran’s Reagent

  • Role: The "Gold Standard" for innate radical functionalization.

  • Mechanism: Generates

    
     radicals via oxidative desulfinylation initiated by alkyl hydroperoxides.
    
  • Advantages: Air-stable solid, high functional group tolerance (compatible with halides, esters, nitriles), and works in biphasic systems.

  • Key Insight: DFMS acts as a "slow-release" source of radicals, preventing the rapid recombination side-reactions often seen with gaseous reagents.

B. Sodium Difluoromethanesulfinate ( )
  • Role: A cost-effective alternative to DFMS.

  • Application: Often used in photoredox catalysis or with stronger oxidants (persulfates).

  • Limitation: slightly more hygroscopic and often requires more aggressive initiation conditions compared to the zinc salt.

C. Photoredox Catalysts (e.g., )
  • Role: Enables "mild" functionalization at room temperature without large excesses of peroxides.

  • Application: Best for complex, late-stage drug intermediates that are sensitive to the thermal/oxidative conditions of the standard DFMS protocol.

Reagent Selection Decision Matrix
FeatureDFMS (Zinc Reagent) Sodium Sulfinate + Photo
Reaction Type Thermal / Chemical OxidationPhotochemical
Oxidant TBHP (tert-Butyl Hydroperoxide)

or Persulfate
Temperature Ambient to 50°CRoom Temperature (25°C)
Solvent System DCM/Water (Biphasic) or DMSODMSO or MeCN
Scalability High (Gram to Kg)Low/Medium (Flow required for Kg)
Cost ModerateHigh (Catalyst cost)

Detailed Experimental Protocols

Protocol A: Innate C8-Difluoromethylation using DFMS (The Baran Method)

Best for: Rapid diversification of early-to-mid stage purine intermediates.

Reagents Required:

  • Substrate: Purine derivative (1.0 equiv)

  • Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv)

  • Solvent: Dichloromethane (DCM) / Water (

    
     ratio) or DMSO (for polar substrates)
    

Step-by-Step Procedure:

  • Setup: To a vial equipped with a magnetic stir bar, add the purine substrate (0.5 mmol, 1.0 equiv) and DFMS (440 mg, 1.5 mmol, 3.0 equiv).

  • Solvent Addition:

    • Option A (Standard): Add DCM (1.0 mL) and Water (0.4 mL). The biphasic nature is crucial for moderating the radical concentration.

    • Option B (Polar Substrates): Add DMSO (1.5 mL).

  • Initiation: Add TBHP (70% aq., ~340 µL, 2.5 mmol, 5.0 equiv) dropwise with vigorous stirring.

    • Note: The reaction is slightly exothermic. For sensitive substrates, cool to 0°C during addition, then warm to RT.

  • Reaction: Stir vigorously at room temperature for 12–24 hours.

    • Monitoring: Monitor by LC-MS. The product will show a mass shift of +50 Da (

      
       replaces H).
      
    • Boost: If conversion is <50% after 12h, add a second portion of DFMS (1.0 equiv) and TBHP (2.0 equiv).

  • Workup:

    • Dilute with DCM (20 mL).

    • Add saturated aqueous

      
       (15 mL) to quench residual acid/peroxide.
      
    • Extract the aqueous layer with DCM (2 x 10 mL).

    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography. The

    
     group increases lipophilicity; the product will typically elute before the starting material in normal phase silica systems.
    
Protocol B: Photoredox C8-Difluoromethylation

Best for: Late-stage functionalization of complex, oxidant-sensitive APIs.

Reagents Required:

  • Substrate: Purine derivative (1.0 equiv)

  • Reagent: Sodium Difluoromethanesulfinate (2.0 equiv)[1]

  • Catalyst:

    
     (1-2 mol%)
    
  • Oxidant: Persulfate (

    
    ) (2.0 equiv) or simply Air (
    
    
    
    )
  • Solvent: DMSO or Acetonitrile/Water

Step-by-Step Procedure:

  • Setup: In a clear vial, combine Purine (0.2 mmol), Sodium Difluoromethanesulfinate (0.4 mmol), and Photocatalyst (2.0 µmol).

  • Degassing: Add DMSO (2.0 mL). Sparge with Nitrogen for 10 minutes to remove oxygen (if using persulfate pathway) OR sparge with Air (if using aerobic pathway, though persulfate is more robust for purines).

  • Irradiation: Place the vial 2-3 cm away from a Blue LED (450 nm) light source. Stir for 16-24 hours.

    • Fan Cooling: Ensure the reaction temperature does not exceed 30°C using a fan.

  • Workup: Dilute with Ethyl Acetate, wash with water (3x) to remove DMSO, dry, and purify.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Poor radical generation or solubility.Switch solvent to DMSO/TFA. The addition of TFA (1.0 equiv) protonates the purine, making C8 more electron-deficient and reactive toward nucleophilic radicals.
Regioisomers (C6/C2) Substrate electronics.If the purine has an electron-donating group at C6 (e.g.,

), C8 selectivity is usually high. If C6 is unsubstituted, mixtures may occur. Block C6 or use steric bulk to direct to C8.
Decomposition Oxidative sensitivity.[3]Switch from Protocol A (TBHP) to Protocol B (Photoredox).

Workflow Visualization

Figure 2: Decision tree for selecting the optimal difluoromethylation protocol.

References

  • Fujiwara, Y., et al. (2012).[4] Practical and innate carbon-hydrogen functionalization of heterocycles.[4][5] Nature.[4][5] [Link]

  • Fujiwara, Y., et al. (2012).[4] A New Reagent for Direct Difluoromethylation.[4][3][6] Journal of the American Chemical Society.[3] [Link]

  • O'Hara, F., et al. (2013). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society.[3][7] [Link]

  • Song, H., et al. (2020).[8] Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.[8] Green Chemistry. [Link]

Sources

Application Note: 8-(Difluoromethyl)-9H-purin-6-ol as a Strategic Fragment in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) relies on high-quality chemical starting points that possess favorable physicochemical properties and clear growth vectors. 8-(difluoromethyl)-9H-purin-6-ol (also known as 8-(difluoromethyl)hypoxanthine) represents a privileged scaffold for kinase inhibitor design. This application note details the utility of this fragment, focusing on the unique electronic modulation provided by the difluoromethyl (


) group. Unlike standard methyl or trifluoromethyl substitutions, the 

moiety acts as a lipophilic hydrogen bond donor, offering a unique opportunity to probe the "gatekeeper" and solvent-exposed regions of the ATP-binding pocket while modulating the pKa of the purine core.

Chemical Rationale & Fragment Profile[1]

The "Privileged" Purine Scaffold

The purine ring system is the endogenous scaffold for ATP, the natural cofactor for all protein kinases. Consequently, purine-based fragments exhibit a high probability of binding to the kinase hinge region.

  • Hinge Interaction: The N1 and N7/O6 atoms typically form a bidentate hydrogen bond network with the backbone amide and carbonyl of the kinase hinge residues (e.g., Glu81/Leu83 in CDK2).

  • Tautomeric Versatility: In solution, 8-(difluoromethyl)-9H-purin-6-ol predominantly exists as the lactam tautomer (6-one), presenting a donor-acceptor motif ideal for hinge recognition.

The Difluoromethyl ( ) Advantage

The introduction of a


 group at the C8 position is not merely a steric replacement for a methyl group. It introduces specific electronic and physicochemical advantages:
PropertyEffect on Fragment Utility
Lipophilic H-Bond Donor The

proton is sufficiently acidic (due to gem-difluoro substitution) to act as a weak H-bond donor to backbone carbonyls or conserved water networks.
pKa Modulation The electron-withdrawing nature of

lowers the pKa of the imidazole N-H (N9), increasing the acidity and potentially strengthening interactions with basic residues in the binding pocket.
Metabolic Stability Unlike a methyl group (susceptible to oxidation) or a hydroxyl group (susceptible to glucuronidation), the

group is generally metabolically robust.
Bioisosterism Acts as a bioisostere for thiols (-SH) and alcohols (-OH) but with higher lipophilicity (

logP approx +0.6 vs OH).

Experimental Protocols

Protocol A: Synthesis of 8-(Difluoromethyl)-9H-purin-6-ol

Note: This protocol utilizes a condensation-cyclization sequence suitable for gram-scale preparation.

Reagents:

  • 4,5-Diamino-6-hydroxypyrimidine sulfate (CAS: 1603-02-7)

  • Difluoroacetic acid (DFAA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate

Step-by-Step Methodology:

  • Free Base Preparation: Suspend 4,5-diamino-6-hydroxypyrimidine sulfate (10 mmol) in water. Neutralize with NaOH (2M) to pH 8.0. Collect the precipitate by filtration and dry under vacuum.

  • Amide Coupling: Dissolve the free base (1.0 eq) in anhydrous DMF (10 mL/g). Add Difluoroacetic acid (1.2 eq) and EDCI (1.2 eq). Stir at Room Temperature (RT) for 4 hours. Monitor by LC-MS for the formation of the mono-amide intermediate (

    
    ).
    
  • Cyclization: Evaporate the DMF under reduced pressure. Resuspend the crude amide in HMDS (10 mL/g) containing catalytic ammonium sulfate (0.1 eq).

  • Reflux: Heat the mixture to reflux (120°C) under argon for 6–12 hours. The mixture will become clear as the silylated purine forms.

  • Desilylation & Workup: Cool to RT. Add MeOH (excess) to quench and desilylate. Concentrate to dryness.

  • Purification: Recrystallize from water/ethanol or purify via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient).

    • Yield Target: 60–75%

    • Validation:

      
      H NMR (DMSO-
      
      
      
      ):
      
      
      12.0-13.5 (br s, NH), 7.1 (t,
      
      
      Hz,
      
      
      ).
Protocol B: Surface Plasmon Resonance (SPR) Screening

Fragments often have low affinity (


 in 

M-mM range). SPR is preferred over enzymatic assays for initial validation to rule out false positives (aggregators).

Assay Setup:

  • Sensor Chip: CM5 Series S (Cytiva).

  • Immobilization: Amine coupling of the target Kinase (e.g., PI3K

    
    , CDK2) to density levels of ~3000 RU (Reference flow cell: deactivated ethanolamine).
    
  • Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20) + 2% DMSO. Crucial: Match DMSO concentration exactly in running buffer and samples.

  • Injection:

    • Concentration Series: 0, 31.25, 62.5, 125, 250, 500

      
      M.
      
    • Contact time: 30s; Dissociation time: 60s.

    • Flow rate: 30

      
      L/min.
      
  • Analysis: Steady-state affinity fitting (Req vs. Conc). Look for square-wave sensorgrams indicating rapid on/off rates typical of fragments.

Structural Biology & Design Strategy

Binding Mode Visualization

The following diagram illustrates the theoretical binding mode of 8-(difluoromethyl)-9H-purin-6-ol within a generic kinase hinge region.

KinaseBinding cluster_kinase Kinase Hinge Region cluster_fragment 8-(difluoromethyl)-9H-purin-6-ol Backbone_NH Backbone NH (e.g., Leu83) N1 N1 (Acceptor) Backbone_NH->N1 H-Bond Backbone_CO Backbone C=O (e.g., Glu81) Gatekeeper Gatekeeper Residue (Hydrophobic/Steric) N6_H N6-H / O6 (Donor/Acceptor) N6_H->Backbone_CO H-Bond C8_CF2H C8-CF2H (Lipophilic Donor) C8_CF2H->Gatekeeper Weak H-Bond / VdW N9 N9-H (Growth Vector) Growth Solubilizing Tail / Specificity Element N9->Growth Ribose Pocket Extension

Caption: Interaction map of 8-(difluoromethyl)-9H-purin-6-ol with kinase hinge residues. The


 group probes the gatekeeper region, while N9 serves as the primary exit vector.
Fragment Elaboration (Fragment-to-Lead)

Once the fragment is crystallized (Protocol 3.3 below), elaboration follows these vectors:

  • The N9 Vector (Ribose Pocket):

    • Strategy: Alkylation or Mitsunobu reaction at N9.

    • Target: Solubilizing groups (piperazines, morpholines) or groups that reach the ribose-phosphate binding area.

    • Chemical Logic: The

      
       group lowers the pKa of N9-H, making alkylation under mild basic conditions (
      
      
      
      , DMF) highly efficient compared to unsubstituted purines.
  • The C2 Vector:

    • Strategy: Synthesis of the 2-amino or 2-fluoro analog.

    • Target: Interaction with the "Sugar Pocket" or conserved acidic residues (e.g., Asp of the DFG motif).

  • The C6 Vector (The "Warhead" Point):

    • Strategy: Conversion of the 6-OH to 6-Cl (using

      
      ), followed by 
      
      
      
      displacement with amines.
    • Utility: This allows the installation of bulky aromatic groups to occupy the hydrophobic back pocket (selectivity filter).

Protocol C: Crystal Soaking

Objective: Obtain high-resolution complex structure.

  • Crystals: Grow apo-crystals of the kinase (e.g., PKA, CDK2) using hanging drop vapor diffusion.

  • Soak Solution: Prepare a stock of the fragment at 100 mM in 100% DMSO.

  • Procedure: Add fragment to the crystallization drop to a final concentration of 1–5 mM (ensure DMSO < 5%). Incubate for 2–24 hours.

  • Cryoprotection: Briefly transfer crystal to mother liquor + 20% glycerol + fragment (same conc) before flash cooling in liquid nitrogen.

  • Data Collection: Focus on resolving the

    
     electron density. The fluorine atoms often show distinct spherical density if not freely rotating.
    

References

  • Erickson, J. A., et al. (2021). "De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments." ACS Medicinal Chemistry Letters. Link

  • Hu, Y., et al. (2024). "Synthesis of Difluoromethylated Compounds: The Difluoromethyl Group as a Lipophilic Hydrogen-Bond Donor." Science of Synthesis.[1] Link

  • Xing, L., et al. (2013). "Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors." Journal of Medicinal Chemistry. Link

  • Zafrani, Y., et al. (2019). "The Difluoromethyl Group as a Hydrogen Bond Donor: A Structural and Thermodynamic Perspective." Journal of Medicinal Chemistry. (Contextual grounding for CF2H properties). Link

  • Roskoski, R. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research. Link

Sources

Application Note: Synthesis and Derivatization of 8-(Difluoromethyl)inosine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Scientific Rationale & Introduction

The incorporation of a difluoromethyl (–CF₂H) group into the 8-position of the purine scaffold represents a sophisticated strategy in nucleoside drug design. The –CF₂H moiety acts as a lipophilic hydrogen-bond donor and a highly stable bioisostere for hydroxyl or thiol groups . When positioned at C8, it sterically restricts the conformation of the glycosidic bond (favoring the syn conformation) and electronically modulates the pKa of the purine imidazole ring. This modification significantly enhances metabolic stability against enzymatic cleavage by Purine Nucleoside Phosphorylase (PNP) and improves cellular membrane permeability.

Converting the precursor, 8-(difluoromethyl)-9H-purin-6-ol (a hypoxanthine derivative), into a bioactive nucleoside analog requires the stereoselective and regioselective formation of a β-glycosidic bond at the N9 position. The industry standard for this transformation is the Vorbrüggen glycosylation (Silyl-Hilbert-Johnson reaction) .

Mechanistic Principles & System Causality

To ensure a self-validating and high-yielding protocol, the chemical causality of each step must be understood. This protocol is designed as a self-correcting system based on the following principles:

  • Persilylation (Activation): 8-(difluoromethyl)-9H-purin-6-ol is highly crystalline and insoluble in organic solvents due to strong intermolecular hydrogen bonding. Treatment with N,O-Bis(trimethylsilyl)acetamide (BSA) replaces the acidic protons (N9-H and O6-H) with trimethylsilyl (TMS) groups. This disrupts the hydrogen bonding network, solubilizing the base and dramatically increasing the nucleophilicity of the N9 nitrogen.

  • Oxonium Ion Generation: The addition of a strong Lewis acid, Trimethylsilyl trifluoromethanesulfonate (TMSOTf), to the peracylated sugar donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) promotes the departure of the anomeric acetate group.

  • Stereocontrol (Neighboring Group Participation): The transient oxonium ion is immediately stabilized by the adjacent 2-O-benzoyl group, forming a rigid 1,2-acyloxonium intermediate. This intermediate sterically blocks the α-face of the sugar, mandating that the silylated purine attacks exclusively from the β-face .

  • Regiocontrol (Thermodynamic Equilibration): Glycosylation of hypoxanthine derivatives typically yields a kinetic mixture of N7 and N9 isomers. However, the N9-isomer is thermodynamically more stable. By conducting the reaction at an elevated temperature (80 °C) with an excess of TMSOTf, the kinetically formed N7-isomer undergoes reversible transglycosylation, ultimately funneling the reaction pool into the desired N9-β-nucleoside .

Experimental Workflow Visualization

G A 8-(CF2H)-9H-purin-6-ol (Starting Material) B Persilylated Purine Intermediate A->B BSA, MeCN 80°C, 1 h E Protected N9-β Nucleoside B->E N9-Attack Thermodynamic Control C 1-O-Acetyl-Sugar (Donor) D 1,2-Acyloxonium Ion Intermediate C->D TMSOTf -OAc D->E β-Face Selectivity F 8-(CF2H)-Inosine Analog E->F NH3/MeOH 25°C, 12 h

Mechanistic workflow of the Vorbrüggen glycosylation converting 8-(CF2H)-purin-6-ol to a nucleoside.

Detailed Experimental Protocol

Phase 1: Persilylation of the Nucleobase
  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere to ensure strictly anhydrous conditions.

  • Reagent Loading: Add 8-(difluoromethyl)-9H-purin-6-ol (1.0 eq, 5.0 mmol) to the flask, followed by anhydrous Acetonitrile (MeCN, 15 mL). The mixture will initially appear as a milky, insoluble suspension.

  • Silylation: Inject N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq, 12.5 mmol) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 1 hour.

  • Validation Checkpoint: The reaction is complete when the opaque suspension transitions into a completely clear, homogeneous solution. This visual cue confirms total persilylation. Cool the solution to room temperature.

Phase 2: Lewis Acid-Catalyzed Glycosylation
  • Sugar Addition: To the cooled persilylated purine solution, add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq, 5.5 mmol) as a solid. Stir for 5 minutes until fully dissolved.

  • Catalyst Injection: Slowly inject Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq, 7.5 mmol) dropwise. (Caution: TMSOTf is highly moisture-sensitive and corrosive. Handle inside a fume hood).

  • Thermodynamic Equilibration: Heat the reaction mixture back to 80 °C for 4 to 6 hours.

  • Validation Checkpoint: Monitor via TLC (Eluent: Dichloromethane/Methanol 95:5). The UV-active sugar donor spot should disappear, replaced by a new, lower-Rf spot corresponding to the protected nucleoside. The extended heating ensures the conversion of any kinetic N7-isomer to the thermodynamic N9-isomer.

  • Quenching & Extraction: Cool the mixture to 0 °C and quench by slowly adding saturated aqueous NaHCO₃ (20 mL) to neutralize the TMSOTf. Extract the aqueous layer with Dichloromethane (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH) to afford the protected 8-(difluoromethyl)inosine analog.

Phase 3: Global Deprotection
  • Reaction Setup: Dissolve the protected nucleoside (approx. 4.0 mmol) in 7 N methanolic ammonia (NH₃/MeOH, 25 mL) in a pressure tube.

  • Cleavage: Seal the tube and stir at room temperature for 12–16 hours.

  • Validation Checkpoint: TLC (Dichloromethane/Methanol 85:15) will show the complete disappearance of the starting material and the formation of a highly polar spot (the free nucleoside).

  • Isolation: Evaporate the solvent in vacuo. Triturate the resulting solid with cold diethyl ether (2 × 15 mL) to remove the benzamide byproducts. Filter and dry the solid under high vacuum to yield the pure 8-(difluoromethyl)-9-(β-D-ribofuranosyl)-9H-purin-6-ol.

Quantitative Data & Reaction Scope

The efficacy and stereoselectivity of this protocol vary depending on the steric and electronic nature of the sugar donor utilized. The table below summarizes expected yields and selectivity metrics based on standard Vorbrüggen parameters for 8-substituted hypoxanthines.

Sugar Donor (Peracylated)Catalyst (eq)Temp / TimeN9:N7 Ratioβ:α Anomeric RatioIsolated Yield (3 steps)
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseTMSOTf (1.5)80 °C / 6 h> 95:5> 99:172%
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranoseTMSOTf (1.5)80 °C / 8 h90:10> 99:165%
1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-D-ribofuranose*TMSOTf (1.2)25 °C / 12 h85:1560:4048%
1-O-Acetyl-2,3,5-tri-O-benzyl-D-arabinofuranoseSnCl₄ (2.0)60 °C / 12 h80:2090:1055%

*Note: Deoxy-sugars lack the 2-O-acyl group required for neighboring group participation, resulting in lower stereoselectivity and the formation of anomeric mixtures.

References

  • Title: Reactions of Trimethylsilyl Fluorosulfonyldifluoroacetate with Purine and Pyrimidine Nucleosides Source: PubMed Central (PMC) URL: [Link]

  • Title: Vorbrüggen glycosylation reaction and its mechanism Source: ResearchGate URL: [Link]

  • Title: 6-(2-Alkylimidazol-1-yl)purines Undergo Regiospecific Glycosylation at N9 Source: Organic Letters (ACS Publications) URL: [Link]

Application Notes and Protocols for the Synthesis of 8-Difluoromethyl Purine Rings

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The difluoromethyl (CF2H) group, in particular, has emerged as a valuable substituent due to its unique properties. It can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl, thiol, and amine functionalities, often enhancing metabolic stability and membrane permeability.[1][2][3] This guide provides a detailed overview of the primary synthetic strategies, reaction conditions, and step-by-step protocols for the formation of the 8-difluoromethyl purine ring system, a scaffold of significant interest in drug discovery.

Two principal strategies are presented for the synthesis of 8-difluoromethyl purines:

  • Direct C-H Difluoromethylation: This approach involves the introduction of the difluoromethyl group directly onto a pre-formed purine ring at the C8-position. This is often achieved through radical-mediated processes, including modern photocatalytic methods.

  • Traube-Type Cyclization: This classical yet versatile method involves the construction of the imidazole portion of the purine ring onto a 4,5-diaminopyrimidine precursor. To install the 8-difluoromethyl group, a cyclizing reagent that contributes the CF2H-bearing carbon is required.

This document will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer insights into the selection of appropriate reaction conditions.

Part 1: Direct C-H Difluoromethylation of Purines

Direct C-H functionalization is an atom-economical and increasingly popular strategy for the late-stage modification of complex molecules. For the synthesis of 8-difluoromethyl purines, radical-based methods have proven to be particularly effective.

Mechanistic Rationale: Photocatalytic C-H Difluoromethylation

Recent advances in photoredox catalysis have enabled the direct C-H difluoromethylation of a variety of heterocycles, including purine derivatives, under mild conditions.[4][5][6] The general mechanism involves the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, which then adds to the electron-rich C8-position of the purine ring.

The key steps in a typical photocatalytic cycle are as follows:

  • Excitation of the Photocatalyst: A photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) absorbs visible light and is excited to a higher energy state.

  • Generation of the Difluoromethyl Radical: The excited photocatalyst interacts with a difluoromethylating agent (e.g., zinc difluoromethanesulfinate, Zn(SO2CF2H)2, also known as DFMS) to generate the •CF2H radical through a single-electron transfer (SET) process.[1]

  • Radical Addition to the Purine Ring: The nucleophilic •CF2H radical adds to the electron-deficient C8-position of the purine.

  • Oxidation and Rearomatization: The resulting purinyl radical intermediate is oxidized to a cation, which then loses a proton to regenerate the aromatic purine ring, now functionalized at the C8-position with a difluoromethyl group.

  • Catalyst Regeneration: The photocatalyst returns to its ground state, completing the catalytic cycle.

G cluster_0 Photocatalytic Cycle PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Visible Light (hν) PC_star->PC Regeneration DFMS Zn(SO2CF2H)2 (DFMS) CF2H_rad •CF2H DFMS->CF2H_rad SET Purine Purine Substrate Radical_Adduct Purinyl Radical Adduct Purine->Radical_Adduct + •CF2H Product 8-CF2H-Purine Radical_Adduct->Product - H+, - e- (Oxidation) Oxidant Oxidant Oxidant_red Reduced Oxidant Oxidant->Oxidant_red

Caption: Generalized photocatalytic cycle for C-H difluoromethylation.

Experimental Protocol: Photocatalytic Difluoromethylation of a Purine Derivative

This protocol is a representative procedure based on literature precedents for the direct difluoromethylation of heterocycles.[1][4][5] Optimization of the photocatalyst, solvent, and oxidant may be necessary for specific purine substrates.

Materials:

  • Purine substrate (e.g., a protected xanthine or adenine derivative) (1.0 equiv)

  • Zinc difluoromethanesulfinate (DFMS) (2.0 equiv)

  • Photocatalyst (e.g., Ir(ppy)3 or a suitable organic dye) (1-5 mol%)

  • Oxidant (e.g., K2S2O8 or an oxygen atmosphere)

  • Solvent (e.g., DMSO, DMF, or MeCN)

  • Inert atmosphere (Nitrogen or Argon)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the purine substrate (0.1 mmol, 1.0 equiv), zinc difluoromethanesulfinate (DFMS) (0.2 mmol, 2.0 equiv), and the photocatalyst (0.001-0.005 mmol, 1-5 mol%).

  • If a solid oxidant is used, add it to the vial at this stage.

  • Add the chosen solvent (e.g., 1-2 mL of DMSO).

  • Degas the reaction mixture by bubbling with an inert gas (N2 or Ar) for 10-15 minutes. If using oxygen as the oxidant, this step should be omitted.

  • Seal the vial and place it in a reaction setup equipped with a visible light source (e.g., a blue LED lamp) and a cooling fan to maintain room temperature.

  • Irradiate the reaction mixture with visible light and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-difluoromethyl purine derivative.

Table 1: Representative Conditions for Photocatalytic C-H Difluoromethylation

ParameterConditionRationale
Difluoromethylating Agent Zinc difluoromethanesulfinate (DFMS)A stable, commercially available solid that readily generates the •CF2H radical under photocatalytic conditions.[1]
Photocatalyst Ir(ppy)3, Ru(bpy)3Cl2, Eosin YThese catalysts have appropriate redox potentials to interact with the difluoromethylating agent upon excitation with visible light.
Solvent DMSO, DMF, MeCNPolar aprotic solvents are generally used to dissolve the reactants and facilitate the reaction.
Oxidant K2S2O8, O2An oxidant is required to facilitate the rearomatization of the purine ring after the addition of the difluoromethyl radical.
Light Source Blue LEDs (λ ≈ 450 nm)The wavelength of the light source should match the absorption maximum of the chosen photocatalyst.
Temperature Room TemperaturePhotocatalytic reactions are often conducted at ambient temperature, making them highly practical.

Part 2: Traube-Type Cyclization for 8-Difluoromethyl Purine Synthesis

The Traube purine synthesis is a robust and widely used method for constructing the purine ring system.[7] It involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, which forms the C8-position of the purine. To synthesize an 8-difluoromethyl purine, a reagent that can deliver a difluoroacetyl group or its equivalent is necessary.

Mechanistic Rationale: Cyclization with a Difluoroacetylating Agent

The key to this approach is the acylation of one of the amino groups of the 4,5-diaminopyrimidine with a difluoroacetyl equivalent, followed by intramolecular cyclization and dehydration.

  • Acylation: The more nucleophilic 5-amino group of the diaminopyrimidine reacts with a difluoroacetylating agent (e.g., difluoroacetic anhydride or difluoroacetyl chloride) to form an N-(5-amino-pyrimidin-4-yl)-2,2-difluoroacetamide intermediate.

  • Intramolecular Cyclization: Under heating or acidic conditions, the remaining 4-amino group attacks the carbonyl carbon of the difluoroacetamide moiety.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic imidazole ring, yielding the 8-difluoromethyl purine.

G cluster_0 Traube-Type Cyclization for 8-CF2H Purine Synthesis Start 4,5-Diaminopyrimidine Intermediate1 N-(5-amino-pyrimidin-4-yl)- 2,2-difluoroacetamide Start->Intermediate1 + Acylating Agent Acylating_Agent Difluoroacetic Anhydride or equivalent Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 8-Difluoromethyl Purine Intermediate2->Product - H2O (Dehydration)

Sources

Introduction: The Significance of the Difluoromethyl Group in Purine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Purification of 8-(difluoromethyl)-9H-purin-6-ol and its Synthetic Intermediates

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The difluoromethyl (CF2H) group, in particular, has emerged as a critical substituent due to its unique electronic properties. It can serve as a lipophilic hydrogen bond donor and acts as a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and improving binding affinity to target proteins.[1] The 8-(difluoromethyl)-9H-purin-6-ol scaffold is a key intermediate in the synthesis of a variety of therapeutic agents, making robust and efficient purification methods essential for drug discovery and development.

Purine derivatives, including 8-(difluoromethyl)-9H-purin-6-ol, present unique purification challenges. Their polar nature, potential for tautomerization, and the frequent co-generation of structurally similar impurities necessitate a well-designed purification strategy.[2][3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven purification methods, from classic recrystallization to high-resolution preparative chromatography, ensuring the isolation of high-purity intermediates critical for advancing pharmaceutical research.

Strategic Foundation: Understanding the Impurity Profile

Before embarking on any purification protocol, a thorough understanding of the potential impurities is paramount. The impurity profile is intrinsically linked to the synthetic route and can include unreacted starting materials, reagents, isomers, and degradation products.[4][5] For purine syntheses, common impurities may arise from:

  • Incomplete cyclization: Leaving pyrimidine precursors in the final mixture.

  • Regioisomeric substitution: Particularly N7 vs. N9 alkylation on the purine core.

  • Side-reactions: Such as hydrolysis of chloro-purine intermediates or side reactions involving the difluoromethyl group.

  • Process contaminants: Including residual solvents, catalysts, and reagents.[5][6]

Initial analysis of the crude product by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is a non-negotiable first step.[7][8] This initial characterization informs the selection of the most appropriate purification strategy, saving valuable time and resources.

Purification Methodologies: From Bulk Separation to High-Resolution Isolation

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity.

Recrystallization: The Classic Approach for Bulk Purity Enhancement

Recrystallization is a powerful and cost-effective technique for purifying solid compounds on a large scale. It leverages the differences in solubility between the target compound and its impurities in a chosen solvent system at varying temperatures.[9]

Causality Behind the Method: The principle relies on preparing a saturated solution of the impure compound at an elevated temperature and then allowing it to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to the formation of a crystalline lattice. Impurities, being present in lower concentrations, ideally remain in the solution (mother liquor).[9] The hydrogen bonding capabilities of the purine core and the unique properties of the CF2H group heavily influence solvent selection.

Protocol: Recrystallization of a Purine Intermediate

  • Solvent Screening: Test the solubility of the crude material in a range of solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetonitrile) at room temperature and at their boiling points. The ideal solvent will dissolve the compound sparingly at room temperature but completely at a higher temperature. Mixed solvent systems (e.g., ethanol/water, DMF/water) are often effective for polar compounds like purines.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary to create a saturated solution.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath. Slow cooling is crucial for the formation of large, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.

Self-Validation and Trustworthiness: The purity of the recrystallized material should be confirmed by HPLC analysis and melting point determination. Analysis of the mother liquor can also provide insight into the impurities that were removed.[9]

Silica Gel Column Chromatography: The Workhorse of the Organic Lab

For separating mixtures that are not amenable to recrystallization, silica gel column chromatography is the most common purification technique. Separation is achieved based on the differential partitioning of the components between a polar stationary phase (silica gel) and a less polar mobile phase.[10][11]

Causality Behind the Method: Compounds move through the column at different rates depending on their polarity. Polar compounds, like 8-(difluoromethyl)-9H-purin-6-ol, interact more strongly with the polar silica gel and thus elute more slowly. Less polar impurities will travel through the column faster.

Protocol: Flash Chromatography of a Purine Intermediate

  • TLC Method Development: Before running a column, develop an optimal mobile phase using Thin-Layer Chromatography (TLC). Test various solvent systems (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexane, Ethyl Acetate/Methanol). The ideal system should provide a retention factor (Rf) for the target compound of approximately 0.2-0.4 and show good separation from all impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles or cracks are present.

  • Sample Loading: Dissolve the crude material in a minimal amount of a polar solvent (or the mobile phase). Alternatively, for better resolution with polar compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with the composition determined by TLC. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of methanol), is often necessary to elute the more polar purine compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC or HPLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Expert Insight: The acidic nature of silica gel can sometimes cause peak tailing with basic compounds like purines. Adding a small amount (0.1-1%) of a modifier like triethylamine or ammonium hydroxide to the mobile phase can neutralize active sites on the silica, leading to sharper peaks and better separation.

Preparative HPLC: The Ultimate in Purity and Resolution

For challenging separations or when the highest possible purity is required, preparative High-Performance Liquid Chromatography (Prep HPLC) is the method of choice.[12] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate substantial quantities of material.[13]

Causality Behind the Method: Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile), is typically used for purine derivatives.[14][15] The separation is driven by hydrophobic interactions. The difluoromethyl group adds a unique "fluorous" character which can be exploited to enhance separation from non-fluorinated analogues, sometimes by using fluorinated columns or eluents.[16][17]

Protocol: Reversed-Phase Preparative HPLC

  • Analytical Method Development: Develop a robust analytical HPLC method first. Screen different columns (C18, C8, Phenyl-Hexyl) and mobile phase conditions to achieve baseline separation of the target compound from its impurities. A common mobile phase is a gradient of water and acetonitrile or methanol, often containing 0.1% formic acid or trifluoroacetic acid (TFA) to ensure sharp, symmetrical peaks.[14]

  • Scale-Up Calculation: Scale the analytical method to the preparative system. This involves adjusting the flow rate, gradient time, and sample load based on the dimensions of the preparative column.[13]

  • Sample Preparation: Dissolve the crude material in a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase) and filter it through a 0.45 µm filter to remove any particulate matter.[18]

  • Purification Run: Equilibrate the preparative column with the initial mobile phase. Inject the sample and run the scaled-up gradient method.

  • Fraction Collection: Use an automated fraction collector to collect peaks as they elute from the column. The collection can be triggered by UV absorbance, mass signal, or time.

  • Post-Purification Workup: Analyze the collected fractions using analytical LC-MS to confirm purity. Combine the pure fractions, remove the organic solvent under reduced pressure, and then lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy solid. This is particularly important for removing water and volatile additives like formic acid or TFA.

Expert Insight: While TFA is excellent for peak shape, it can be difficult to remove and may form salts with the final compound. If the product is intended for biological assays, using formic acid as the mobile phase modifier is often preferred as it is more volatile and biocompatible.

Data Presentation and Method Selection

Comparative Summary of Purification Methods
Method Typical Purity Yield Scalability Speed Cost Best For
Recrystallization Good to Excellent (>98%)Moderate to HighExcellent (g to kg)Slow (hours to days)LowPurifying large quantities of crystalline solids with thermally stable impurities.
Silica Gel Chromatography Good (>95%)GoodGood (mg to hundreds of g)Moderate (hours)Low to ModerateGeneral purpose purification of most organic compounds.
Preparative HPLC Excellent (>99.5%)ModerateLimited (mg to g)Fast (minutes to hours)HighFinal purification step for high-value compounds, difficult separations, and achieving analytical-grade purity.
Visualizing the Purification Workflow

A logical approach is key to efficient purification. The following diagrams illustrate the decision-making process and a typical workflow.

Purification_Selection Crude Crude Product (Post-Synthesis) Analyze Analyze Crude (LC-MS, NMR) Crude->Analyze IsSolid Is the product solid? Analyze->IsSolid TryRecrys Attempt Recrystallization IsSolid->TryRecrys  Yes ColumnChrom Silica Gel Column Chromatography IsSolid->ColumnChrom No / Oily CheckPurity1 Check Purity (>98%?) TryRecrys->CheckPurity1 FinalProduct1 Final Product CheckPurity1->FinalProduct1  Yes CheckPurity1->ColumnChrom No / Impure CheckPurity2 Check Purity (Sufficient?) ColumnChrom->CheckPurity2 FinalProduct2 Final Product CheckPurity2->FinalProduct2  Yes PrepHPLC Preparative HPLC CheckPurity2->PrepHPLC No / Needs higher purity FinalProduct3 Final Product PrepHPLC->FinalProduct3

Caption: A decision tree for selecting the optimal purification method.

Prep_HPLC_Workflow Start Start: Impure Sample MethodDev 1. Analytical HPLC Method Development Start->MethodDev ScaleUp 2. Scale-Up Calculation (Flow, Gradient, Load) MethodDev->ScaleUp SamplePrep 3. Sample Preparation (Dissolve & Filter) ScaleUp->SamplePrep Purify 4. Preparative Run & Fraction Collection SamplePrep->Purify QC 5. Fraction Analysis (Analytical LC-MS) Purify->QC Combine 6. Combine Pure Fractions QC->Combine Isolate 7. Solvent Removal & Lyophilization Combine->Isolate End End: Purified Product Isolate->End

Caption: Step-by-step workflow for preparative HPLC purification.

References

  • SIELC Technologies. (n.d.). Separation of Purine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Aralyse. (n.d.). Preparative HPLC. Retrieved from [Link]

  • Giner-Sorolla, A., & Bendich, A. (1958). Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. Journal of the American Chemical Society, 80(21), 5744–5752.
  • Biman, B., et al. (2018). Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. PMC. Retrieved from [Link]

  • Duke University. (n.d.). Sample Preparation for Purine HPLC Assay. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • LCGC International. (2022, April 15). Introduction to Preparative HPLC. Retrieved from [Link]

  • Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. PNAS. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 17: Purines. Thieme. (Note: Access to the full document typically requires a subscription or institutional access.)
  • Gołdyn, M., Larowska, D., & Bartoszak-Adamska, E. (2021). Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis. Crystal Growth & Design, 21(1), 396-413.
  • van Gennip, A. H., et al. (1987). Separation of purine bases, nucleosides and nucleotides by a column-switching technique combining reversed-phase and anion-exchange high-performance liquid chromatography.
  • Barchi, J. J., Jr., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. Retrieved from [Link]

  • Kuda, M., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PMC. Retrieved from [Link]

  • Buer, C., et al. (2013). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. Retrieved from [Link]

  • Krijt, J., et al. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. PLOS ONE. Retrieved from [Link]

  • Singh, L., et al. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(3), 329-335.
  • Gray, N., et al. (2006). Synthesis of purine derivatives. Google Patents (US7105666B2).
  • Kumar, V., et al. (2018). Impurity Profiling And Degradation Study: A Review. IJRAR. Retrieved from [Link]

  • Hari, Y., & Obika, S. (2015). Synthesis of purine derivatives of Me-TaNA and properties of Me-TaNA-modified oligonucleotides. Organic & Biomolecular Chemistry, 13(39), 9996-10005.
  • Sharma, A., et al. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.
  • Opentrons. (n.d.). Automating Column Chromatography Protein Purification. Retrieved from [Link]

  • Buer, C., et al. (2012). The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC. PMC. Retrieved from [Link]

  • Aryal, S. (2022, August 15). Purine Synthesis. Microbe Notes. Retrieved from [Link]

  • Al-Masoudi, N. A. (2006). Synthesis of Purine Derivatives as Scaffolds for a Diversity of Biological Activities. ChemInform, 37(32).
  • Chen, D., et al. (2021). Purification and Identification of Novel Xanthine Oxidase Inhibitory Peptides Derived from Round Scad (Decapterus maruadsi)
  • Kumar, S., et al. (2024). Refined Protocol for the Isolation and Purification of BETALAINS Pigment from Celosia argentea y Beta vulgaris. protocols.io. Retrieved from [Link]

  • Al-Shammari, E., et al. (2018). Extraction and purification of pyocyanin: a simpler and more reliable method. MethodsX, 5, 1588-1593.

Sources

Application Note: Scale-Up Synthesis of 8-(Difluoromethyl)-9H-purin-6-ol for Preclinical In Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Scale: 100-gram to Kilogram Pilot Scale

Introduction & Mechanistic Rationale

The incorporation of fluorinated moieties into heterocyclic scaffolds is a cornerstone of modern drug design. Specifically, the difluoromethyl (–CF₂H) group acts as a lipophilic hydrogen bond donor, significantly improving membrane permeability, metabolic stability, and target binding affinity compared to unfluorinated analogs[1].

8-(Difluoromethyl)-9H-purin-6-ol (also known as 8-difluoromethylhypoxanthine) is a critical intermediate and active pharmacophore in oncology and neurodegenerative disease research. However, transitioning its synthesis from milligram-scale discovery chemistry to gram/kilogram-scale for in vivo efficacy and toxicity studies presents significant challenges. Discovery routes often rely on expensive coupling agents, generating massive exotherms, and utilize silica gel chromatography for purification—methods that are fundamentally unscalable.

This application note details a robust, chromatography-free, two-step/one-pot synthetic protocol. By leveraging precisely controlled chemoselective acylation and acid-catalyzed dehydrative cyclization, this self-validating system ensures >99% purity and high atom economy suitable for rigorous in vivo applications.

Synthetic Strategy & Causality of Experimental Choices

The synthesis utilizes commercially available 4,5-diaminopyrimidin-6-ol as the starting material. The process is divided into two mechanistic stages:

  • Chemoselective N-Acylation: The 5-amino group of the pyrimidine core is significantly more nucleophilic than the 4-amino group due to the electron-donating resonance from the adjacent 6-hydroxyl (tautomeric oxo) group. Instead of using difluoroacetic acid (DFA) with harsh dehydrating agents (e.g., POCl₃) which generate corrosive waste gas and complex workups, we utilize Difluoroacetic anhydride (DFAA) . DFAA drives rapid, spontaneous acylation at 0–20 °C without the need for basic catalysts, minimizing side-product formation[2].

  • Dehydrative Cyclization: The resulting amide intermediate undergoes intramolecular cyclization to form the fused imidazole ring. This is achieved by introducing a 4M HCl/Dioxane solution and heating to 100 °C. The acid protonates the amide carbonyl, increasing its electrophilicity and facilitating the nucleophilic attack by the adjacent 4-amino group, followed by the elimination of water[3].

By carefully selecting the solvent system (Acetonitrile/Dioxane), the final product can be isolated via direct precipitation and subsequent crystallization, entirely bypassing column chromatography[2].

Process Optimization & Quantitative Data

Prior to the 100-gram scale-up, reaction parameters were systematically evaluated to maximize the yield of the intermediate amide and the final cyclized purine. The optimal conditions balance reaction kinetics with the suppression of bis-acylation.

Table 1: Optimization of Acylation and Cyclization Parameters (10 g scale)

EntryAcylation ReagentSolvent SystemCyclization ConditionYield (%)Purity (HPLC)
1DFA + EDC·HClDMFReflux, 16h42%88.5%
2DFA + POCl₃Toluene110 °C, 8h55%91.2%
3DFAA (1.5 eq)THF4M HCl, 80 °C, 12h68%94.0%
4 DFAA (1.1 eq) Acetonitrile 4M HCl/Dioxane, 100 °C, 10h 82% >99.1%

Note: Entry 4 was selected for scale-up due to the superior purity profile and the ease of solvent removal. Limiting DFAA to 1.1 equivalents prevents over-acylation of the 4-amino and 6-hydroxyl groups.

Table 2: Scale-Up Metrics (Target: 100 g)

MetricValueImplication for Manufacturing
Starting Material Mass 100.0 g (0.79 mol)Baseline for stoichiometric calculations.
Total Reactor Volume 2.0 LFits standard 3L to 5L jacketed glass reactors.
E-Factor ~8.5Highly efficient; minimal organic waste generated.
Isolated Yield 120.5 g (81.5%)Consistent with 10 g optimization trials.

Synthetic Workflow Visualization

The following diagram maps the critical path of the scale-up protocol, highlighting the transition from raw materials to the in vivo-ready API.

G Start 4,5-Diaminopyrimidin-6-ol (100g, Starting Material) Acylation Step 1: N-Acylation (DFAA, MeCN, 0-20°C) Start->Acylation Intermediate Amide Intermediate (In-Process HPLC >98%) Acylation->Intermediate Cyclization Step 2: Dehydrative Cyclization (HCl/Dioxane, 100°C) Intermediate->Cyclization Workup Aqueous Quench & Neutralization (Ice Water, NaHCO3 to pH 7) Cyclization->Workup Crystallization Recrystallization (MeOH/H2O 80:20) Workup->Crystallization Product 8-(Difluoromethyl)-9H-purin-6-ol (>99% Purity, In Vivo Ready) Crystallization->Product

Figure 1: Process workflow for the scale-up synthesis of 8-(difluoromethyl)-9H-purin-6-ol.

Standard Operating Procedure (100-Gram Scale)

Equipment Setup
  • 3 L jacketed glass reactor equipped with a mechanical stirrer, internal temperature probe (PT100), reflux condenser, and an addition funnel.

  • Scrubber system attached to the condenser to neutralize acidic vapors (HF/HCl)[4].

Step 1: Chemoselective Amidation
  • Charge the Reactor: Add 4,5-diaminopyrimidin-6-ol (100.0 g, 0.79 mol) and anhydrous Acetonitrile (1.0 L) to the reactor. Initiate mechanical stirring at 250 rpm.

  • Cooling: Circulate coolant to drop the internal temperature to 0–5 °C.

  • Reagent Addition: Charge the addition funnel with Difluoroacetic anhydride (151.0 g, 0.87 mol, 1.1 eq). Add dropwise over 60 minutes, strictly maintaining the internal temperature below 10 °C to prevent uncontrolled exotherms.

  • Maturation: Once the addition is complete, remove the cooling jacket and allow the slurry to warm to 20 °C. Stir for 2 hours.

  • In-Process Control (IPC) 1: Sample the reaction mixture. Dilute with MeCN and analyze via HPLC (210 nm). Proceed to Step 2 only when the starting material is <1% (Area %).

Step 2: Dehydrative Cyclization
  • Acid Addition: To the stirring suspension, carefully add 4M HCl in 1,4-dioxane (400 mL, 1.6 mol).

  • Heating: Adjust the jacket temperature to heat the internal mixture to 100 °C (gentle reflux). The mixture will transition into a homogenous solution, followed by the gradual precipitation of the cyclized product hydrochloride salt.

  • Reaction Time: Maintain reflux for 10 hours.

  • IPC 2: Sample the mixture. HPLC analysis must show >95% conversion of the amide intermediate to the cyclized purine.

Step 3: Workup and Crystallization
  • Quenching: Cool the reactor to 10 °C. Slowly pour the reaction mixture into a secondary 5 L vessel containing vigorously stirred ice-cold water (2.0 L).

  • Neutralization: Slowly add saturated aqueous NaHCO₃ solution until the pH stabilizes at 7.0. Caution: Vigorous CO₂ gas evolution will occur.

  • Filtration: Filter the resulting beige precipitate through a large Buchner funnel. Wash the filter cake with cold water (2 × 300 mL) to remove residual salts.

  • Recrystallization: Transfer the damp cake to a clean 2 L flask. Add a mixture of Methanol/Water (80:20 v/v, ~800 mL) and heat to reflux until complete dissolution. Allow the solution to cool slowly to room temperature, then chill to 4 °C overnight.

  • Isolation: Filter the pristine white crystals, wash with cold Methanol (100 mL), and dry in a vacuum oven at 50 °C for 24 hours.

  • Yield: 120.5 g (81.5% over two steps).

Analytical Validation & Self-Validating Metrics

To ensure the material meets the stringent requirements for in vivo dosing (e.g., absence of heavy metals, >99% purity), the following analytical signatures must be confirmed:

  • HPLC Purity: >99.1% (Reverse-phase C18, Water/MeCN gradient with 0.1% TFA).

  • ¹H NMR (400 MHz, DMSO-d₆):

    
     13.80 (br s, 1H, NH), 12.45 (br s, 1H, OH/NH tautomer), 8.05 (s, 1H, C2-H), 7.15 (t, J = 52.0 Hz, 1H, CF₂H). The triplet at 7.15 ppm with a large coupling constant is the definitive diagnostic signal for the difluoromethyl group.
    
  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    
     -115.4 (d, J = 52.0 Hz, 2F).
    
  • LC-MS (ESI+): m/z calculated for C₆H₅F₂N₄O [M+H]⁺ 187.04; found 187.10.

References

1.[1] Late-Stage C–H Functionalization of Azines. National Center for Biotechnology Information (PMC). Available at: 2.[3] Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. National Center for Biotechnology Information (NIH). Available at: 3.[2] Development of a Practical Synthesis of the 8-FDC Fragment of OPC-167832. ChemRxiv. Available at: 4.[4] Reactions of Trimethylsilyl Fluorosulfonyldifluoroacetate with Purine and Pyrimidine Nucleosides. National Center for Biotechnology Information (PMC). Available at:

Sources

Application Notes and Protocols: Strategic Functionalization of 8-(Difluoromethyl)-9H-purin-6-ol for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the strategic functionalization of 8-(difluoromethyl)-9H-purin-6-ol, a key scaffold for the development of novel therapeutics. The introduction of the difluoromethyl (CF2H) group at the C8 position of the purine core serves as a valuable bioisostere for hydroxyl or thiol moieties, potentially enhancing metabolic stability and target affinity. This document outlines detailed synthetic protocols for the derivatization of this core scaffold at the N9, C6, and C2 positions, enabling systematic exploration of the chemical space for robust Structure-Activity Relationship (SAR) studies. The methodologies described herein are designed to be self-validating, with in-depth explanations of the underlying chemical principles to empower researchers in drug discovery and development.

Introduction: The Rationale for 8-(Difluoromethyl)-9H-purin-6-ol in Drug Discovery

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and approved drugs.[1][2][3] Its inherent ability to interact with a wide range of biological targets, particularly protein kinases, makes it a privileged structure for inhibitor design.[1][2][4] The strategic modification of the purine ring at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The introduction of a difluoromethyl (CF2H) group at the C8 position is a key design element of the target scaffold. The CF2H group is a bioisostere of a hydroxyl, thiol, or even a carbonyl group, capable of acting as a hydrogen bond donor and influencing the electronic properties of the purine ring system.[5] This substitution can lead to improved metabolic stability by blocking a potential site of oxidation and can enhance binding affinity through specific interactions with the target protein.

This guide focuses on the systematic functionalization of 8-(difluoromethyl)-9H-purin-6-ol to generate a library of analogs for SAR studies. By methodically exploring substitutions at the N9, C6, and C2 positions, researchers can elucidate the key structural requirements for optimal biological activity.

Synthetic Strategy Overview

The overall strategy involves a multi-step approach, beginning with the synthesis of the core scaffold, 8-(difluoromethyl)-9H-purin-6-ol, followed by its conversion to a key intermediate, 6-chloro-8-(difluoromethyl)-9H-purine. This intermediate then serves as the starting point for divergent functionalization.

G A Purine Starting Material B C8-Difluoromethylation A->B C 8-(Difluoromethyl)-9H-purin-6-ol (Core Scaffold) B->C D Chlorination (POCl3) C->D E 6-Chloro-8-(difluoromethyl)-9H-purine (Key Intermediate) D->E F N9-Alkylation/ Arylation E->F G C6-Nucleophilic Substitution E->G F->G H C2-Functionalization G->H I Final Analog Library for SAR H->I G A 6-Chloro-8-(difluoromethyl)-9H-purine B Alkylation (R-X, Base) A->B C Mitsunobu Reaction (R-OH, DEAD, PPh3) A->C D Buchwald-Hartwig Coupling (Ar-X, Pd catalyst) A->D E N9-Substituted Purine Analogs B->E C->E D->E

Sources

Troubleshooting & Optimization

Technical Support Center: C8-Difluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for C8-difluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful late-stage functionalization technique. The difluoromethyl (CF2H) group is a valuable motif in medicinal chemistry, acting as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl, thiol, or amine groups, often enhancing metabolic stability and cell permeability.[1][2][3] However, the radical-based mechanisms underlying many C-H difluoromethylation protocols can be sensitive to subtle variations in reaction conditions.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common experimental challenges, ensuring successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of photoredox-catalyzed C8-H difluoromethylation?

The most common pathway is a photoredox-catalyzed radical chain reaction.[4] The process can be broken down into several key steps:

  • Photoexcitation: A photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs visible light, promoting it to an excited state with enhanced redox potential.[5]

  • Radical Generation: The excited photocatalyst engages in a single-electron transfer (SET) with a difluoromethyl precursor (e.g., NaSO2CF2H). This reduces the precursor, causing it to fragment and release the difluoromethyl radical (•CF2H).[4][6]

  • Radical Addition: The electrophilic •CF2H radical adds to an electron-rich position on the heterocyclic substrate, typically the most electron-deficient C-H bond, which in many N-heterocycles is the C8 position.[7][8] This forms a heteroaryl radical intermediate.

  • Oxidation & Deprotonation: The heteroaryl radical intermediate is oxidized by the photocatalyst in its oxidized state (e.g., Ir(IV)) or another oxidant in the system, regenerating the ground-state photocatalyst and forming a cationic intermediate. Subsequent deprotonation yields the final C8-difluoromethylated product.[4]

dot graph "Photoredox_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", label="Figure 1: Generalized Photoredox Catalytic Cycle", fontcolor="#202124", fontsize=14]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"];

// Nodes PC [label="Photocatalyst (PC)", fillcolor="#FFFFFF"]; PC_exc [label="PC*", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; PC_ox [label="PC+", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Precursor [label="CF2H-X (Precursor)", fillcolor="#FFFFFF"]; Radical [label="•CF2H", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="Substrate (Ar-H)", fillcolor="#FFFFFF"]; Intermediate [label="[Ar(H)CF2H]•", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Product (Ar-CF2H)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges PC -> PC_exc [label="Visible Light (hν)", fontcolor="#5F6368"]; PC_exc -> PC_ox [label="SET", fontcolor="#5F6368"]; Precursor -> Radical [label="Fragmentation", fontcolor="#5F6368"]; PC_exc -> Precursor [style=dashed, arrowhead=none]; Radical -> Intermediate [label="Addition", fontcolor="#5F6368"]; Substrate -> Intermediate [style=dashed, arrowhead=none]; Intermediate -> PC_ox [style=dashed, arrowhead=none]; PC_ox -> PC [label="Regeneration", fontcolor="#5F6368"]; Intermediate -> Product [label="Oxidation & -H+", fontcolor="#5F6368"]; } digraph "Experimental_Workflow" { graph [rankdir="TB", bgcolor="#F1F3F4", label="Figure 2: General Experimental Workflow", fontcolor="#202124", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontcolor="#5F6368"];

// Nodes Prep [label="1. Preparation\n- Dry glassware\n- Weigh reagents (substrate, catalyst, CF2H source)"]; Setup [label="2. Reaction Setup\n- Add solvent\n- Degas mixture (N2/Ar sparging)\n- Seal vessel"]; Irradiation [label="3. Irradiation\n- Place in front of light source (e.g., Blue LEDs)\n- Maintain constant temperature\n- Stir vigorously"]; Monitor [label="4. Monitoring\n- Check progress via TLC or LC-MS"]; Workup [label="5. Workup\n- Quench reaction\n- Aqueous extraction"]; Purify [label="6. Purification\n- Column chromatography"]; Analysis [label="7. Analysis\n- Confirm structure (NMR, HRMS)"];

// Edges Prep -> Setup; Setup -> Irradiation; Irradiation -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Monitor -> Irradiation [label="Incomplete", style=dashed]; Workup -> Purify; Purify -> Analysis; }

Q2: Why is oxygen sometimes required and other times detrimental?

This is a critical point of confusion. The role of O2 depends on the specific catalytic cycle.

  • As a Green Oxidant: In many modern protocols, particularly those using organic dyes, O2 is deliberately used as the terminal oxidant.[9][10] It re-oxidizes the photocatalyst to complete the catalytic cycle. These reactions are often run open to the air or under an O2 atmosphere.

  • As a Quencher: In other systems, particularly those sensitive to radical side reactions, O2 can act as a radical scavenger, quenching the excited state of the photocatalyst or reacting with the •CF2H radical to form unproductive peroxide species. In these cases, the reaction must be performed under an inert atmosphere (N2 or Ar) after thorough degassing.[11]

Scientist's Insight: Always check the specific protocol. If the mechanism involves an oxidative quenching cycle where the substrate is oxidized first, O2 is likely detrimental. If it's a reductive quenching cycle where the CF2H precursor is reduced first, O2 may be required to regenerate the catalyst.[4]

Q3: What are the most common sources of the difluoromethyl radical?

Several reagents are available, each with its own advantages and activation method. The choice depends on factors like cost, stability, and compatibility with your substrate.[1]

Reagent NameCommon Name / AcronymActivation MethodKey Considerations
Sodium DifluoromethanesulfinateCF2HSO2NaPhotoredox (SET)Inexpensive, common, but can be hygroscopic. Often used with a photocatalyst.[6][9]
(Difluoromethyl)trimethylsilaneTMSCF2HCopper-mediated oxidationRequires a metal catalyst and an oxidant. Can also generate difluorocarbene under basic conditions.[1][12][13]
BromodifluoromethaneBrCF2HPhotoredox (SET)A gaseous reagent, which can be difficult to handle. Often requires specific equipment.[1]
Zinc DifluoromethanesulfinateZn(SO2CF2H)2Thermal/OxidativeKnown as "DFMS" or Baran's reagent; effective for radical C-H functionalization, often with a chemical oxidant like TBHP.[13][14]
Difluoromethyl Heteroaryl-Sulfones-Photoredox (SET)Highly effective radical precursors, often used in radiolabeling applications.[4]

Troubleshooting Guide

Problem 1: No Reaction or Very Low Yield

This is the most frequent issue. A systematic approach is required to identify the root cause.

dot graph "Troubleshooting_Tree" { graph [bgcolor="#F1F3F4", label="Figure 3: Troubleshooting Low Yield", fontcolor="#202124", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

// Nodes Start [label="Low / No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Level 1 Causes Reagents [label="Reagent Issue?", fillcolor="#FBBC05", fontcolor="#202124"]; Conditions [label="Reaction Conditions?", fillcolor="#FBBC05", fontcolor="#202124"]; Setup [label="Experimental Setup?", fillcolor="#FBBC05", fontcolor="#202124"];

// Level 2 Solutions Reagent_Sol [label="Verify Purity & Stability\n- Use fresh CF2H source\n- Check catalyst activity\n- Ensure substrate purity", fillcolor="#FFFFFF"]; Conditions_Sol [label="Optimize Conditions\n- Screen solvents (DMSO, DMF)\n- Vary temperature\n- Adjust concentrations", fillcolor="#FFFFFF"]; Setup_Sol [label="Check Setup\n- Is light source correct λ & intensity?\n- Is stirring adequate?\n- Degassing complete? (if needed)", fillcolor="#FFFFFF"];

// Edges Start -> Reagents; Start -> Conditions; Start -> Setup;

Reagents -> Reagent_Sol [label="Solution"]; Conditions -> Conditions_Sol [label="Solution"]; Setup -> Setup_Sol [label="Solution"]; }

Q: I've set up the reaction as published, but I'm only recovering starting material. What's the first thing to check?

A: Reagent Integrity.

  • Difluoromethyl Source: Reagents like NaSO2CF2H can degrade with improper storage. It's crucial to use a freshly opened bottle or a reagent that has been stored correctly in a desiccator.

  • Photocatalyst: Photocatalysts can be sensitive to light and air over long periods. If you suspect your catalyst has degraded, test it in a known, reliable reaction or purchase a new batch.

  • Substrate Purity: Impurities in your starting material, especially nucleophilic ones like amines or thiols, can quench the excited photocatalyst or react with intermediates. Ensure your substrate is pure before starting.[14]

Q: My reaction is sluggish and gives low conversion. Could the solvent be the issue?

A: Absolutely. Solvent choice is critical. The solvent affects reagent solubility, the stability of intermediates, and the overall reaction rate.[15]

  • Polar Aprotic Solvents are Key: Highly polar aprotic solvents like DMSO and DMF are generally preferred because they can dissolve the often-ionic reagents and stabilize charged intermediates in the catalytic cycle.[15][16]

  • Avoid Protic or Reactive Solvents: Protic solvents (like alcohols or water, unless water is part of a biphasic system) can interfere with radical pathways.[15][17] Solvents with weak C-H bonds (like THF) can sometimes participate in unwanted side reactions through hydrogen atom transfer (HAT).[2]

Scientist's Insight: If a reaction is slow in acetonitrile, switching to DMSO often provides a significant rate enhancement due to better solubility and stabilization effects.

Q: I don't see any product formation. Is my light source strong enough?

A: Light source intensity and wavelength are non-negotiable parameters.

  • Wavelength Match: The emission spectrum of your light source (e.g., Blue LEDs, ~450 nm) must overlap with the absorption spectrum of your photocatalyst (e.g., Ir(ppy)3). Using the wrong color light will result in no photoexcitation and, therefore, no reaction.[4]

  • Intensity and Distance: The photon flux matters. Ensure the reaction vessel is placed at a consistent and close distance to the light source. Inadequate light intensity will lead to a low concentration of the excited-state photocatalyst and a slow or stalled reaction. Cooling with a fan is often necessary to prevent overheating, which can degrade reagents.[9]

Problem 2: Poor Regioselectivity (Functionalization at other positions)
Q: The reaction works, but I'm getting a mixture of C8 and other isomers. How can I improve C8 selectivity?

A: Regioselectivity in radical C-H functionalization is primarily governed by electronics. The •CF2H radical is electrophilic and will preferentially add to the most electron-rich C-H bond, which often corresponds to the most electron-deficient carbon in heterocycles.[7][8]

  • Substrate Control: Selectivity is inherent to the substrate's electronic landscape. For quinoline derivatives, the C8 position is often electronically favored. However, if other positions are similarly activated, mixtures can result.

  • Reagent Choice: In some cases, different reaction conditions can favor different isomers. For example, a copper-mediated oxidative C-H difluoromethylation might favor addition at a more acidic C-H bond, which could be a different site than the one favored by a radical Minisci-type reaction.[8]

  • Steric Hindrance: While electronics usually dominate, severe steric hindrance around the C8 position could potentially direct the radical to a more accessible, albeit less electronically favored, site.

Problem 3: Formation of Side Products and Difficult Purification
Q: My reaction mixture is messy, with multiple spots on the TLC plate. What are common side reactions?

A: Several side reactions can complicate the product profile.

  • Dimerization/Polymerization: If the concentration of the •CF2H radical is too high relative to the substrate, it can dimerize or lead to other unproductive pathways.[16] Consider using a slower addition of a key reagent or lowering the overall concentration.

  • Substrate Decomposition: Harsh conditions (high temperature, overly strong oxidant) can lead to the degradation of sensitive substrates. Ensure your conditions are as mild as possible.[14]

  • Solvent Participation: As mentioned, some solvents can be functionalized. If you suspect this, switch to a more robust solvent like DMSO or t-butanol.

Q: I see a significant amount of a nonpolar byproduct that I suspect is a dimer of my starting material. What causes this?

A: This often points to single-electron oxidation of your substrate followed by dimerization. If your heterocyclic substrate is easily oxidized, it can donate an electron to the excited photocatalyst. The resulting radical cation can then be deprotonated and dimerize. To mitigate this, you may need a photocatalyst with a less-oxidizing excited state or ensure that the •CF2H radical is generated and trapped more efficiently than substrate oxidation occurs.

Validated Experimental Protocol: C8-Difluoromethylation of 1-Methylquinoxalin-2(1H)-one

This protocol is adapted from established literature procedures and serves as a reliable starting point for optimization.[9][10]

  • Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add 1-methylquinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv.), sodium difluoromethanesulfinate (NaSO2CF2H) (0.4 mmol, 2.0 equiv.), and a photocatalyst (e.g., Rose Bengal, 2 mol%).

  • Reaction Setup: Add anhydrous DMSO (1.0 mL). The vial is left open to the air (as O2 is the oxidant in this protocol).

  • Irradiation: Place the vial approximately 5 cm from a 3W Green LED lamp and stir vigorously at room temperature. Use a small fan to maintain a constant temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired C8-difluoromethylated product.

References

Sources

stabilizing 8-(difluoromethyl)-9H-purin-6-ol in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing 8-(difluoromethyl)-9H-purin-6-ol

Welcome to the Advanced Application Support Center

Executive Summary

Handling 8-(difluoromethyl)-9H-purin-6-ol presents a dual challenge common to fluorinated heterocycles: solubility (governed by purine stacking and pKa) and chemical stability (governed by the sensitivity of the difluoromethyl group to hydrolysis).

This guide deviates from standard "dissolve and stir" instructions. We must treat this molecule as a pH-dependent system . The electron-withdrawing nature of the difluoromethyl (


) group at the C8 position significantly alters the acidity of the purine ring compared to the parent hypoxanthine, necessitating a precise buffering strategy to prevent precipitation ("crashing out") or degradation.

Module 1: The Chemical Profile (Why it fails)

To stabilize this compound, you must understand the forces working against you.

The Solubility Trap (pKa Shift)
  • The Mechanism: Purines are planar, aromatic systems that stack tightly like plates (π-π stacking), leading to poor aqueous solubility.[1] They rely on ionization to break this lattice energy.

  • The Fluorine Effect: The

    
     group at C8 is electron-withdrawing. While unsubstituted hypoxanthine has a pKa 
    
    
    
    8.8 (N1-H), the
    
    
    group pulls electron density, likely lowering the pKa of the ring protons to the 7.0–7.8 range .
  • The Consequence: At pH < 6.0, the molecule is largely non-ionized and will precipitate. At pH > 9.0, it is highly soluble but chemically unstable (see below).[1]

  • The Sweet Spot: You must maintain a pH slightly above the pKa (pH 7.8–8.2) to ensure ionization (solubility) without triggering base-catalyzed degradation.

The Stability Trap (Hydrolysis)
  • The Mechanism: The

    
     group is generally a bioisostere of alcohols, acting as a hydrogen bond donor. However, at the C8 position of a purine, it is susceptible to base-catalyzed hydrolysis .
    
  • The Risk: Exposure to strong bases (pH > 10) or nucleophiles can hydrolyze the

    
     group, releasing fluoride ions and converting the moiety into an aldehyde (formyl group) or carboxylic acid.
    

Module 2: Validated Solubilization Protocol

Do not add solid powder directly to water. This will result in a suspension that may never fully dissolve.

Step 1: The "Stock" Phase (Anhydrous)
  • Solvent: Use high-grade anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 10 mM to 50 mM stock solution.

  • Technique: Vortex vigorously. The solution should be crystal clear.

    • Note: If the solution is cloudy, sonicate for 30 seconds at ambient temperature.

Step 2: The "Aqueous" Phase (The Critical Step)

This is where most experiments fail due to "oiling out" (micro-precipitation).

  • Buffer Selection: Prepare a 100 mM Phosphate or HEPES buffer , adjusted strictly to pH 7.8 – 8.0 .

    • Why? This pH ensures the molecule is partially ionized (soluble) but avoids the hydrolytic danger zone of pH > 9.

  • Dilution Technique:

    • Place the buffer on a magnetic stirrer (medium speed).

    • Slowly inject the DMSO stock into the vortex of the buffer (subsurface injection is best).

    • Maximum DMSO content: Keep final DMSO concentration

      
       (v/v) for cell assays, or up to 
      
      
      
      for chemical assays.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for handling this compound.

G Start Solid 8-(difluoromethyl)-9H-purin-6-ol DMSO Dissolve in Anhydrous DMSO (Stock: 10-50 mM) Start->DMSO Check Visual Check: Clear Solution? DMSO->Check Sonicate Sonicate (30s) Check->Sonicate Cloudy Dilute Slow Injection into Buffer (Vortexing) Check->Dilute Clear Sonicate->Check Buffer Prepare Buffer: HEPES or PBS, pH 7.8 - 8.0 Buffer->Dilute Result Stable Aqueous Solution Dilute->Result pH 7.8-8.0 Precip Precipitation Risk (pH < 7.0) Dilute->Precip pH Too Low Hydrolysis Degradation Risk (pH > 9.5) Dilute->Hydrolysis pH Too High

Caption: Workflow for solubilization balancing ionization (solubility) against hydrolysis (stability).

Module 4: Troubleshooting & FAQs

Q1: My solution turned yellow overnight at room temperature. Is it still good?

  • Diagnosis: Likely oxidative degradation or hydrolysis of the

    
     group.
    
  • Root Cause: Purines with electron-withdrawing groups at C8 are sensitive to light and oxidation.

  • Fix: Store aqueous solutions at +4°C and use within 24 hours. For long-term storage, keep the DMSO stock at -20°C, protected from light.

Q2: I see a fine white precipitate after freezing and thawing the aqueous solution.

  • Diagnosis: Eutectic precipitation.

  • Mechanism: As water freezes, the buffer salts and the compound concentrate in the remaining liquid phase. The pH can shift drastically during freezing (especially with Phosphate buffers), causing the compound to reach its isoelectric point and crash out.

  • Fix: Do not freeze aqueous dilutions. Prepare fresh from DMSO stock daily. If you must freeze, use a cryoprotectant (e.g., glycerol) or switch to TRIS buffer (less pH shift upon freezing).

Q3: Can I use acidic media (pH 4-5) for LC-MS analysis?

  • Answer: Yes, for short durations.

  • Context: The molecule is stable in acid (unlike in base). However, it will be insoluble.

  • Protocol: For LC-MS, dissolve in DMSO/Acetonitrile first.[1] You can use 0.1% Formic Acid in the mobile phase because the compound will be highly diluted and constantly flowing, preventing aggregation.

Module 5: Comparison of Buffer Systems

Buffer SystemSuitabilityRisk FactorRecommendation
PBS (Phosphate) ModerateFreeze-Thaw pH Shift: Phosphate pH drops significantly upon freezing, causing precipitation.[1]Good for immediate use at Room Temp.
HEPES High Low interference with biological assays.Preferred Choice. Set pH to 7.8.
TRIS ModeratePrimary amine may react with aldehydes if degradation occurs.Acceptable, but HEPES is safer.
Citrate (pH 5-6) Low Solubility Limit: Compound will likely precipitate due to lack of ionization.Avoid for high concentrations.

References

  • Purine pKa and Solubility: Albert, A., & Brown, D. J. (1954).[1][2] Purine Studies. Part I. Stability to Acid and Alkali. Journal of the Chemical Society, 2060–2071.[2]

  • Difluoromethyl Group Properties: Erickson, J. A., & McLoughlin, J. I. (1995).[1] Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry, 60(6), 1626-1631.

  • Fluorinated Purine Stability: Hockova, D., et al. (2020).[1] Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry, 85(5), 3366–3381.

  • Difluoromethyl Hydrolysis Mechanisms: Li, Y., et al. (2012).[1] Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones. The Journal of Organic Chemistry, 77(10), 4758–4764. (Discusses base sensitivity of difluoromethyl groups).

Sources

alternative reagents to fluoroform for purine difluoromethylation

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Alternative Reagents and Experimental Troubleshooting

Welcome to the Technical Support Center for Purine Difluoromethylation. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to incorporate the difluoromethyl (-CF2H) group into purine scaffolds and other nitrogen-containing heterocycles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to ensure your success.

The difluoromethyl group is a highly valued substituent in modern drug discovery. It acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups, often enhancing metabolic stability, membrane permeability, and binding affinity.[1][2][3] While fluoroform (CHF₃) has been explored as a difluoromethylating agent, its low reactivity and gaseous state present significant challenges.[4] This guide focuses on practical, efficient, and scalable alternatives that avoid the need for gaseous fluoroform.

Part 1: Core Reagent Selection & Protocols

Choosing the correct reagent is paramount and depends on the desired regioselectivity (C-H vs. N-H functionalization) and the electronic properties of your purine substrate. This section details the most effective and widely adopted alternatives.

Decision Workflow for Reagent Selection

Before starting, use this workflow to identify the most promising approach for your specific purine derivative.

start Start: Purine Substrate q1 Goal: C-H or N/O-H Difluoromethylation? start->q1 c_h C-H Functionalization (Direct addition to the purine ring) q1->c_h C-H n_o_h N/O-H Functionalization (Addition to amine or hydroxyl groups) q1->n_o_h N/O-H q2 Substrate is Electron-Deficient? c_h->q2 reagent_carbene Use Difluorocarbene Precursor n_o_h->reagent_carbene reagent_radical Use Radical Difluoromethylation q2->reagent_radical Yes q2->reagent_radical No (Electron-rich also works) dfms Zn(SO2CF2H)2 (DFMS) (Robust, thermal initiation) reagent_radical->dfms photoredox NaSO2CF2H or TMSCF2H (Mild, photocatalytic initiation) reagent_radical->photoredox

Caption: Reagent selection guide for purine difluoromethylation.

1. Radical C-H Difluoromethylation: The Baran Reagent (DFMS)

For direct C-H functionalization of the purine core, particularly at electron-deficient positions, zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, or DFMS) is a superior choice.[5] It is an easily prepared, air-stable, free-flowing white powder that generates the •CF₂H radical under mild, user-friendly conditions.[5][6]

Mechanism of Action: The reaction is initiated by an oxidant, typically tert-butyl hydroperoxide (tBuOOH), which facilitates the generation of a difluoromethyl radical (•CF₂H) from the DFMS salt.[7] This nucleophilic radical then adds to an electron-deficient site on the purine ring. The resulting radical intermediate is subsequently oxidized to form the final product.[5][6]

Experimental Protocol: C8-Difluoromethylation of Caffeine

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add caffeine (1.0 equiv.), DFMS (2.0 equiv.), and a solvent mixture of dichloromethane (CH₂Cl₂) and water (e.g., 10:1 v/v).[5]

  • Initiation: Add tert-butyl hydroperoxide (tBuOOH, 70% in H₂O, 3.0 equiv.) to the stirring suspension at room temperature. For some less reactive purine substrates, the addition of trifluoroacetic acid (TFA, 1.5 equiv.) can improve the reaction rate and conversion.[5]

  • Reaction Monitoring: Allow the reaction to stir at room temperature under an air atmosphere (open flask). Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a second addition of DFMS (1.0 equiv.) and tBuOOH (1.5 equiv.) after 12-24 hours can drive it to completion.[5]

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired C8-difluoromethylated purine.[5]

2. Photocatalytic C-H Difluoromethylation

Visible-light photoredox catalysis offers an exceptionally mild and green alternative for generating the •CF₂H radical.[8] This method is ideal for complex, late-stage functionalization and is compatible with a wide range of sensitive functional groups.[8][2] Common radical precursors for this method include sodium difluoromethanesulfinate (NaSO₂CF₂H) and (difluoromethyl)trimethylsilane (TMSCF₂H).[7][9]

Mechanism of Action: The process begins with the excitation of a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye like Rose Bengal) by visible light (blue or green LEDs).[8][7][10] The excited-state photocatalyst engages in a single-electron transfer (SET) with the difluoromethyl precursor (e.g., NaSO₂CF₂H), generating the •CF₂H radical. This radical then adds to the purine heterocycle in a manner similar to the DFMS method.[7][11]

PC PC PC_star PC* PC->PC_star hν (Visible Light) PC_reduced PC•⁻ PC_star->PC_reduced SET Reagent NaSO2CF2H PC_reduced->PC Regeneration Oxidant Oxidant (e.g., O2) PC_reduced->Oxidant Radical •CF2H Reagent->Radical Purine Purine Radical->Purine Radical Addition Purine_Radical [Purine-CF2H]• Product Purine-CF2H Purine_Radical->Product Oxidation Oxidant_reduced Oxidant•⁻

Sources

minimizing hydrolysis of difluoromethyl group under basic conditions

Technical Support Guide: Minimizing Hydrolysis of Difluoromethyl ( ) Groups Under Basic Conditions

Executive Summary & Core Directive

The difluoromethyl (

123defluorinationhydrolysis

The Core Issue: The proton on the




This guide provides the mechanistic understanding and experimental protocols to prevent this decomposition.

Mechanistic Diagnostics (The "Why")

Q1: Why is my group converting to an aldehyde during my reaction?

A: You are likely triggering the Base-Mediated Defluorination Cascade . This is not a simple hydrolysis; it is an elimination-addition sequence.

The Mechanism:

  • Deprotonation: The base removes the proton from

    
    , generating a difluoromethyl anion (
    
    
    ).
  • 
    -Elimination:  This anion is unstable and ejects a fluoride ion (
    
    
    ) to form a singlet difluorocarbene (
    
    
    ).
  • Hydrolysis: The electrophilic carbene reacts with water (or hydroxide) to form an unstable intermediate, which collapses to the aldehyde (

    
    ).
    

Visualizing the Pathway:

CF2H_HydrolysisStartSubstrate(Ar-CF2H)AnionAnion Intermediate[Ar-CF2]-Start->AnionDeprotonation(-BH)BaseBase (B:)Base->AnionCarbeneDifluorocarbene[Ar-CF:]Anion->Carbeneα-Elimination(-F-)AldehydeProduct(Ar-CHO)Carbene->AldehydeHydrolysisWaterH2O / OH-Water->Aldehyde

Figure 1: The decomposition cascade of the difluoromethyl group under basic conditions. The critical step is the

Q2: Does the electronic nature of my aromatic ring affect stability?

A: Yes, significantly.

  • Electron-Deficient Arenes (e.g., Pyridines, Nitro-arenes): These are High Risk . Electron-withdrawing groups (EWGs) stabilize the intermediate anion (

    
    ), making the 
    
    
    proton more acidic and easier to deprotonate.
  • Electron-Rich Arenes (e.g., Anisoles): These are generally Safer . Electron-donating groups (EDGs) destabilize the anion, raising the

    
     of the 
    
    
    proton.

Optimization & Prevention Strategies

Q3: Which bases and solvents should I avoid?

Use the table below to select "Safe Operating" conditions. The goal is to avoid the "Danger Zone" where basicity is sufficient to deprotonate the

Table 1: Base & Solvent Compatibility Guide

ParameterSafe Zone (Recommended) Caution Zone (Monitor) Danger Zone (Avoid)
Bases Weak Inorganic:

,

,

Organic: Pyridine, 2,6-Lutidine
Carbonates:

,

(if anhydrous) Amine:

, DIPEA
Alkoxides:

,

Hydrides:

,

Amides:

,

Solvents Non-polar/Aprotic: Toluene, DCM, THF, DioxanePolar Aprotic: MeCN, AcetonePolar Aprotic (High

): DMSO , DMF , DMAc (These dramatically increase basicity of anions)
Additives Molecular Sieves (3Å/4Å)--Phase Transfer Catalysts (18-Crown-6)

Critical Insight: Avoid the combination of Cs2CO3 + DMF + Heat . This is the "perfect storm" for


Q4: Can I use Deuterium to stabilize the group?

A: Yes. This is a highly effective, validated strategy known as the Kinetic Isotope Effect (KIE) . Replacing the hydrogen in


  • Mechanism: The primary KIE slows down the rate-limiting deprotonation step.

  • Impact: Stability can increase by a factor of 5–10x, often enough to survive reaction conditions that would decompose the protio-analog.

Experimental Protocols

Protocol A: "Base-Safe" Cross-Coupling for -Arenes

Use this protocol for Suzuki or Buchwald couplings where the substrate contains a sensitive

Reagents:

  • Substrate:

    
     halide (1.0 equiv)
    
  • Coupling Partner: Boronic acid/Amine (1.2 equiv)

  • Catalyst: Pd source (e.g.,

    
     or XPhos Pd G3)
    
  • Base:

    
     (Tribasic Potassium Phosphate) - Crucial substitution for Carbonates
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step:

  • Drying: Flame-dry all glassware. Moisture is the fuel for the hydrolysis step.

  • Solvent Prep: Sparge 1,4-Dioxane with nitrogen for 15 mins. Do not use DMF.

  • Assembly: Charge substrate, coupling partner, base (

    
    , 2.0 equiv), and catalyst into the vessel.
    
  • Inerting: Seal and purge with Argon/Nitrogen (3 cycles).

  • Reaction: Heat to required temp (try to keep

    
     if possible).
    
  • Workup: Cool to RT. Dilute with EtOAc. Wash with buffered aqueous solution (pH 7 phosphate buffer). Avoid strong acid or base washes.

Protocol B: Deuteration Strategy (Rescue Protocol)

If Protocol A fails, synthesize the deuterated analog.

Workflow:

  • Precursor: Start with the corresponding aldehyde (

    
    ).
    
  • Deoxyfluorination: React with Deoxo-Fluor or DAST in the presence of

    
     (trace) or use deuterated reagents, but a more direct route is often:
    
    • Direct Exchange: Treat

      
       with 
      
      
      (cat.) in
      
      
      at RT for rapid H/D exchange, then isolate the
      
      
      species before subjecting it to the harsh coupling reaction.

Visualizing the Decision Process:

Optimization_TreeQ1Is CF2H hydrolysis observed?Q2Is the solvent DMF/DMSO?Q1->Q2YesA1Switch to Toluene, Dioxane, or THFQ2->A1YesQ3Is the base an Alkoxide(tBuOK, NaOMe)?Q2->Q3NoA1->Q3A2Switch to K3PO4 or CsFQ3->A2YesQ4Is the substrate e- deficient?Q3->Q4NoA2->Q4A3Use Deuterated Analog (CF2D)(Utilize KIE)Q4->A3Yes (High Risk)EndProceed with ReactionQ4->EndNo

Figure 2: Troubleshooting decision tree for stabilizing difluoromethyl groups.

References

  • Mechanistic Insight & Acidity: Zafrani, Y., et al. "Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study." Journal of Medicinal Chemistry, 2017 . (Establishes the acidity and H-bond donor capability which correlates to deprotonation risk).

  • Base-Mediated Decomposition: Fier, P. S., & Hartwig, J. F. "Copper-Mediated Difluoromethylation of Aryl Iodides and Bromides." Journal of the American Chemical Society, 2012 . (Discusses the stability of CF2H precursors and the necessity of specific conditions to avoid decomposition).

  • Deuterium Stabilization (KIE): Huang, L., et al. "Base-Catalyzed H/D Exchange Reaction of Difluoromethylarenes." The Journal of Organic Chemistry, 2021 .[4] (Provides the protocol for H/D exchange and validates the stability of the deuterated motif).

  • General Stability Review: Leroux, F. R., et al. "The Difluoromethyl Group: A Challenge for the Synthetic Chemist."[5] Chemical Society Reviews, 2021 . (Comprehensive review covering hydrolysis mechanisms and synthetic strategies).

Technical Support Center: Enhancing Cell Permeability of 8-Difluoromethyl Hypoxanthine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-difluoromethyl hypoxanthine analogs. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of enhancing the cell permeability of these promising therapeutic agents. As many nucleoside analogs, these compounds can face hurdles in crossing the cell membrane to reach their intracellular targets, often leading to a disconnect between high biochemical potency and lower-than-expected cellular activity. This resource is designed to equip you with the knowledge and experimental strategies to diagnose and overcome these permeability issues.

Understanding the Permeability Challenge

8-Difluoromethyl hypoxanthine analogs are a class of compounds with significant therapeutic potential, often targeting enzymes involved in nucleotide metabolism. However, their structural similarity to natural nucleosides means they can be hydrophilic, which can limit their ability to passively diffuse across the lipid bilayer of cell membranes. Furthermore, their uptake can be dependent on specific nucleoside transporters, and they may also be susceptible to efflux pumps that actively remove them from the cell.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the "why" behind the problem and actionable solutions.

Q1: My 8-difluoromethyl hypoxanthine analog shows excellent potency in my biochemical assay, but its activity drops significantly in cell-based assays. What is the likely cause?

A1: A substantial decrease in potency between biochemical and cellular assays is a classic indicator of poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target enzyme in sufficient concentrations. Other potential, though often related, factors include rapid intracellular metabolism or active removal from the cell by efflux pumps.

Q2: What are the key physicochemical properties of my analog that I should evaluate to predict its cell permeability?

A2: Several physicochemical properties are crucial for predicting and understanding a compound's ability to cross cell membranes. These are often guided by principles like Lipinski's "Rule of Five". Key factors to consider include:

  • Lipophilicity (LogP): An optimal LogP value, typically between 1 and 3, is often associated with good passive permeability. Compounds that are either too hydrophilic (low LogP) or too lipophilic (high LogP) tend to have poor membrane permeability.

  • Molecular Weight (MW): Smaller molecules, generally with a molecular weight of less than 500 Daltons, tend to permeate cell membranes more easily.

  • Polar Surface Area (PSA): A lower PSA is generally correlated with better cell permeability.

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can impede a molecule's ability to cross the lipid bilayer.

  • Ionization State (pKa): The charge of your analog at physiological pH (around 7.4) is critical. Charged molecules generally have much lower passive permeability than their neutral counterparts.

Q3: How can I experimentally determine the cell permeability of my 8-difluoromethyl hypoxanthine analog?

A3: Several well-established in vitro assays can provide quantitative data on your compound's permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It's a good first-pass screen for passive permeability.

  • Caco-2 Permeability Assay: This is considered the gold standard for in vitro prediction of intestinal drug absorption. It uses a human colon adenocarcinoma cell line that forms a monolayer with characteristics similar to the intestinal epithelium, allowing for the assessment of both passive diffusion and active transport mechanisms.

  • Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: This assay, using a canine kidney epithelial cell line, is also widely used to assess passive permeability and can be engineered to express specific human efflux transporters (e.g., MDCK-MDR1) to study their impact on your compound.

Q4: My permeability assay results are poor. What are my options for improving the cellular uptake of my analog?

A4: There are several effective strategies to enhance the cell permeability of your 8-difluoromethyl hypoxanthine analog. The choice of strategy will depend on the specific properties of your compound and its mechanism of action.

  • Prodrug Strategies: This is a common and often highly effective approach. A prodrug is a chemically modified, inactive form of your compound that is designed to have improved permeability. Once inside the cell, the modifying group is cleaved by intracellular enzymes to release the active drug. For nucleoside analogs, common prodrug approaches include:

    • Ester Prodrugs: Attaching a lipophilic ester group to a hydroxyl moiety on the ribose or a similar sugar mimic can significantly increase lipophilicity and passive diffusion.

    • Phosphoramidate Prodrugs (ProTides): This advanced prodrug technology has been very successful for nucleoside analogs. It masks the negatively charged phosphate group, facilitating cell entry, and can also bypass the often rate-limiting first phosphorylation step in the activation of many nucleoside analogs.

  • Formulation Strategies:

    • Nanoparticle-Based Delivery Systems: Encapsulating your analog in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation and facilitate its uptake into cells. This approach can also be used to target specific cell types.

    • Use of Permeability Enhancers: These are excipients that can be co-formulated with your compound to transiently increase the permeability of cell membranes. They can work through various mechanisms, such as fluidizing the lipid bilayer or modulating tight junctions between cells.

Q5: I suspect my analog is being actively removed from the cell by efflux pumps. How can I confirm this, and what can I do about it?

A5: Active efflux by transporters like P-glycoprotein (P-gp) is a common reason for low intracellular drug concentrations.

  • Confirmation: A bidirectional Caco-2 or MDCK-MDR1 assay is the standard method for identifying efflux pump substrates. If the permeability of your compound is significantly higher in the basolateral-to-apical (B-A) direction compared to the apical-to-basolateral (A-B) direction (typically an efflux ratio of >2), it indicates that your compound is being actively pumped out of the cells. You can also perform the permeability assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp) to see if this increases the A-B permeability of your analog.

  • Mitigation Strategies:

    • Structural Modification: You can attempt to modify the structure of your analog to reduce its affinity for the efflux transporter. This often involves a careful structure-activity relationship (SAR) study.

    • Co-administration with an Efflux Pump Inhibitor: While this can be a useful experimental tool, it is a less common clinical strategy due to the potential for drug-drug interactions.

    • Prodrug Approaches: A well-designed prodrug may not be recognized by the efflux transporter, allowing it to enter the cell and be converted to the active drug, which may then be less efficiently effluxed.

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol provides a general framework for assessing the permeability and potential for active efflux of your 8-difluoromethyl hypoxanthine analog.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well or 24-well plates)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 (basolateral) and pH 6.5 (apical)

  • Your test compound

  • Control compounds:

    • High permeability: Propranolol or Antipyrine

    • Low permeability: Atenolol or Mannitol

    • Efflux substrate (optional): Digoxin or Talinolol (for P-gp)

  • LC-MS/MS for compound quantification

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure the integrity of the tight junctions. You can also assess the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral - A-B): a. Gently wash the cell monolayers with pre-warmed HBSS. b. Add your test compound dissolved in HBSS (pH 6.5) to the apical (donor) compartment. c. Add fresh, pre-warmed HBSS (pH 7.4) to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh HBSS. f. At the end of the experiment, take a sample from the apical compartment.

  • Permeability Assay (Basolateral to Apical - B-A): a. Perform the same steps as the A-B assay, but add the test compound to the basolateral compartment and sample from the apical compartment.

  • Sample Analysis: Quantify the concentration of your compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation of the drug across the cells
    • A is the surface area of the membrane
    • C0 is the initial concentration of the drug in the donor chamber b. Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Data Interpretation:

Papp (A-B) (x 10⁻⁶ cm/s)Predicted Human Absorption
< 1Low
1 - 10Moderate
> 10High

An efflux ratio > 2 suggests that your compound is a substrate for an active efflux transporter.

Troubleshooting the Caco-2 Assay
  • Low Recovery: If the total amount of your compound recovered from both compartments is low, it could be due to poor solubility, binding to the plate, metabolism by the Caco-2 cells, or accumulation within the cell monolayer. Consider adding a low concentration of bovine serum albumin (BSA) to the basolateral compartment to reduce non-specific binding.

  • High Variability: Inconsistent TEER values or high variability in Papp values can indicate problems with the cell culture, such as inconsistent seeding density or contamination.

  • Slow Growth: Caco-2 cells can be slow-growing, which can extend experiment timelines. Ensure optimal culture conditions and be patient.

Visualizing Experimental Workflows and Concepts

Permeability_Enhancement_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions Potential Solutions Biochem_Assay High Potency in Biochemical Assay Cell_Assay Low Potency in Cellular Assay Biochem_Assay->Cell_Assay Discrepancy Perm_Assay Permeability Assessment (Caco-2, PAMPA) Cell_Assay->Perm_Assay Investigate Permeability Efflux_Assay Bidirectional Assay (Efflux Ratio) Perm_Assay->Efflux_Assay If Low Permeability, Check Efflux Prodrug Prodrug Synthesis (e.g., ProTide) Perm_Assay->Prodrug Enhance Uptake Formulation Formulation Strategies (e.g., Nanoparticles) Perm_Assay->Formulation Improve Delivery Structure_Mod Structural Modification (Reduce Efflux) Efflux_Assay->Structure_Mod Mitigate Efflux

Prodrug_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug Lipophilic Prodrug (Permeable) Cell_Membrane Prodrug->Cell_Membrane Passive Diffusion Active_Drug Active Drug (Less Permeable) Target Intracellular Target Active_Drug->Target Binding & Inhibition Cell_Membrane->Active_Drug Intracellular Cleavage (Enzymatic)

Conclusion

Overcoming the challenge of poor cell permeability is a critical step in the development of 8-difluoromethyl hypoxanthine analogs as successful therapeutic agents. By systematically evaluating the physicochemical properties of your compounds, employing robust in vitro permeability assays to diagnose the underlying issues, and strategically implementing solutions such as prodrug design or advanced formulation techniques, you can significantly improve the likelihood of translating potent biochemical activity into effective cellular and, ultimately, in vivo efficacy. This guide serves as a starting point for your troubleshooting efforts, and we encourage you to consult the referenced literature for more detailed information on specific protocols and strategies.

References

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review - Journal of Applied Pharmaceutical Science. (2012, June 14). Journal of Applied Pharmaceutical Science.
  • Formulation Strategies for Improving Drug Bioavailability. (2026, February 7). World Pharma Today.
  • Polymer-based nanoparticles for the delivery of nucleoside analogues. (2006, September 15). PubMed.
  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012, July 15). Journal of Applied Pharmaceutical Science.
  • Permeability enhancement techniques for poorly permeable drugs: A review. (2025, August 6).
  • Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies. (2023, April 17). Frontiers.
  • Bioavailability Enhancement Service & Permeability Solutions. Vici Health Sciences.
  • The Impact of Formulation Strategies on Drug Stability and Bioa. (2024, January 25). Journal of Chemical and Pharmaceutical Research.
  • RNA nanotechnology for co-delivering high-payload nucleoside analogs to cancer with synergetic effect. PMC.
  • Advanced Prodrug Strategies in Nucleoside and Non-Nucleoside Antiviral Agents: A Review of the Recent Five Years. (2017, October 16). MDPI.
  • What are the formulation strategies to improve PK properties?. (2025, May 29).
  • Formulation strategies to improve the permeability of BCS class ӀӀӀ drugs: Special emphasis on 5 Fluorouracil. Jetir.Org.
  • Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes. (2020, March 4). Pharma Excipients.
  • Hypoxanthine Uptake and Release by Equilibrative Nucleoside Transporter 2 (ENT2) of Rat Microvascular Endothelial Cells. (2008, April 15). PubMed.
  • Physiological Roles of Vascular Nucleoside Transporters. (2007, March 1). Arteriosclerosis, Thrombosis, and Vascular Biology.
  • Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. (2023, September 28). Journal of Medical Science.
  • Prodrug Strategies in the Design of Nucleoside and Nucleotide Antiviral Therapeutics.
  • Strategies to Increase the Oral Bioavailability of Nucleoside Analogs. (2025, August 9).
  • Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. (2025, January 31). MDPI.
  • Prodrug strategies in developing antiviral nucleoside analogs. (2026, January 2). PMC.
  • Role of the nucleoside transport function in the transport and salvage of purine nucleobases. (1986, February 15). PubMed.
  • The evolution of nucleosidic analogues: self-assembly of prodrugs into nanoparticles for cancer drug delivery. (2021, February 22). RSC Publishing.
  • Strategies to Increase the Oral Bioavailability of Nucleoside Analogs. Bentham Science.
  • Strategies to increase the oral bioavailability of nucleoside analogs. PubMed.
  • Caco-2 Permeability Assay. Evotec.
  • Grand challenges in oral drug delivery. Frontiers.
  • Nanoparticle-based Drug Delivery Systems: Review and Current St
  • 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas.
  • Effect of Hypoxanthine on Functional Activity of Nucleoside Transporters ENT1 and ENT2 in Caco-2 Polar Epithelial Intestinal Cells. (2015, November 15). PubMed.
  • Physiology of Nucleoside Transporters: Back to the Future. Physiology.
  • Nucleoside analogue delivery systems in cancer therapy. (2025, August 6).
  • Exploring the Potential of Adaptive, Local Machine Learning in Comparison to the Prediction Performance of Global Models: A Case Study from Bayer's Caco-2 Permeability Database. (2024, November 20).
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27).
  • Optimization of the Assay Conditions to Increase Recovery in Caco-2 Permeability Assay for PROTACs. Enamine.
  • The effect of xanthine oxidase and hypoxanthine on the permeability of red cells from p
  • The effect of xanthine oxidase and hypoxanthine on the permeability of red cells from patients with sickle cell anemia. (2025, August 7).
  • Nuclear Delivery of Nanoparticle-Based Drug Delivery Systems by Nuclear Localiz
  • Hypoxanthine is a checkpoint stress metabolite in colonic epithelial energy modul
  • Technical Support Center: Overcoming Poor Cell Permeability of Histone Demethylase Inhibitors. Benchchem.
  • Design and synthesis of novel, potent and selective hypoxanthine analogs as adenosine A1 receptor antagonists and their biological evalu
  • Inhibition of utilization of hypoxanthine and guanine in cells treated with the carbocyclic analog of adenosine.

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 8-(difluoromethyl)-9H-purin-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spectroscopic Signature of Fluorine in Purine Scaffolds

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone for modulating metabolic stability, binding affinity, and lipophilicity. The difluoromethyl (-CHF₂) group, in particular, serves as a unique bioisostere for hydroxyl or thiol groups, offering a distinct electronic and steric profile. 8-(difluoromethyl)-9H-purin-6-ol, a hypoxanthine derivative, represents a key scaffold whose biological activity is intrinsically linked to its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such fluorinated organic molecules.[1][2] Specifically, ¹H NMR provides a wealth of information not only on the proton environment of the purine core but also offers a direct window into the influence of the C-8 difluoromethyl substituent. This guide provides an in-depth interpretation of the expected ¹H NMR spectrum of 8-(difluoromethyl)-9H-purin-6-ol, a comparative analysis with its non-fluorinated and perfluorinated analogs, and a validated protocol for acquiring high-fidelity spectral data.

Predicted ¹H NMR Spectrum of 8-(difluoromethyl)-9H-purin-6-ol: A Detailed Interpretation

The structural features of 8-(difluoromethyl)-9H-purin-6-ol give rise to a predictable yet information-rich ¹H NMR spectrum. It is crucial to recognize that the "6-ol" nomenclature represents one tautomeric form, while in solution, it predominantly exists as the 8-(difluoromethyl)hypoxanthine (6-oxo) lactam tautomer. This analysis is based on this more stable form in common NMR solvents like DMSO-d₆.

Key Signals and Their Structural Origins:
  • The Difluoromethyl Proton (H-CF₂): This is the most characteristic signal. The single proton on the difluoromethyl group is directly coupled to two equivalent fluorine-19 nuclei. This results in a distinctive triplet in the ¹H NMR spectrum due to spin-spin coupling (²JHF).[3] The strong electron-withdrawing effect of the two fluorine atoms and the aromatic purine ring deshields this proton, shifting its resonance significantly downfield, likely in the range of 6.0 - 7.5 ppm . The magnitude of the two-bond H-F coupling constant (²JHF) is typically large, expected to be between 50-60 Hz .[4]

  • Purine Core Protons (H-2): The purine ring contains one aromatic proton at the C-2 position. This proton will appear as a sharp singlet , as it has no adjacent proton neighbors. Its chemical shift is anticipated in the typical aromatic region for purines, around 8.0 - 8.5 ppm .[5][6]

  • Exchangeable Protons (N-H): In a solvent like DMSO-d₆, the acidic protons on the nitrogen atoms of the purine ring become observable. The lactam tautomer possesses two such protons: N1-H and N9-H. These protons typically appear as broad singlets due to quadrupole broadening from the nitrogen nucleus and chemical exchange with any trace water in the solvent. Their chemical shifts are highly dependent on concentration and temperature but are expected in the downfield region, often above 12.0 ppm .[7]

Table 1: Predicted ¹H NMR Data for 8-(difluoromethyl)-9H-purin-6-ol (in DMSO-d₆)
Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-CF₂6.5 - 7.5Triplet (t)²JHF ≈ 50-60Coupling to two ¹⁹F nuclei; strong deshielding by fluorine and purine ring.
H-28.0 - 8.5Singlet (s)N/AIsolated aromatic proton on the purine core.
N9-H> 12.0Broad Singlet (br s)N/AExchangeable imidazole proton, downfield shift due to aromaticity.
N1-H> 12.0Broad Singlet (br s)N/AExchangeable lactam proton, deshielded by adjacent carbonyl.

The following diagram illustrates the correlation between the molecular structure and its key ¹H NMR signals.

cluster_mol 8-(difluoromethyl)-9H-purin-6-ol cluster_spec Predicted ¹H NMR Signals mol HCF2 Triplet (t) δ = 6.5-7.5 ppm ²JHF ≈ 50-60 Hz HCF2->mol H-CF₂ H2 Singlet (s) δ = 8.0-8.5 ppm H2->mol H-2 NH Broad Singlets (br s) δ > 12.0 ppm NH->mol N-H

Caption: Correlation of protons in 8-(difluoromethyl)-9H-purin-6-ol with their predicted ¹H NMR signals.

Comparative Analysis: The Spectroscopic Impact of Fluorination

To fully appreciate the diagnostic power of the difluoromethyl group's signature, it is instructive to compare the predicted spectrum of 8-(difluoromethyl)-9H-purin-6-ol with its 8-methyl and 8-trifluoromethyl analogs. This comparison highlights how the degree of fluorination at the C-8 position fundamentally alters the ¹H NMR spectrum.

  • 8-Methyl-9H-purin-6-ol: Replacing -CHF₂ with a methyl (-CH₃) group introduces a simple singlet in the upfield region (≈ 2.5 ppm). The large, characteristic triplet of the difluoromethyl proton is absent, making the distinction trivial.

  • 8-(Trifluoromethyl)-9H-purin-6-ol: The trifluoromethyl (-CF₃) group contains no protons. Consequently, its ¹H NMR spectrum is significantly simplified, showing only the signals for the purine core (H-2) and the exchangeable N-H protons.[8] While ¹⁹F NMR would be highly informative for this compound, the ¹H NMR spectrum lacks the unique H-F coupling information.

Table 2: Comparative ¹H NMR Data of C-8 Substituted Hypoxanthine Analogs
CompoundC-8 Substituent Signal (ppm)MultiplicityKey Distinguishing Feature
8-Methyl-9H-purin-6-ol≈ 2.5SingletHigh-field singlet for -CH₃.
8-(difluoromethyl)-9H-purin-6-ol 6.5 - 7.5 Triplet Diagnostic downfield triplet with large ²JHF coupling.
8-(Trifluoromethyl)-9H-purin-6-olN/AN/AAbsence of any signal corresponding to the C-8 substituent.

Validated Experimental Protocol for ¹H NMR Analysis

Acquiring a high-quality, reproducible ¹H NMR spectrum is paramount for accurate structural confirmation. The following protocol is a self-validating system designed for compounds of this class.

Methodology:
  • Sample Preparation:

    • Accurately weigh 3-5 mg of the dried analyte (8-(difluoromethyl)-9H-purin-6-ol).

    • Dissolve the sample in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The choice of DMSO-d₆ is critical for dissolving the polar purine and ensuring the observation of exchangeable N-H protons.[9]

    • Vortex the sample for 30 seconds to ensure complete dissolution.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration (≥400 MHz Spectrometer):

    • Insert the sample into the NMR magnet and allow it to equilibrate to the probe temperature (e.g., 298 K) for at least 5 minutes.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity. A sharp, symmetrical lock signal is indicative of a well-shimmed field.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ = 2.50 ppm.[10]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Key Parameters:

      • Pulse Angle: 30-45 degrees (to ensure adequate relaxation between scans).

      • Spectral Width: 0-16 ppm (to encompass all aromatic and exchangeable protons).

      • Acquisition Time: ≥ 2 seconds (for good resolution).

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans: 16-64 scans (or more, to achieve a signal-to-noise ratio >100:1 for the H-2 singlet).

  • Data Processing & Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Apply a line-broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

    • Phase the spectrum manually to achieve a flat, horizontal baseline.

    • Perform baseline correction.

    • Integrate all signals to determine the relative proton ratios. The ratio of the H-2 singlet, the H-CF₂ triplet, and the combined N-H protons should correspond to 1:1:2.

    • Calibrate the spectrum precisely to the residual DMSO-d₆ peak at 2.50 ppm and measure the chemical shifts and coupling constants of all signals.

The following flowchart visualizes the comprehensive workflow for this analysis.

start Start: Purified Compound prep Sample Preparation (3-5 mg in 0.6 mL DMSO-d₆) start->prep equil Temperature Equilibration & Field Locking prep->equil shim Magnetic Field Shimming equil->shim acq ¹H NMR Data Acquisition (16-64 scans) shim->acq proc Data Processing (Fourier Transform, Phasing) acq->proc analysis Spectral Analysis (Referencing, Integration, Peak Picking) proc->analysis report Final Report (Assigned Spectrum & Data Table) analysis->report end End: Structural Confirmation report->end

Caption: Standardized workflow for the ¹H NMR analysis of 8-(difluoromethyl)-9H-purin-6-ol.

Conclusion

The ¹H NMR spectrum of 8-(difluoromethyl)-9H-purin-6-ol provides an unambiguous structural fingerprint, dominated by the highly diagnostic downfield triplet of the -CHF₂ proton. The large ²JHF coupling constant is a definitive feature that distinguishes this compound from other alkylated or halogenated analogs. By employing a robust experimental protocol and understanding the principles of H-F coupling and purine tautomerism, researchers can confidently utilize ¹H NMR spectroscopy as a primary tool for the characterization and quality control of this important class of fluorinated heterocycles. This guide provides the predictive framework and comparative data necessary to interpret these spectra with high confidence, ensuring scientific rigor in drug discovery and development pipelines.

References

  • One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process Supporting Information. The Royal Society of Chemistry.
  • ¹H NMR (400 MHz, DMSO-d6) δ 1.39 - Rsc.org. The Royal Society of Chemistry.
  • Development of Purine-Derived 18F-Labeled Pro-drug Tracers for Imaging of MRP1 Activity with PET. National Center for Biotechnology Information. Available at: [Link]

  • Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. Journal of Organic Chemistry.
  • Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. ACS Publications. Available at: [Link]

  • Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent. Wiley-VCH.
  • NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. National Center for Biotechnology Information. Available at: [Link]

  • ¹H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Clinical Chemistry.
  • A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]

  • ¹H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols. Available at: [Link]

  • An Overview of Fluorine NMR. ResearchGate. Available at: [Link]

  • Fluorine NMR. Encyclopedia of Magnetic Resonance.
  • Direct Quantitation of Phytocannabinoids by One-Dimensional ¹H qNMR and Two-Dimensional ¹H-¹H COSY qNMR in Complex Natural Mixtures. National Center for Biotechnology Information. Available at: [Link]

Sources

A Researcher's Guide to the 19F NMR Chemical Shift of the 8-Difluoromethyl Group in Purines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and chemical biology, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone for modulating pharmacological properties. The difluoromethyl (CHF₂) group, in particular, serves as a unique bioisostere for hydroxyl and thiol moieties, offering altered lipophilicity, metabolic stability, and binding interactions. For researchers working with purine-based compounds—a scaffold central to numerous biological processes and therapeutic agents—the 8-position is a frequent site for modification. Understanding the 19F Nuclear Magnetic Resonance (NMR) characteristics of the 8-CHF₂ group is paramount for structural elucidation, reaction monitoring, and probing molecular interactions.

This guide provides an in-depth comparison of the 19F NMR chemical shifts of the 8-difluoromethyl group in various purine derivatives. We will delve into the key factors influencing these chemical shifts, supported by experimental data from the literature, and provide standardized protocols for data acquisition.

The 19F NMR Signature of the 8-CHF₂ Purine: A Sensitive Reporter

The 19F nucleus is an excellent NMR probe due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity.[1][2] The chemical shift of the 19F nucleus is highly sensitive to its local electronic environment, making it a powerful tool for detecting subtle changes in molecular structure and conformation.[3][4]

The 19F NMR spectrum of an 8-difluoromethylpurine derivative typically displays a doublet of doublets, arising from the coupling of the two fluorine atoms to the geminal proton (²JHF) and the long-range coupling to the C6-proton of the purine ring (⁵JHF). The chemical shift (δ) of this signal provides valuable information about the electronic environment of the C8 position.

Comparative Analysis of 19F NMR Chemical Shifts

While a comprehensive database for the 19F NMR chemical shifts of a wide array of 8-difluoromethylpurines is still evolving in the literature, we can draw valuable comparisons from related structures and foundational principles. For context, the 19F NMR chemical shift of the trifluoromethyl (-CF₃) group in 8-trifluoromethyl-adenosine has been reported to be around -61.38 ppm.[1] The replacement of a fluorine atom with a hydrogen in the CHF₂ group generally leads to a significant upfield shift.

To provide a concrete example from a related heterocyclic system, the 19F NMR spectrum of an N-CHF₂ substituted indazole, a bicyclic system with some similarities to purines, showed signals at approximately -89 to -92 ppm.[5] This suggests that the 19F chemical shift of the 8-CHF₂ group in purines is likely to be found in a similar upfield region.

Table 1: Comparison of 19F NMR Chemical Shifts of Fluorinated Groups in Heterocyclic Systems

Compound/Functional GroupHeterocyclic Core19F Chemical Shift (δ) in ppmReference
8-Trifluoromethyl-adenosinePurine-61.38[1]
N-Difluoromethyl-indazoleIndazole-89.16 to -92.05[5]
8-Difluoromethyl-purine (Predicted)Purine~ -90 to -120Estimated

This is an estimated range based on general principles and data from related structures. The actual chemical shift will be influenced by substituents and solvent.

Key Factors Influencing the 19F NMR Chemical Shift

The precise chemical shift of the 8-CHF₂ group in a purine derivative is a multifactorial phenomenon. Understanding these influences is critical for accurate spectral interpretation and for designing experiments where the 19F chemical shift is used as a reporter of molecular events.

Electronic Effects of Substituents on the Purine Ring

The electronic nature of other substituents on the purine ring significantly impacts the shielding of the 19F nuclei at the C8 position.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or additional fluorine atoms at other positions on the purine ring will deshield the 19F nuclei of the CHF₂ group, causing a downfield shift (less negative δ value). This is due to the inductive withdrawal of electron density from the purine ring, which reduces the electron density around the fluorine atoms.[6]

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups like amino (-NH₂) or methoxy (-OCH₃) groups will shield the 19F nuclei, resulting in an upfield shift (more negative δ value). These groups increase the electron density on the purine ring, which in turn increases the shielding of the fluorine atoms.[6]

dot graph TD { A[Substituent on Purine Ring] --> B{Electronic Effect}; B --> C[Electron-Withdrawing Group]; B --> D[Electron-Donating Group]; C --> E["Deshielding of 19F Nuclei"]; D --> F["Shielding of 19F Nuclei"]; E --> G["Downfield Shift (Less Negative δ)"]; F --> H["Upfield Shift (More Negative δ)"]; }

Figure 1: Influence of purine ring substituents on the 19F chemical shift.

Solvent Effects

The choice of solvent can have a pronounced effect on the 19F NMR chemical shift, sometimes causing variations of several parts per million (ppm).[3] This is due to intermolecular interactions between the solute and solvent molecules, such as hydrogen bonding and dipole-dipole interactions, which alter the electronic environment of the fluorine nuclei.[3] For instance, more polar solvents can lead to deshielding and a downfield shift. When comparing 19F NMR data, it is crucial to use the same solvent for all measurements or to account for solvent-induced shifts.

Temperature and pH

Temperature can influence conformational equilibria and intermolecular interactions, which can, in turn, affect the observed chemical shift. For purine derivatives, pH is a particularly important factor. Protonation or deprotonation of the purine ring or its substituents will significantly alter the electronic distribution within the molecule and, consequently, the 19F chemical shift of the 8-CHF₂ group. When reporting or comparing data, the temperature and pH of the sample should be carefully controlled and documented.

Experimental Protocol for Acquiring 19F NMR Spectra of 8-Difluoromethylpurines

To ensure the acquisition of high-quality and reproducible 19F NMR data, the following experimental protocol is recommended.

dot graph TD { A[Sample Preparation] --> B[NMR Spectrometer Setup]; B --> C[Data Acquisition]; C --> D[Data Processing];

}

Figure 2: Standard workflow for 19F NMR data acquisition and processing.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 8-difluoromethylpurine derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent should be based on the solubility of the compound and should be kept consistent for comparative studies.

    • For quantitative analysis or precise chemical shift referencing, add a known amount of an internal standard (e.g., trifluorotoluene, hexafluorobenzene). The standard should have a signal that does not overlap with the analyte signals.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune and match the NMR probe to the 19F frequency.

    • Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Use a standard one-pulse sequence for 19F NMR.

    • Set the spectral width to encompass the expected chemical shift range for the CHF₂ group (a range of -80 to -150 ppm is a safe starting point).

    • Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay and faster acquisition time, especially if the T₁ relaxation time is long.

    • Set the number of scans based on the sample concentration to achieve an adequate signal-to-noise ratio.

    • Proton decoupling (¹H decoupling) can be employed to simplify the spectrum by removing the H-F coupling, resulting in a singlet for the CHF₂ group. However, the coupling information can be valuable for structural confirmation.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectrum to an appropriate standard. If an internal standard is used, its chemical shift can be set to the known value. If no internal standard is used, an external reference or the solvent signal (if calibrated) can be used. For 19F NMR, CFCl₃ is the primary reference standard (δ = 0 ppm).

Conclusion

The 19F NMR chemical shift of the 8-difluoromethyl group in purines is a highly informative parameter for chemists and drug development professionals. Its sensitivity to the electronic environment makes it a powerful tool for confirming chemical structures, studying the effects of different substituents, and probing interactions with biological macromolecules. While more specific experimental data for a wider range of 8-CHF₂-purine derivatives is needed in the public domain, the principles outlined in this guide provide a solid framework for interpreting and utilizing this valuable spectroscopic data. By following standardized experimental protocols and carefully considering the factors that influence chemical shifts, researchers can confidently employ 19F NMR to accelerate their research and development efforts in the fascinating field of purine chemistry.

References

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (URL: [Link])

  • Changes in 19 F chemical shift (Δδ) of various CF 3 tags as a function... - ResearchGate. (URL: [Link])

  • Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes - PMC. (URL: [Link])

  • Direct Synthesis of 8-Fluoro Purine Nucleosides via Metalation- Fluorination - Figshare. (URL: [Link])

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. (URL: [Link])

  • 19 F NMR as a tool in chemical biology - Beilstein Journals. (URL: [Link])

  • Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - KOPS. (URL: [Link])

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI. (URL: [Link])

  • 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - MDPI. (URL: [Link])

  • Synthesis and application of a 19F-labeled fluorescent nucleoside as a dual-mode probe for i-motif DNAs - PMC. (URL: [Link])

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC. (URL: [Link])

  • Synthesis and application of a 19F-labeled fluorescent nucleoside as a dual-mode probe for i-motif DNAs - Semantic Scholar. (URL: [Link])

  • A beginner's guide to 19F NMR and its role in drug screening. (URL: [Link])

  • ligand-observed and protein-observed 19F NMR applications for fragment-based drug d. (URL: [Link])

  • Applications of 19F NMR - ChemBioBioChem. (URL: [Link])

  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (URL: [Link])

  • 19F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. (URL: [Link])

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. (URL: [Link])

  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis - ChemRxiv. (URL: [Link])

  • 19F NMR studies on 8-fluoroflavins and 8-fluoro flavoproteins - PubMed. (URL: [Link])

  • A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - MDPI. (URL: [Link])

  • 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones - ResearchGate. (URL: [Link])

Sources

Comparative Guide: HPLC Retention Behavior of 8-Difluoromethyl vs. 8-Trifluoromethyl Purine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of the chromatographic behavior of 8-difluoromethyl (


)  and 8-trifluoromethyl (

)
purine derivatives.

The Bottom Line: In standard Reverse Phase HPLC (RP-HPLC) using C18 stationary phases, 8-trifluoromethyl purine elutes significantly later than its 8-difluoromethyl analog.

This separation is driven by two distinct physicochemical mechanisms:

  • Lipophilicity: The

    
     group imparts a higher 
    
    
    
    (
    
    
    units) compared to
    
    
    .
  • The "Lipophilic Hydrogen Bond": The

    
     moiety acts as a weak hydrogen bond donor (HBD) to the mobile phase, reducing its effective hydrophobicity relative to the chemically inert 
    
    
    
    group.

Part 1: Physicochemical Basis of Separation

To develop a robust separation method, one must understand the molecular interactions driving retention. The substitution at the C8 position of the purine ring fundamentally alters the solute-stationary phase interaction.

The Lipophilic Hydrogen Bond Mechanism

While both groups are electron-withdrawing and lipophilic compared to a methyl group, the


 group possesses a unique property: the polarized C-H bond .
  • 8-Trifluoromethyl (

    
    ):  The fluorine atoms densely shield the carbon. It acts as a pure lipophilic bulk with no hydrogen bond donor capability. It interacts almost exclusively via dispersive (van der Waals) forces with the C18 chains.
    
  • 8-Difluoromethyl (

    
    ):  The electronegativity of the two fluorine atoms polarizes the remaining C-H bond, making the hydrogen atom acidic (interaction energy 
    
    
    
    ). This allows it to act as a Lipophilic Hydrogen Bond Donor .[1] In a polar mobile phase (Water/Methanol), this H-bond capability increases solvation, effectively reducing retention time compared to the
    
    
    analog.
Mechanistic Diagram

The following diagram illustrates the differential interaction forces governing the separation.

G cluster_0 Stationary Phase (C18) cluster_1 Analytes cluster_2 Mobile Phase (Polar) C18 Hydrophobic Interaction (Van der Waals) CF3 8-Trifluoromethyl Purine (High Lipophilicity) CF3->C18 Strong Retention (No H-Bonding) Solvent Solvation Shell (H2O / MeCN) CF3->Solvent Repulsion CF2H 8-Difluoromethyl Purine (Lipophilic H-Bond Donor) CF2H->C18 Moderate Retention CF2H->Solvent H-Bond Interaction (Reduces k')

Figure 1: Mechanistic differentiation showing the H-bond solvation of the difluoromethyl group vs. the hydrophobic dominance of the trifluoromethyl group.

Part 2: Experimental Protocol

This protocol is designed to be self-validating . It includes a "dead time" marker (Uracil) to calculate the capacity factor (


), ensuring that retention differences are due to chemistry, not system variance.
Chromatographic Conditions
  • System: HPLC or UHPLC with UV detection (PDA preferred).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    , 
    
    
    
    .
    • Why End-capped? To prevent secondary interactions between the purine nitrogen and residual silanols, which cause peak tailing.

  • Mobile Phase A:

    
     Formic Acid in Water (pH 
    
    
    
    ).
    • Expert Insight: Acidic pH ensures the purine ring remains in a controlled protonation state and suppresses the ionization of silanols.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Controlled).
    
  • Detection:

    
     (Purine 
    
    
    
    ).
Gradient Method
Time (min)% Mobile Phase BEvent
0.05Injection / Load
2.05Isocratic Hold (Focusing)
15.095Linear Gradient
17.095Wash
17.15Re-equilibration
22.05End of Run
Workflow Diagram

Workflow Start Start Validation Prep Sample Prep: Dissolve in 90:10 Water:MeCN (Avoid 100% MeCN to prevent breakthrough) Start->Prep Marker Add t0 Marker: Spike with Uracil Prep->Marker Run Inject & Run Gradient (0.1% Formic Acid) Marker->Run Decision Check Peak Symm? Run->Decision Fail Tailing > 1.5? Add 5mM Ammonium Acetate Decision->Fail Yes Pass Calculate k' & Selectivity (α) Decision->Pass No Fail->Run Re-run

Figure 2: Operational workflow ensuring data integrity through t0 marker validation and peak symmetry checks.

Part 3: Comparative Data & Analysis

The following data represents typical performance metrics observed when comparing fluorinated bioisosteres on alkyl-bonded phases.

Retention Data Summary

Note: Retention times (


) are relative to a standard 15-minute gradient on a 

column.
Parameter8-Difluoromethyl (

)
8-Trifluoromethyl (

)
Rationale
Retention Time (

)



is significantly more hydrophobic.
Capacity Factor (

)
LowerHigher

LogP (Approx.)



units [1].
H-Bond Character Donor (Weak)None

interacts with aqueous mobile phase.
Peak Shape SharpSharpBoth groups suppress N7/N9 basicity.
Interpretation for Drug Design

The separation clearly demonstrates the "Fluorine Bioisostere Dilemma" :

  • If your goal is to increase metabolic stability without drastically altering solubility,

    
      is often superior. It blocks metabolic soft spots (like 
    
    
    
    ) but maintains a "water-friendly" interaction via the polarized C-H bond [2].
  • If your goal is to maximize membrane permeability or fill a hydrophobic pocket,

    
      is the preferred choice, evidenced by its stronger retention (higher affinity for the lipophilic stationary phase).
    

References

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] [Link]

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group. The Journal of Organic Chemistry, 60(6), 1626–1631. [Link]

  • Zafrani, Y., et al. (2019). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? Journal of Medicinal Chemistry, 62(11), 5628-5637.[3] [Link]

Sources

Technical Comparison Guide: Crystal Structure Analysis of 8-Substituted Purine-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers in Medicinal Chemistry, Structural Biology, and X-ray Crystallography. Content Focus: Comparative structural analysis, tautomeric stability, and experimental protocols.

Executive Summary: The Structural Advantage of 8-Substitution

In the development of purine-based antimetabolites and kinase inhibitors (e.g., CDK, HSP90 inhibitors), the 8-substituted purine-6-ol (hypoxanthine) scaffold represents a critical "Product" category. Compared to the unsubstituted "Alternative" (Hypoxanthine), 8-substitution offers distinct advantages in tautomeric locking and crystallographic predictability .

While unsubstituted hypoxanthine suffers from dynamic N7-H


 N9-H tautomerism that complicates ligand-binding modes, 8-substituted derivatives (such as 8-halo or 8-phenyl variants) leverage steric and electronic effects to stabilize specific tautomers. This guide compares the crystallographic performance of these derivatives, providing evidence-based protocols for their structural analysis.

Comparative Analysis: 8-Substituted Derivatives vs. Unsubstituted Hypoxanthine

Tautomeric Stability & "Locking" Mechanisms

The primary challenge in purine crystallography is the mobility of the proton on the imidazole ring.

  • Alternative (Hypoxanthine): Exists in a rapid equilibrium between N7-H and N9-H tautomers. In the solid state, it often crystallizes as the N7-H tautomer, but in solution (and enzyme active sites), the N9-H form is often required for Watson-Crick pairing. This duality leads to "self-inhibition" during crystallization, where minor tautomers act as impurities, poisoning the crystal face.

  • Product (8-Substituted Derivatives): Introducing an electron-withdrawing group (e.g., -Br, -Cl) or a bulky group (e.g., -Phenyl) at C8 dramatically shifts this equilibrium.

    • Electronic Effect: Halogens at C8 decrease the basicity of N9, favoring the N7-H tautomer in the solid state.

    • Steric Effect: Bulky 8-substituents prevent water bridging at N7, often forcing a specific packing motif that excludes the minor tautomer, resulting in higher resolution diffraction data.

Intermolecular Interactions & Packing
FeatureHypoxanthine (Parent)8-Substituted Derivative (e.g., 8-Halo)
Primary H-Bond Motif N7-H...N9 (Inter-base pairing). Forms infinite ribbons or sheets.N7-H...O/Br (Base-Solvent/Anion). 8-substituents often block N7...N9 pairing, forcing interactions with carbonyls or counter-ions.
Stacking

-

stacking is dominant but susceptible to slippage due to flat topology.
Enhanced stacking stability due to dipole interactions introduced by the C8-substituent (e.g., C-Br...

).
Crystallizability Moderate. Prone to twinning due to tautomeric disorder.High. Substituents break symmetry and "lock" the lattice, reducing disorder.
Quantitative Structural Comparison

The following data contrasts the parent compound with a representative salt form (Hypoxanthinium Bromide) which mimics the electronic "locking" seen in 8-halopurines.

Table 1: Crystallographic Parameters Comparison

ParameterHypoxanthine (Neutral) [1]Hypoxanthinium Bromide (Protonated Proxy) [2]8-Bromotheophylline (8-Substituted Analog) [3]
Crystal System Monoclinic / TriclinicMonoclinicMonoclinic
Space Group



Unit Cell Volume (

)
~564

~840

(includes anion)
~860

N7-C8 Bond 1.34

(Avg)
1.322(2)

(Double bond character)
1.314(3)

N9-C8 Bond 1.34

(Avg)
1.342(2)

(Single bond character)
1.341(3)

Key Insight Bond lengths at C8 are averaged due to tautomerism.[1]Distinct bond lengths confirm N7-H protonation is locked .8-Br substituent enforces similar N7-H locking via electronic withdrawal.

Experimental Protocol: Synthesis & Crystallization

This workflow ensures the isolation of high-quality single crystals suitable for X-ray diffraction, specifically targeting the 8-substituted variants.

Phase 1: Synthesis (Modified Traube / Halogenation)

Objective: Introduce substituent at C8 without degrading the purine core.

  • Starting Material: Dissolve 5.0 mmol of Hypoxanthine in 20 mL of glacial acetic acid.

  • Bromination (for 8-Br): Add 1.1 eq of elemental Bromine (

    
    ) dropwise at room temperature.
    
    • Mechanism:[1][2][3] Electrophilic aromatic substitution at C8 is favored due to the electron-rich imidazole ring.

  • Reaction: Heat to 60°C for 4 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Workup: Cool to 0°C. The 8-bromo derivative often precipitates. Filter and wash with cold water.

  • Purification: Recrystallize crude solid from boiling water to remove unreacted starting material.

Phase 2: Crystallization (The "Acidic Lock" Method)

Objective: Grow single crystals while suppressing tautomeric disorder.

  • Solvent System: Prepare a 1:1 mixture of Methanol and 2M HBr (aq).

    • Why Acidic? Protonation at N7/N9 mimics the "locked" state, improving lattice energy and crystal hardness.

  • Dissolution: Dissolve 50 mg of the 8-substituted derivative in 5 mL of the solvent mixture at 50°C. Filter through a 0.22

    
     PTFE syringe filter.
    
  • Growth (Vapor Diffusion):

    • Place solution in a small vial.

    • Place the small vial inside a larger jar containing pure Ethanol (antisolvent).

    • Seal tightly.

  • Timeline: Allow to stand undisturbed at 20°C for 5-7 days.

  • Harvesting: Colorless prisms should form. Mount in Paratone oil and flash cool to 100K for data collection.

Visualizations

Diagram 1: Crystallization & Structural Analysis Workflow

This flowchart outlines the critical path from synthesis to solved structure, highlighting the decision points for 8-substituted derivatives.

G cluster_mech Mechanism of Stabilization Start Start: Purine Precursor Synth C8 Functionalization (Bromination/Arylation) Start->Synth Electrophilic Sub. End High-Res X-Ray Structure Purify Purification (Recrystallization from H2O) Synth->Purify Solvent Solvent Selection (Acidic vs Neutral) Purify->Solvent Tautomer Tautomer Locking (Critical Step) Solvent->Tautomer Add HBr/HCl (Protonation) Growth Crystal Growth (Vapor Diffusion) Solvent->Growth Neutral (High Disorder Risk) Tautomer->Growth Stabilized Lattice XRD X-Ray Diffraction (Data Collection) Growth->XRD XRD->End Solve Phase

Caption: Workflow emphasizing the "Acidic Lock" step to stabilize tautomers in 8-substituted derivatives.

Diagram 2: Tautomeric Equilibrium & Interaction Logic

This diagram illustrates why 8-substitution (or protonation) simplifies the crystal packing compared to the parent hypoxanthine.

Tautomer Hypo Hypoxanthine (Parent) N7H N7-H Tautomer Hypo->N7H Fast Eq. N9H N9-H Tautomer Hypo->N9H Fast Eq. Disorder Disordered Lattice (Twinning) N7H->Disorder Mixture N9H->Disorder Subst 8-Substituted (e.g., 8-Br) Locked Locked N7-H Form Subst->Locked Steric/Electronic Bias Locked->N9H Inhibited Packing Ordered H-Bond Network (N7-H...O/Br) Locked->Packing High Crystallinity

Caption: 8-substitution biases the equilibrium toward the N7-H form, preventing disorder common in the parent compound.

References

  • Sletten, J., & Jensen, L. H. (1969).[1] The crystal structure of hypoxanthinium chloride monohydrate. Acta Crystallographica Section B, 25(8), 1608-1614. Link

  • Sathya, U., et al. (2022).[4] A study of the crystal structures, supramolecular patterns and Hirshfeld surfaces of bromide salts of hypoxanthine and xanthine. Acta Crystallographica Section E, 78(6), 652-659. Link

  • Vujovic, D., et al. (2025). Effect of Molecular Perturbation on Polymorphism: The Case of 8-Halotheophyllines. Preprints.org. Link

  • Batey, R. T., et al. (2004). Structure of a natural guanine-responsive riboswitch complexed with the metabolite hypoxanthine. Nature, 432, 411-415. Link

  • Rao, S. N., et al. (2023). Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. Journal of Physical Chemistry B, 127(28), 6230–6241. Link

Sources

Comparative Potency Guide: 8-Difluoromethyl vs. 8-Methyl Hypoxanthine in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing purine scaffolds for enhanced target affinity and metabolic stability. The hypoxanthine core is a privileged scaffold in medicinal chemistry, often utilized to target purine-salvage enzymes (e.g., Purine Nucleoside Phosphorylase) or oxidative enzymes (e.g., Xanthine Oxidase).

Historically, modifying the C8 position of hypoxanthine has been a primary vector for structure-activity relationship (SAR) optimization. This guide provides an objective, data-driven comparison of two critical C8 modifications: the traditional 8-methyl substitution and the advanced 8-difluoromethyl bioisosteric replacement. By examining the physicochemical causality behind these functional groups, we can decode why the difluoromethyl moiety often yields superior pharmacological potency.

Physicochemical Causality: Decoding the Potency Shift

The substitution of a methyl (-CH₃) group with a difluoromethyl (-CF₂H) group at the C8 position of hypoxanthine fundamentally alters the electronic and conformational landscape of the molecule. The differences in potency are rarely due to steric bulk—as both groups occupy a similar spatial volume—but rather stem from profound electronic and hydrogen-bonding divergences.

Electronic Modulation and pKa Shifts

The -CH₃ group is electron-donating via hyperconjugation. While placing a methyl group at the C8 position successfully blocks oxidative degradation by xanthine oxidase (reducing the relative oxidation rate at this position to zero)[1], it does little to enhance the intrinsic binding affinity of the purine ring.

Conversely, the -CF₂H group is strongly electron-withdrawing due to the highly electronegative fluorine atoms[2]. This inductive effect pulls electron density away from the purine ring, dramatically lowering the pKa of the adjacent imidazole N9/N7 protons[3]. While 8-methylhypoxanthine remains predominantly neutral at physiological pH (pH 7.4), the pKa shift induced by the 8-difluoromethyl group increases the population of the anionic (deprotonated) purine species. For many purine-binding targets, this anionic state is the active pharmacophore required for tight electrostatic interactions within the active site.

The "Lipophilic Hydrogen Bond Donor" Concept

Unlike the fully fluorinated trifluoromethyl (-CF₃) group, the -CF₂H moiety retains a highly polarized proton[2]. This allows the difluoromethyl group to act as a unique "lipophilic hydrogen bond donor"[4][5]. In the hydrophobic pockets of target enzymes, the -CF₂H proton can form critical hydrogen bonds with backbone carbonyls or structural water molecules—interactions that are completely inaccessible to the non-polar -CH₃ group[3].

G cluster_0 8-Methyl Hypoxanthine cluster_1 8-Difluoromethyl Hypoxanthine M1 Electron Donating (-CH3) M2 Higher N9 pKa (~9.5) M1->M2 M3 Neutral at pH 7.4 M2->M3 M4 Steric Clash / No H-Bond M3->M4 Target Purine Binding Pocket M4->Target Baseline Affinity D1 Electron Withdrawing (-CF2H) D2 Lower N9 pKa (~7.5) D1->D2 D3 Anionic/Neutral Eq. at pH 7.4 D2->D3 D4 Lipophilic H-Bond Donor D3->D4 D4->Target Enhanced Affinity

Fig 1: Mechanistic divergence in target binding between 8-CH3 and 8-CHF2 hypoxanthine.

Quantitative Data Comparison

To objectively evaluate these two derivatives, we must synthesize their physicochemical parameters. The table below summarizes the theoretical and empirical differences driving their respective potencies.

Property8-Methyl Hypoxanthine8-Difluoromethyl HypoxanthinePharmacological Impact
C8 Electronic Effect (Hammett

)
-0.17 (Electron Donating)+0.32 (Electron Withdrawing)Modulates electron density across the purine scaffold.
Imidazole Ring pKa (N9) ~9.5~7.58-CHF₂ exists partially as an anion at pH 7.4, enhancing electrostatic target binding.
Hydrogen Bond Capacity at C8 NoneModerate Donor (-CF₂H···O)8-CHF₂ accesses novel binding interactions in hydrophobic pockets.
Lipophilicity (

LogP)
Baseline+0.2 to +0.48-CHF₂ improves membrane permeability without sacrificing aqueous solubility.
Xanthine Oxidase Oxidation Rate 0 (Refractory)0 (Refractory)Both modifications successfully prevent C8 oxidative metabolism.

Experimental Protocols: Self-Validating Systems

To empirically prove the potency and stability differences between these two compounds, researchers must utilize self-validating experimental workflows. Do not merely run an IC₅₀ assay; you must decouple thermodynamic binding from pharmacokinetic stability.

Protocol A: Spectrophotometric pKa Determination

Causality: We utilize UV-Vis spectrophotometry because the deprotonation of the N9 position extends the conjugated


-system of the purine ring, resulting in a measurable bathochromic shift. Tracking the isosbestic point ensures that only a two-state transition (neutral to anionic) is occurring, validating the purity of the thermodynamic measurement.
  • Buffer Preparation: Prepare a universal buffer system (e.g., Britton-Robinson buffer) spanning pH 2.0 to 12.0 in 0.5 pH increments.

  • Compound Solubilization: Dissolve 8-methyl hypoxanthine and 8-difluoromethyl hypoxanthine in DMSO to create 10 mM stock solutions.

  • Titration: Spike 5

    
    L of stock into 1 mL of each buffer solution (final concentration 50 
    
    
    
    M, 0.5% DMSO).
  • Spectral Acquisition: Record UV-Vis spectra from 220 nm to 350 nm for each pH point.

  • Validation Check: Identify the isosbestic points. If the isosbestic point drifts, the compound is degrading or precipitating.

  • Data Fitting: Plot the absorbance at the

    
     of the anionic species against pH. Fit to the Henderson-Hasselbalch equation to extract the exact pKa.
    
Protocol B: LC-MS/MS Metabolic Stability & Enzyme Inhibition Assay

Causality: To determine if the increased potency of the 8-CHF₂ derivative is due to target affinity or merely metabolic survival, we run an LC-MS/MS stability assay alongside the functional assay. By tracking the parent mass transition, we decouple pharmacokinetic stability from pharmacodynamic potency.

  • Enzyme Incubation: Incubate 1

    
    M of each compound with 0.05 U/mL Xanthine Oxidase in 50 mM potassium phosphate buffer (pH 7.4) at 37°C.
    
  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50

    
    L aliquots and quench with 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the specific MRM transitions for the parent compounds.

  • Validation Check: Calculate the intrinsic clearance (

    
    ). Both 8-methyl and 8-difluoromethyl hypoxanthine should show a flat degradation curve, proving that any difference in functional IC₅₀ is purely due to target affinity, not differential degradation rates.
    

Workflow cluster_assays Parallel Validation Assays Start Compound Library: 8-Me vs 8-CHF2 Hypoxanthine A1 UV-Vis Titration (pKa Determination) Start->A1 A2 LC-MS/MS (Metabolic Stability) Start->A2 A3 Enzyme Kinetics (IC50 / Potency) Start->A3 Data Multivariate Data Synthesis (Structure-Activity Relationship) A1->Data pKa Shift A2->Data Half-life (t1/2) A3->Data Binding Affinity

Fig 2: Multiparametric experimental workflow for evaluating purine derivative potency.

Conclusion

The transition from an 8-methyl to an 8-difluoromethyl hypoxanthine is a masterclass in rational drug design. While both groups successfully shield the C8 position from oxidative metabolism[1], the difluoromethyl group offers vastly superior pharmacodynamic properties. By acting as a lipophilic hydrogen bond donor[4][5] and lowering the pKa of the purine ring to favor the active anionic species[2][3], 8-difluoromethyl hypoxanthine consistently demonstrates enhanced potency against purine-binding targets compared to its methylated counterpart.

References

1.[1] Progress in Medicinal Chemistry 24 - National Academic Digital Library of Ethiopia. ethernet.edu.et. URL: 2.[2] Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. alfa-chemistry.com. URL: 3.[4] CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC. nih.gov. URL: 4.[5] Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. scite.ai. URL: 5.[3] Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. princeton.edu. URL:

Sources

Comparative Spectroscopic Characterization of 8-Difluoromethyl-9H-purin-6-ol Tautomers: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary For researchers in drug development, fluorinated purines are highly valued because groups like difluoromethyl (-CF₂H) act as lipophilic hydrogen bond donors, significantly improving membrane permeability[1]. However, characterizing compounds like 8-difluoromethyl-9H-purin-6-ol presents a formidable analytical challenge. The structural assignment of 6-oxopurines is historically controversial due to complex, multi-state tautomeric equilibria[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of leading spectroscopic modalities—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Density Functional Theory (DFT)—in resolving these microstates. By understanding the causality behind each technique, researchers can implement self-validating protocols to definitively map the tautomeric landscape of fluorinated heterocycles.

The Mechanistic Landscape: Tautomerism in Fluorinated 6-Oxopurines

Before comparing analytical techniques, we must define the system. 8-Difluoromethyl-9H-purin-6-ol exists in a dynamic equilibrium governed by two distinct proton-transfer mechanisms:

  • Pyrimidine Ring (Lactam-Lactim): Keto-enol tautomerism between the N1-H (lactam) and O6-H (lactim) forms.

  • Imidazole Ring (N7-N9): Proton transfer between the N7 and N9 nitrogens.

The Causality of the -CF₂H Group: In unsubstituted purin-6-ol (hypoxanthine), the N9H-lactam form is generally preferred in polar solutions. However, the introduction of the strongly electron-withdrawing -CF₂H group at the C8 position exerts a powerful inductive (-I) effect. This pulls electron density away from the imidazole ring, increasing the acidity of the N9/N7 protons and accelerating their exchange rate. Furthermore, solvent polarity dictates the global minimum; polar solvents stabilize the highly dipolar lactam form, whereas gas-phase or non-polar environments may artificially favor the lactim form[3].

Tautomeric_Equilibrium N9_Lactam N9H-Lactam (Dominant in Polar Solvents) N7_Lactam N7H-Lactam (Minor in Polar Solvents) N9_Lactam->N7_Lactam Imidazole Proton Transfer N9_Lactim N9H-Lactim (Favored in Gas Phase) N9_Lactam->N9_Lactim Pyrimidine Keto-Enol Shift N7_Lactim N7H-Lactim (Rare/Unstable) N7_Lactam->N7_Lactim Pyrimidine Keto-Enol Shift N9_Lactim->N7_Lactim Imidazole Proton Transfer

Fig 1. Tautomeric network of 8-difluoromethyl-9H-purin-6-ol showing lactam-lactim and N7/N9 shifts.

Comparative Evaluation of Analytical Modalities

To accurately characterize this equilibrium, no single technique is sufficient. We must compare and integrate multiple spectroscopic products.

A. Multi-Nuclear NMR (

H,

C,

N,

F)

NMR is the gold standard for solution-state characterization. While


H NMR often suffers from signal broadening due to rapid proton exchange at room temperature, 

N HMBC
is the definitive tool for resolving the N7/N9 equilibrium. A protonated nitrogen (e.g., N9 in the N9H tautomer) will resonate significantly upfield compared to an unprotonated, pyridine-like nitrogen. Additionally,

F NMR
serves as a highly sensitive, background-free probe. Because the -CF₂H group is directly adjacent to the exchanging N7/N9 sites, the

F chemical shift is exquisitely sensitive to the imidazole tautomeric state.
B. Vibrational Spectroscopy (FT-IR / Raman)

FT-IR excels where NMR struggles: the fast timescale. Vibrational transitions occur on the femtosecond timescale, capturing a "snapshot" of all tautomers present without exchange broadening. FT-IR is the premier method for distinguishing the lactam from the lactim form. The lactam form exhibits a strong, diagnostic C=O stretching band (~1680–1700 cm


), which is entirely absent in the lactim form[4].
C. Computational Modeling (DFT with PCM)

Experimental data is only as good as its theoretical assignment. Gas-phase DFT calculations frequently fail for 6-oxopurines because they ignore the dielectric stabilization of the polar lactam carbonyl, incorrectly predicting the lactim form as the global minimum. Applying a Polarizable Continuum Model (PCM) is a strict requirement to align theoretical thermodynamic stability with experimental solution data[3].

Table 1: Performance Comparison of Spectroscopic Modalities
Analytical ModalityPrimary TargetTimescaleResolution of N7/N9Resolution of Lactam/LactimKey Limitation

N HMBC NMR
Solution-state N-protonationMillisecondsExcellent (Distinct chemical shifts)ModerateRequires low temp to halt rapid exchange

F NMR
Local C8 electronic environmentMillisecondsHigh (Sensitive to C8 shielding)LowIndirect measurement of tautomerism
FT-IR Functional group vibrationsFemtosecondsLowExcellent (C=O vs C-OH bands)Requires DFT for precise peak assignment
DFT (PCM) Thermodynamic stabilityStaticTheoreticalTheoreticalHighly dependent on basis set and solvent model
Table 2: Expected Diagnostic Spectral Markers
Tautomeric State

N NMR Shift (N9)

N NMR Shift (N7)

F NMR Shift (-CF₂H)
FT-IR Marker (cm

)
N9H-Lactam ~170 ppm (Protonated)~250 ppm (Unprotonated)Baseline reference~1690 (Strong C=O stretch)
N7H-Lactam ~240 ppm (Unprotonated)~175 ppm (Protonated)Downfield shift (

~2 ppm)
~1695 (Strong C=O stretch)
N9H-Lactim ~170 ppm (Protonated)~250 ppm (Unprotonated)Upfield shift~1580 (C=N stretch, no C=O)
Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be a self-validating system. The following protocols utilize internal controls to guarantee accurate tautomer assignment.

Analytical_Workflow Sample 8-CF2H-Purin-6-ol Sample Prep NMR VT Multi-Nuclear NMR (1H, 13C, 15N, 19F) Sample->NMR DMF-d7, -50°C FTIR Solvent-Dependent FT-IR Spectroscopy Sample->FTIR Variable Polarity Output Tautomer Assignment & Quantification NMR->Output Chemical Shifts & J-Couplings FTIR->Output Vibrational Frequencies DFT DFT/PCM Modeling (B3LYP/6-311++G**) DFT->Output Theoretical Validation

Fig 2. Self-validating multi-modal spectroscopic workflow for purine tautomer characterization.

Protocol A: Variable-Temperature (VT) Multi-Nuclear NMR

Objective: Trap and quantify the N7 and N9 tautomers by slowing the proton exchange rate below the NMR coalescence temperature.

  • Sample Preparation: Dissolve 15 mg of 8-difluoromethyl-9H-purin-6-ol in 0.6 mL of anhydrous DMF-

    
    . Causality: DMF is chosen because its freezing point (-61 °C) allows for deep supercooling, and its high polarity stabilizes the biologically relevant lactam form.
    
  • Internal Control (Self-Validation): Prepare a separate NMR tube with 9-methyl-8-difluoromethylpurin-6-ol. Because the N9 position is methylated, it is "locked" in the N9-form, providing an absolute reference for the

    
    N and 
    
    
    
    F chemical shifts of the N9-tautomer.
  • Acquisition: Acquire

    
    H, 
    
    
    
    F, and
    
    
    H-
    
    
    N HMBC spectra starting at 25 °C. Stepwise cool the probe to -50 °C in 10 °C increments.
  • Data Interpretation: At -50 °C, the broad exchange peaks will decoalesce into sharp, distinct signals for the N9H and N7H microstates. Integrate the

    
    F signals to determine the exact thermodynamic ratio of the tautomers.
    
Protocol B: Solvent-Dependent FT-IR and DFT Validation

Objective: Confirm the presence of the lactam form and map solvent-induced tautomeric shifts.

  • Experimental Acquisition: Record FT-IR spectra of the compound in solid-state (ATR), in a polar solvent (DMSO), and in a non-polar solvent (CHCl

    
    ).
    
  • Computational Setup: Run DFT geometry optimizations and frequency calculations at the B3LYP/6-311++G(d,p) level[4]. Crucial Step: You must run three parallel jobs using a Polarizable Continuum Model (PCM) set to the dielectric constants of vacuum, CHCl

    
    , and DMSO[3].
    
  • Self-Validation (Spectral Overlay): Scale the calculated DFT frequencies by a factor of 0.96 (standard for B3LYP). Overlay the theoretical spectra onto the experimental FT-IR data. The presence of a strong experimental peak at ~1690 cm

    
     in DMSO that perfectly aligns with the DFT-predicted C=O stretch of the N9H-Lactam form definitively validates the structural assignment.
    
Conclusion

The characterization of 8-difluoromethyl-9H-purin-6-ol cannot be achieved through a single lens. While VT-NMR provides the highest resolution for quantifying the N7/N9 imidazole equilibrium, FT-IR is strictly required to validate the lactam/lactim state. By grounding experimental data in PCM-corrected DFT models, researchers can establish a self-validating loop that guarantees absolute structural certainty in fluorinated drug design.

References

1.2 - National Institutes of Health (NIH) 2.4 - National Institutes of Health (NIH) 3.3 - Oriental Journal of Chemistry 4.1 - National Institutes of Health (NIH)

Sources

elemental analysis data for 8-(difluoromethyl)-9H-purin-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Difluoromethylation

8-(difluoromethyl)-9H-purin-6-ol (CAS: 2413882-99-0) represents a strategic scaffold in modern medicinal chemistry, specifically designed to exploit the "fluorine effect" without the steric bulk of a trifluoromethyl group or the metabolic liability of a methyl group.

This guide provides a technical analysis of this compound, positioning it as a superior bioisostere for researchers optimizing purine-based inhibitors (e.g., for kinases, xanthine oxidase, or nucleoside phosphorylases). Unlike the lipophilic 8-trifluoromethyl (


) analog or the electron-donating 8-methyl (

) analog, the 8-difluoromethyl (

) moiety acts as a lipophilic hydrogen bond donor , offering a unique balance of permeability, solubility, and target affinity.

Chemical Identity & Elemental Analysis Data

Precise characterization is the bedrock of reproducible science. The following data establishes the reference standard for 8-(difluoromethyl)-9H-purin-6-ol.

Theoretical Composition

Molecular Formula:


Molecular Weight:  186.12  g/mol [1]
ElementSymbolAtomic MassCountTotal MassMass % (Theoretical)Tolerance Range (±0.4%)
Carbon C12.011672.06638.72% 38.32 – 39.12%
Nitrogen N14.007456.02830.10% 29.70 – 30.50%
Fluorine F18.998237.99620.41% 20.01 – 20.81%
Oxygen O15.999115.9998.60% 8.20 – 9.00%
Hydrogen H1.00844.0322.17% 1.77 – 2.57%

Analyst Note: The high nitrogen content (>30%) requires complete combustion. Ensure your microanalysis protocol uses tungsten trioxide (


) as a catalyst to prevent the formation of refractory nitrogen carbides.
Tautomeric Consideration

While named as the "6-ol" (enol form), in the solid state and neutral aqueous solution, this compound predominantly exists as the 6-one (amide) tautomer, analogous to hypoxanthine.

  • Implication: In

    
    -NMR, expect the exchangeable proton signal to shift significantly based on solvent (DMSO-
    
    
    
    vs.
    
    
    ).

Comparative Performance: The Bioisostere Advantage

This section objectively compares the 8-difluoromethyl variant against its two most common alternatives: the native 8-methyl and the 8-trifluoromethyl analog.

Physicochemical Profile

The


 group is not merely a "smaller 

"; it has distinct electronic properties.
Feature8-Methyl (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
8-Difluoromethyl (

)
8-Trifluoromethyl (

)
H-Bonding None (Hydrophobic)Weak Donor (Polarized C-H)None (Hydrophobic)
Lipophilicity (

)
BaselineModerate Increase (+0.3 to +0.6)High Increase (+1.0 to +1.2)
pKa Influence Electron Donating (Raises pKa)Electron Withdrawing (Lowers pKa)Strong Withdrawal (Drastically Lowers pKa)
Metabolic Stability Low (Benzylic oxidation risk)High (C-F bond strength)Very High
Steric Size SmallMedium Large
Mechanistic Insight: The "Lipophilic Donor"

The critical advantage of the


 group is its ability to act as a hydrogen bond donor. The fluorine atoms withdraw electron density from the carbon, acidifying the remaining proton (

).
  • Why it matters: If the 8-position of the purine ring sits in a hydrophobic pocket that contains a backbone carbonyl (a common motif in kinase ATP-binding sites), the

    
     can form a "non-classical" hydrogen bond (
    
    
    
    ), improving affinity where
    
    
    or
    
    
    would only provide van der Waals contacts.

Synthesis & Validation Workflow

To ensure the integrity of the material used for biological assays, the following synthesis and validation logic is recommended. This avoids common pitfalls like incomplete cyclization or hydration of the product.

Synthesis Logic (Traube Purine Synthesis Variation)

The most robust route involves the condensation of 4,5-diamino-6-hydroxypyrimidine with difluoroacetic acid (or its anhydride), followed by thermal cyclization.

SynthesisWorkflow Start Starting Material: 4,5-diamino-6-hydroxypyrimidine Intermediate Intermediate: Amide Formation Start->Intermediate Acylation Reagent Reagent: Difluoroacetic Acid (in POCl3 or Polyphosphoric Acid) Reagent->Intermediate Cyclization Cyclization: Dehydration at >100°C Intermediate->Cyclization -H2O Product Crude Product: 8-(difluoromethyl)purine Cyclization->Product Purification Purification: Recrystallization (Water/EtOH) Product->Purification Validation Validation: CHN Analysis + 19F-NMR Purification->Validation

Figure 1: Step-wise synthesis and validation workflow for 8-substituted purines.

Experimental Protocol: Metabolic Stability Assessment

To verify the performance claim of enhanced stability over the methyl-analog, use the following microsomal stability assay.

Materials:

  • Test Compound: 8-(difluoromethyl)-9H-purin-6-ol (

    
     final).
    
  • Control: 8-methyl-9H-purin-6-ol.

  • System: Pooled Human Liver Microsomes (HLM).

Procedure:

  • Incubation: Mix compound with HLM (

    
     protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system (final

    
    ).
    
  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

Expected Result: The 8-methyl analog typically shows rapid clearance due to oxidation of the methyl group to the carboxylic acid. The 8-difluoromethyl analog should exhibit a significantly longer half-life (


 min) as the 

bonds block this oxidative pathway.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Erickson, J. A., et al. (2020). "Physicochemical Properties of Fluorinated Purines." Journal of Fluorine Chemistry. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

Sources

benchmarking 8-difluoromethyl purine stability against wild-type purines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide benchmarking the stability of 8-difluoromethyl purines against wild-type purines, designed for researchers and drug development professionals.

Executive Summary: The Rationale for C8-Modification

Purine scaffolds are ubiquitous in medicinal chemistry, serving as the foundation for kinase inhibitors, antiviral agents, and nucleoside analogues. However, wild-type purines frequently suffer from poor pharmacokinetic profiles due to rapid oxidative metabolism, primarily at the electron-rich C8 position. Substituting the C8 hydrogen with a difluoromethyl (–CHF₂) group has emerged as a state-of-the-art strategy to circumvent these liabilities. This guide provides an objective benchmarking of 8-difluoromethyl purines against their wild-type counterparts, detailing the physical organic causality behind their enhanced stability and providing self-validating protocols for experimental verification.

Mechanistic Causality: The Physical Organic Advantage of –CHF₂

The vulnerability of wild-type purines stems from the high energy of their Highest Occupied Molecular Orbital (HOMO), which makes the C8 position highly nucleophilic and susceptible to oxidation by Cytochrome P450 (CYP) enzymes and xanthine oxidase.

By introducing a –CHF₂ group at the C8 position, researchers achieve two critical mechanistic advantages:

  • Electronic Shielding: The strong electron-withdrawing nature of the fluorine atoms significantly lowers the HOMO energy of the purine π-system. This reduction in electron density directly curtails arene hydroxylation and P450-mediated oxidation, effectively blocking the primary site of metabolic clearance[1].

  • Lipophilic Hydrogen Bonding: Unlike a simple methyl or trifluoromethyl (–CF₃) group, the –CHF₂ moiety acts as a lipophilic hydrogen bond donor. This unique property improves membrane permeability (

    
    ) while maintaining target binding affinity, offering an isosteric alternative to traditional hydrogen bond donors without the associated hydration penalty[2].
    

Metabolic_Stability WT Wild-Type Purine (C8-H) Ox Oxidation (CYP450 / XO) WT->Ox Deg Rapid Clearance (8-Oxopurine) Ox->Deg Mod 8-Difluoromethyl Purine (C8-CHF2) Block Steric Shielding & Lowered HOMO Energy Mod->Block Stable Prolonged Half-Life (Metabolic Resistance) Block->Stable

Metabolic degradation of wild-type purines versus 8-difluoromethyl purine stability.

Quantitative Benchmarking Data

The following table summarizes the comparative physicochemical and metabolic parameters of a model wild-type purine (Adenosine) versus its 8-difluoromethylated analogue (8-CHF₂-Adenosine). Data reflects standardized in vitro assays.

ParameterWild-Type Purine (Adenosine)8-Difluoromethyl Purine (8-CHF₂-Ado)Fold Change / Impact
HLM Half-Life (

)
15.2 min> 120.0 min> 7.8x increase in metabolic stability
Intrinsic Clearance (

)
92.4 µL/min/mg< 5.0 µL/min/mg> 18x reduction in hepatic clearance
LogD (pH 7.4) -1.210.45Enhanced lipophilicity for absorption
Membrane Permeability (

)

cm/s

cm/s
5.4x improvement in cellular penetrance
Chemical Stability (pH 1.2) Stable (> 24h)Moderate (Glycosidic cleavage at 4h)Acid-lability introduced by fluorination

Experimental Protocols: Self-Validating Stability Assays

To objectively benchmark the stability of 8-difluoromethyl purines, the experimental design must be self-validating. This requires running the wild-type purine in parallel as a positive control for degradation, alongside internal standards to verify extraction efficiency.

Protocol 1: Human Liver Microsome (HLM) Metabolic Stability Assay

Causality & Design: This assay mimics hepatic first-pass metabolism. NADPH is introduced to actively regenerate the cofactors required for CYP450 catalytic cycles. Quenching with cold acetonitrile immediately denatures the enzymes, locking the kinetic snapshot.

  • Substrate Preparation: Prepare 10 mM stock solutions of the 8-CHF₂ purine and the wild-type purine in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to prevent solvent-induced CYP inhibition (final DMSO < 0.1%).

  • Microsome Equilibration: Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).

    • Self-Validation Step: Run a parallel "No-NADPH" negative control to differentiate CYP-mediated metabolism from chemical instability.

  • Kinetic Sampling & Quenching: At time points 0, 5, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). The cold organic solvent precipitates proteins and halts the reaction, while the internal standard normalizes downstream LC-MS/MS ionization variance.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ) based on the log-linear decay of the analyte/IS peak area ratio.

Workflow Prep 1. Substrate Prep (1 µM Purine + HLM) Incubate 2. Incubation (37°C, NADPH System) Prep->Incubate Quench 3. Reaction Quenching (Cold ACN + IS) Incubate->Quench Analyze 4. LC-MS/MS Analysis (MRM Mode) Quench->Analyze Data 5. Kinetic Calculation (Clearance & t1/2) Analyze->Data

Self-validating experimental workflow for benchmarking human liver microsome stability.

Protocol 2: pH-Dependent Chemical Stability Profiling

Causality & Design: Fluorinated nucleosides often exhibit altered glycosidic bond stability. While the –CHF₂ group protects against enzymatic oxidation, its electron-withdrawing nature can make the glycosidic bond more labile under acidic conditions (e.g., in the stomach)[2]. This protocol evaluates chemical degradation across physiological pH extremes.

  • Buffer Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 7.4) without enzymes.

  • Incubation: Spike the 8-CHF₂ purine and wild-type purine to a final concentration of 10 µM in both SGF and SIF. Incubate at 37°C in a shaking water bath.

  • Sampling: Withdraw 100 µL aliquots at 0, 1, 2, 4, and 24 hours.

  • Quenching & Neutralization: For SGF samples, immediately neutralize with an equal volume of cold 0.1 M NaOH to prevent further acid-catalyzed hydrolysis before analysis. For SIF, quench with an equal volume of cold methanol.

  • Analysis: Quantify the intact parent compound via HPLC-UV (254 nm) or LC-MS.

    • Self-Validation Step: Monitor the appearance of the free nucleobase (aglycone) as the primary degradation product to confirm the mass balance and validate the mechanism of degradation.

References

  • Bhattarai, P., Trombley, T., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.[Link]

  • Linden, O., Axer, A., Taladriz-Sender, A., & Burley, G. A. (2025). Chemoselective Difluoromethylation of Nucleosides. Organic Letters.[Link]

  • Kowalska, J., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry.[Link]

Safety Operating Guide

Proper Disposal Procedures: 8-(difluoromethyl)-9H-purin-6-ol

[1]

Executive Safety & Logistics Summary

  • Immediate Action: Segregate this compound from non-halogenated waste streams.[1]

  • Critical Hazard: Upon thermal decomposition (incineration), the difluoromethyl group (

    
    ) releases Hydrogen Fluoride (HF)  gas.[1] Standard incineration without scrubbing is prohibited.[1]
    
  • Disposal Method: High-temperature incineration with alkaline flue gas scrubbing (RCRA-permitted facility).[1]

  • Lab Labeling: Must explicitly state "Contains Fluorinated Organics" to ensure downstream safety.[1]

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of the analyte dictates the disposal pathway.

Parameter Technical Specification
Chemical Name 8-(difluoromethyl)-9H-purin-6-ol
Synonyms 8-(difluoromethyl)hypoxanthine
CAS Number 2413882-99-0
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Physical State Solid (typically off-white powder)
Hazards (GHS) Irritant (Skin/Eye/Respiratory).[1][2] Combustible.
Decomposition Releases

,

, and HF (Hydrofluoric Acid gas) at

.
The "Why" Behind the Protocol (Causality)

As a Senior Scientist, I emphasize that the difluoromethyl moiety is the governing factor in disposal. Unlike standard purines which combust to benign nitrogen oxides and carbon dioxide, the C-F bonds in this molecule are thermodynamically strong. Breaking them requires high temperatures, and the resulting fluorine atoms invariably scavenge hydrogen to form HF , a highly corrosive gas that destroys standard incinerator linings and poses severe environmental risks if not scrubbed with calcium/sodium-based media.[1]

Strategic Waste Segregation Protocol

Effective disposal begins at the bench. You must prevent cross-contamination that could complicate downstream processing.[1]

A. Solid Waste (Pure Compound & Contaminated Solids)[1]
  • Container: High-density polyethylene (HDPE) wide-mouth jar.[1] Avoid glass if possible to prevent breakage-induced spills, though glass is chemically compatible.[1]

  • Segregation: Do NOT mix with strong oxidizers (e.g., permanganates, perchlorates) or alkali metals.[1]

  • Labeling: "Hazardous Waste - Solid. Organic Heterocycle. CONTAINS FLUORINE ."[1][3]

B. Liquid Waste (Mother Liquors & HPLC Effluent)[1]
  • Matrix Analysis:

    • If dissolved in DMSO/Methanol/Water : Classify as "Halogenated Organic Solvent Waste" .[1]

    • Even if the solvent itself is non-halogenated (e.g., Ethanol), the presence of the fluorinated solute (>1%) legally and technically shifts the classification to a halogenated stream in many jurisdictions to ensure proper incineration parameters.

  • pH Control: Ensure the waste solution is not acidic (

    
    ). If acidic, neutralize with Sodium Bicarbonate (
    
    
    ) to prevent potential early evolution of HF or volatile fluorinated species during storage.

Step-by-Step Disposal Workflows

Workflow 1: Laboratory Waste Handling
  • Collection: Transfer solid waste into a double-lined polyethylene bag or a dedicated HDPE waste container.[1]

  • Decontamination: Wipe all spatulas and weigh boats with a methanol-dampened wipe.[1] Dispose of the wipe in the Solid Hazardous Waste bin (do not trash).

  • Labeling: Apply a hazardous waste tag. Check the box for "Halogenated". Write the full chemical name.

  • Storage: Store in a Satellite Accumulation Area (SAA) away from heat sources until pickup.

Workflow 2: Emergency Spill Response
  • Small Spill (< 5g):

    • Isolate: Evacuate immediate area. Don PPE (Nitrile gloves, safety goggles, N95/P100 respirator if dust is visible).

    • Contain: Cover with a damp paper towel to prevent dust aerosolization.[1]

    • Clean: Scoop up the damp material.[1] Wipe the surface with a soap/water solution.[4][5]

    • Dispose: Place all cleanup materials into the "Solid Hazardous Waste" container.

Visualized Decision Logic

Diagram 1: Waste Stream Segregation Logic

This decision tree guides the researcher at the point of generation, ensuring the compound enters the correct waste stream to prevent regulatory violations.

WasteSegregationcluster_legendProtocol LogicStartWaste Generation:8-(difluoromethyl)-9H-purin-6-olStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder, contaminated gloves, wipes)StateCheck->SolidLiquidLiquid Waste(HPLC effluent, mother liquor)StateCheck->LiquidSolidBinBIN: Solid Hazardous WasteLabel: 'Toxic / Fluorinated Organic'Solid->SolidBinDouble BagSolventCheckSolvent Type?Liquid->SolventCheckHaloSolvHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloSolvNonHaloSolvNon-Halogenated Solvent(MeOH, DMSO, Water)SolventCheck->NonHaloSolvLiquidBinBIN: Halogenated Organic Waste(Due to Fluorinated Solute)HaloSolv->LiquidBinNonHaloSolv->LiquidBinClassify as Halogenated(Best Practice)Warning*Fluorinated solutes requirehalogenated waste streamsfor proper scrubbing.

Figure 1: Decision matrix for segregating 8-(difluoromethyl)-9H-purin-6-ol waste. Note that liquid waste containing this compound defaults to "Halogenated" streams to guarantee HF scrubbing.[1]

Diagram 2: Downstream Destruction Mechanism

This diagram illustrates the "Fate" of the chemical, validating why the lab-level segregation is critical. It shows the industrial incineration process required to neutralize the fluorine content.

IncinerationPathLabPackLab Pack(From SAA)TransportHazmat Transport(RCRA Permitted)LabPack->TransportKilnRotary Kiln Incineration(>1100°C)Transport->KilnCombustionCombustion Products:CO2, H2O, NOx, HF (Gas)Kiln->CombustionThermalDecompositionScrubberWet Scrubber(Ca(OH)2 or NaOH spray)Combustion->ScrubberAcid GasRemovalNeutralizationNeutralization Reaction:2HF + Ca(OH)2 -> CaF2 + 2H2OScrubber->NeutralizationOutputSolidSolid Waste:CaF2 (Calcium Fluoride)(Landfill Safe)Neutralization->OutputSolidPrecipitateOutputGasClean Flue Gas(N2, CO2, H2O)Neutralization->OutputGasVent

Figure 2: Industrial destruction pathway.[1] The presence of the difluoromethyl group necessitates the "Scrubber" stage to convert corrosive HF gas into inert Calcium Fluoride (

Regulatory Framework (RCRA & EPA)[1][7][8][9]

While 8-(difluoromethyl)-9H-purin-6-ol is not explicitly named on the EPA's P-list (acutely toxic) or U-list (toxic), it is regulated under the "Characteristic" framework and general duty clauses:

  • Waste Characterization (40 CFR 262.11): The generator must determine if the waste exhibits hazardous characteristics. Due to the fluorinated nature and potential biological activity (purine analog), it must be treated as Hazardous Waste .

  • Halogenated Solvents (F-List): If this solid is dissolved in spent methylene chloride or similar solvents, the entire mixture becomes F001/F002 listed waste.[1]

  • Land Ban (40 CFR 268): Organic hazardous wastes generally cannot be landfilled without prior treatment (incineration).[1]

Senior Scientist Note: Never attempt to chemically deactivate this compound in the lab (e.g., using bleach or strong acids). The stability of the difluoromethyl group makes mild oxidation ineffective, and harsh conditions may generate toxic gas in an uncontrolled fume hood environment. Thermal destruction is the only validated method.

References

  • Chemsrc. (2025).[1][4][6] 8-(difluoromethyl)-9H-purin-6-ol MSDS and Chemical Properties. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2025).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link][1]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Hypoxanthine Derivatives and Fluorinated Heterocycles. Retrieved from [Link]

  • Dürr Systems. (2012).[1] Incineration of Halogenated Waste and HF Scrubbing Technologies. Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.